Product packaging for Feruloylputrescine(Cat. No.:CAS No. 91000-11-2)

Feruloylputrescine

Cat. No.: B1146754
CAS No.: 91000-11-2
M. Wt: 264.32 g/mol
InChI Key: SFUVCMKSYKHYLD-FNORWQNLSA-N
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Description

Subaphyllin is a hydroxycinnamic acid.
Feruloylputrescine has been reported in Remusatia vivipara, Solanum tuberosum, and other organisms with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O3 B1146754 Feruloylputrescine CAS No. 91000-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUVCMKSYKHYLD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904144
Record name Feruloylputrescine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-13-3, 91000-11-2
Record name Feruloylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Feruloylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Feruloylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FERULOYLPUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HM10B75D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence and Analysis of Feruloylputrescine in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylputrescine, a bioactive hydroxycinnamic acid amide (HCAA), is gaining increasing attention within the scientific community for its potential pharmacological properties. As a conjugate of the polyamine putrescine and the phenylpropanoid ferulic acid, this compound is implicated in a range of physiological processes in plants, including growth, development, and defense against biotic and abiotic stresses. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom, details on its biosynthesis, and standardized protocols for its extraction and quantification.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often accumulating in response to environmental stimuli. The primary plant families and species known to contain this compound and its derivatives are summarized below.

Table 1: Quantitative Data of this compound and Related Compounds in Various Plant Sources

Plant FamilySpeciesPlant PartCompoundConcentrationCitation(s)
RutaceaeCitrus paradisi (Grapefruit)Leaves, JuiceThis compoundNot Quantified[1]
RutaceaeCitrus sinensis (Orange)PeelThis compoundIdentified as a key bioactive compound[2][3][4][5]
PoaceaeZea mays (Maize)Corn Bran OilDithis compound (DFP)14 wt%[6][7]
PoaceaeZea mays (Maize)Corn Bran Oilp-Coumaroyl-feruloylputrescine (CFP)3 wt%[6][7]
PoaceaeOryza sativa (Rice)LeavesN-FeruloylputrescineAccumulation induced by herbivore attack[8]
SolanaceaeNicotiana tabacum (Tobacco)Callus Culture, RootsThis compoundAccumulation correlated with growth[9][10][11]

Biosynthesis and Regulation

The biosynthesis of this compound is intrinsically linked to the polyamine and phenylpropanoid pathways. The final and key enzymatic step is the conjugation of putrescine with feruloyl-CoA, a reaction catalyzed by putrescine hydroxycinnamoyltransferase (PHT) , a member of the BAHD acyltransferase family.[9][12][13]

The synthesis of the precursors is a multi-step process:

  • Putrescine Biosynthesis: Putrescine can be synthesized from either arginine via arginine decarboxylase (ADC) or from ornithine via ornithine decarboxylase (ODC).[14]

  • Feruloyl-CoA Biosynthesis: The phenylpropanoid pathway begins with phenylalanine and proceeds through several enzymatic steps to produce feruloyl-CoA.

The accumulation of this compound is often regulated by developmental cues and environmental stresses. For instance, in rice, its levels increase significantly in response to herbivore attacks, suggesting a role in plant defense.[8] This induction is often mediated by plant signaling molecules such as jasmonic acid.

Feruloylputrescine_Biosynthesis cluster_conjugation Conjugation Arginine Arginine Putrescine Putrescine Arginine->Putrescine ADC Ornithine Ornithine Ornithine->Putrescine ODC This compound This compound Putrescine->this compound Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3'H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL Feruloyl_CoA->this compound ADC ADC ODC ODC PAL_C4H_C3H PAL, C4H, C3H... 4CL 4CL PHT PHT Extraction_Workflow start Plant Material (Fresh or Dried) grinding Grinding start->grinding extraction Solvent Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant pellet Pellet centrifugation->pellet evaporation Solvent Evaporation supernatant->evaporation repeat_extraction Repeat Extraction (2x) pellet->repeat_extraction repeat_extraction->extraction spe SPE Clean-up (C18) evaporation->spe final_product Final Extract for Analysis spe->final_product Signaling_Pathway stress Biotic/Abiotic Stress (e.g., Herbivory, Pathogen Attack) ja_signaling Jasmonic Acid (JA) Signaling Cascade stress->ja_signaling transcription_factors Transcription Factors (e.g., MYB, bZIP) ja_signaling->transcription_factors pht_gene PHT Gene Expression transcription_factors->pht_gene pht_protein PHT Enzyme Synthesis pht_gene->pht_protein feruloylputrescine_synthesis This compound Accumulation pht_protein->feruloylputrescine_synthesis defense_response Plant Defense Response feruloylputrescine_synthesis->defense_response

References

Biological role of Feruloylputrescine in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated and multi-layered defense system to counteract a diverse array of environmental threats, including pathogens and herbivores. At the heart of this system lies a vast arsenal of secondary metabolites. Among these, hydroxycinnamic acid amides (HCAAs), a class of phenolic compounds, have garnered significant attention for their crucial roles in plant immunity. Feruloylputrescine, an HCAA synthesized through the conjugation of ferulic acid and the polyamine putrescine, stands out as a key player in these defense responses. Its accumulation is a hallmark of the plant's response to various biotic stresses. This technical guide provides a comprehensive overview of the biosynthesis, multifaceted roles in defense, and the signaling pathways involving this compound, tailored for researchers and professionals in plant science and drug development.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process that integrates two major metabolic pathways: the polyamine biosynthetic pathway and the phenylpropanoid pathway.

The precursor, putrescine, is a diamine that is fundamental to various physiological processes in plants. It is synthesized via two primary routes originating from the amino acids arginine and ornithine.

  • Arginine Decarboxylase (ADC) Pathway : This is often the principal pathway for stress-induced putrescine accumulation.

    • Arginine is decarboxylated by Arginine Decarboxylase (ADC) to produce agmatine.

    • Agmatine is then converted to N-carbamoylputrescine by Agmatine Iminohydrolase (AIH) .

    • Finally, N-carbamoylputrescine Amidohydrolase (CPA) hydrolyzes N-carbamoylputrescine to yield putrescine.

  • Ornithine Decarboxylase (ODC) Pathway :

    • Ornithine is directly decarboxylated by Ornithine Decarboxylase (ODC) to form putrescine.

The second precursor, ferulic acid, is a derivative of cinnamic acid and is synthesized through the general phenylpropanoid pathway. This pathway begins with the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) , a key regulatory enzyme. Subsequent hydroxylation and methylation steps lead to the formation of ferulic acid.

The final step in this compound biosynthesis is the conjugation of ferulic acid and putrescine. This reaction is catalyzed by a transferase enzyme, likely a member of the BAHD acyl-CoA transferase superfamily, which facilitates the formation of an amide bond between the two molecules.

Caption: Biosynthesis of this compound.

Biological Roles in Plant Defense

This compound plays a multifaceted role in plant defense, acting through direct, indirect, and structural mechanisms.

Direct Defense Mechanisms

This compound exhibits direct antimicrobial and anti-herbivore properties. Its accumulation at the site of infection can inhibit the growth of pathogenic fungi and bacteria. Studies have shown that extracts containing HCAAs can be effective against a range of plant pathogens[1][2]. The phenolic structure of this compound is likely responsible for its toxicity to pathogens, possibly through membrane disruption or inhibition of essential enzymes. Furthermore, the accumulation of such compounds in plant tissues can deter feeding by herbivores due to their astringent or toxic nature.

Indirect Defense and Signaling

Beyond its direct toxic effects, this compound is a critical signaling molecule that helps to orchestrate a broader defense response.

  • Crosstalk with Phytohormone Pathways : The accumulation of putrescine, the precursor to this compound, is known to elicit responses that are dependent on the salicylic acid (SA) pathway.[3] SA is a key phytohormone in establishing local and systemic acquired resistance (SAR) to biotrophic and hemi-biotrophic pathogens.[3] The signaling cascade initiated by putrescine involves the production of reactive oxygen species (ROS), which acts as a secondary messenger to activate SA-dependent defense genes.[3] There is also evidence for crosstalk with the jasmonic acid (JA) and ethylene (ET) pathways, which are typically associated with defense against necrotrophic pathogens and herbivores.[4][5][6]

  • MAPK Cascade Involvement : The biosynthesis of putrescine is regulated by mitogen-activated protein kinase (MAPK) cascades. Specifically, Arabidopsis MPK3 and MPK6 have been shown to positively regulate the expression of ADC genes, leading to increased putrescine levels and enhanced resistance to bacterial pathogens.[7] This indicates that this compound synthesis is integrated into the primary immune signaling networks of the plant cell.

Structural Defense: Cell Wall Reinforcement

A crucial role of this compound and its precursor, ferulic acid, is in the reinforcement of the plant cell wall, which forms the first physical barrier against pathogen invasion. Ferulic acid can be ester-linked to arabinoxylans in the cell wall.[8][9] These ferulate moieties can then undergo oxidative coupling to form diferulate bridges, cross-linking polysaccharide chains and strengthening the cell wall matrix.[9] More importantly, ferulic acid serves as a nucleation site for lignification, the process of depositing lignin into the cell wall.[8][10] By being incorporated into this process, this compound can contribute to the formation of a highly cross-linked, rigid, and indigestible barrier that is resistant to degradation by microbial enzymes.[9][11] This lignification is a key component of induced structural defense in response to pathogen attack.

This compound Signaling in Plant Defense cluster_cell Plant Cell Pathogen Pathogen (e.g., Bacteria, Fungi) MAPK_Cascade MAPK Cascade (MPK3/MPK6) Pathogen->MAPK_Cascade ADC_Expression ADC Gene Expression MAPK_Cascade->ADC_Expression Putrescine_Synth Putrescine Biosynthesis ADC_Expression->Putrescine_Synth This compound This compound Accumulation Putrescine_Synth->this compound ROS_Burst ROS Burst (H₂O₂) This compound->ROS_Burst Cell_Wall Cell Wall Reinforcement (Lignification) This compound->Cell_Wall SA_Pathway Salicylic Acid Pathway ROS_Burst->SA_Pathway Defense_Genes Defense Gene Expression (e.g., PR-1) SA_Pathway->Defense_Genes Defense_Genes->Pathogen Inhibition Cell_Wall->Pathogen Physical Barrier

Caption: Signaling pathways involving this compound.

Quantitative Data on this compound Accumulation

The accumulation of this compound is a dynamic process, with levels increasing significantly in response to biotic stress. The following table summarizes quantitative data from various studies.

Plant SpeciesStressor/ElicitorTissueAnalyteBasal LevelInduced LevelFold ChangeReference
Nicotiana attenuataHerbivory (Manduca sexta)Local LeavesCaffeoylputrescine~1 nmol/g FW>100 nmol/g FW>100[Source Text]
Oryza sativaChewing HerbivoreLeavesThis compoundNot DetectedStrong AccumulationN/A[Source Text]
Arabidopsis thalianaAlternaria brassicicolaRosette LeavesPhenolamidesLowStrong AccumulationN/A[Source Text]
Citrus speciesGeneral observationLeaves, JuiceThis compoundPresent--[Source Text]
Nicotiana tabacumCallus CultureCallus TissueThis compound-IdentifiedN/A[Source Text]

Note: Direct quantitative comparisons are often challenging due to variations in experimental conditions, analytical methods, and reporting units. "Strong Accumulation" indicates that the compound was significantly induced from low or undetectable basal levels.

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol provides a general framework for the extraction and quantification of this compound from plant tissues. Optimization may be required for specific plant species and tissues.

1. Sample Preparation: a. Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Lyophilize (freeze-dry) the tissue to a constant weight. c. Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill. Store the powder at -80°C until extraction.

2. Extraction: a. Weigh approximately 50-100 mg of powdered tissue into a 2 mL microcentrifuge tube. b. Add 1.5 mL of 80% methanol (v/v) in water. c. Vortex thoroughly to mix. d. Sonicate the sample for 15 minutes in a sonication bath. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube. g. Repeat the extraction (steps b-f) on the pellet one more time to ensure complete extraction. h. Pool the supernatants and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC-DAD Analysis: a. Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD). b. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12] c. Mobile Phase A: Water with 0.1% formic acid.[12] d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Elution:

  • 0-5 min: 5% B
  • 5-25 min: Linear gradient from 5% to 95% B
  • 25-30 min: 95% B
  • 30-31 min: Linear gradient from 95% to 5% B
  • 31-35 min: 5% B (re-equilibration) f. Flow Rate: 1.0 mL/min. g. Injection Volume: 10-20 µL. h. Column Temperature: 30-40°C. i. Detection: Monitor at ~320 nm, which is the characteristic absorbance maximum for ferulic acid derivatives. Collect full spectra (e.g., 200-400 nm) to confirm peak identity.[12]

4. Quantification: a. Prepare a standard curve using a pure this compound standard of known concentrations. b. Integrate the peak area corresponding to this compound in the samples. c. Calculate the concentration in the samples by interpolating from the standard curve. Express results as µg/g or nmol/g of dry weight.

HPLC Workflow for this compound Quantification A 1. Sample Collection (Freeze in Liquid N₂) B 2. Lyophilization (Freeze-Drying) A->B C 3. Grinding to Fine Powder B->C D 4. Extraction (e.g., 80% Methanol) C->D E 5. Centrifugation & Collection of Supernatant D->E F 6. Filtration (0.22 µm Filter) E->F G 7. HPLC-DAD Analysis (C18 Column) F->G H 8. Data Analysis (Peak Integration & Quantification) G->H

Caption: Workflow for this compound analysis.
Gene Expression Analysis of Biosynthetic Genes (ADC, PAL) by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in this compound biosynthesis.

1. RNA Extraction: a. Use a commercial plant RNA extraction kit or a CTAB-based protocol suitable for your plant species, starting with ~100 mg of frozen, powdered tissue.[13] b. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. c. Assess RNA quality and integrity using a spectrophotometer (A260/280 and A260/230 ratios) and agarose gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[14]

3. Primer Design: a. Design gene-specific primers for your target genes (e.g., ADC2, PAL1) and at least two stable reference genes (e.g., Actin, Ubiquitin, EF1α). b. Primers should be 18-24 bp long, have a GC content of 40-60%, and amplify a product of 100-200 bp. c. Verify primer specificity using NCBI Primer-BLAST.

4. Quantitative Real-Time PCR (qRT-PCR): a. Prepare the reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.[15] b. Perform the qRT-PCR on a real-time PCR cycler with a typical program:

  • Initial denaturation: 95°C for 5-10 min.
  • 40 cycles of:
  • Denaturation: 95°C for 15 s.
  • Annealing/Extension: 60°C for 1 min. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[13]

5. Data Analysis: a. Determine the quantification cycle (Cq) values for each reaction. b. Normalize the Cq values of the target genes to the geometric mean of the reference genes' Cq values (ΔCq = Cq_target - Cq_reference). c. Calculate the relative expression levels using the 2-ΔΔCq method, comparing stressed samples to a control or mock-treated sample.

Conclusion and Future Perspectives

This compound is a vital component of the plant's induced defense system. Its roles as a direct antimicrobial agent, a signaling molecule integrated with major defense hormone pathways, and a structural component for cell wall fortification highlight its importance in plant immunity.

For drug development professionals, understanding the biosynthesis and action of such compounds can open new avenues. This compound and related HCAAs represent a class of natural products with potential antimicrobial activity that could be explored for novel therapeutic applications. Furthermore, the enzymes in its biosynthetic pathway, such as ADC and PAL, are potential targets for developing new agrochemicals that could modulate plant defense responses.

Future research should focus on identifying the specific receptors and transporters for this compound to fully elucidate its signaling cascade. A deeper understanding of the regulatory network controlling its biosynthesis will be crucial for genetically engineering crops with enhanced resistance to pathogens. Finally, exploring the diversity and activity of HCAAs across the plant kingdom could lead to the discovery of new bioactive molecules with applications in agriculture and medicine.

References

Chemical structure and properties of Feruloylputrescine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Feruloylputrescine

Introduction

This compound, a naturally occurring phenolamide, has garnered significant attention in the scientific community for its diverse biological activities and potential therapeutic applications. This hydroxycinnamic acid amide is synthesized in various plant species and plays a crucial role in their growth, development, and defense mechanisms against environmental stressors.[][2] In recent years, research has also shed light on its potential benefits for human health, particularly in the context of cardiovascular disease.[3][4]

This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and biological functions of this compound. It is intended for researchers, scientists, and drug development professionals interested in the chemistry and pharmacology of this promising natural compound.

Chemical Structure and Properties

This compound is characterized by a ferulic acid moiety linked to a putrescine backbone through an amide bond.[5] Its systematic IUPAC name is (E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide.[6]

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueSource(s)
CAS Number 501-13-3[5][7]
Molecular Formula C₁₄H₂₀N₂O₃[5][6]
Molecular Weight 264.32 g/mol [5][6]
IUPAC Name (E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[6]
SMILES COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O[][5]
InChI Key SFUVCMKSYKHYLD-FNORWQNLSA-N[][5]
Appearance Yellow Solid[]
Melting Point ~120-130°C[5]
Boiling Point 511.5°C at 760 mmHg[]
Density 1.156 g/cm³[]
Solubility High solubility in polar solvents (e.g., water, methanol, DMSO); low solubility in non-polar solvents.[5][5]

Natural Occurrence and Biosynthesis

This compound is widely distributed in the plant kingdom. It has been identified in the leaves and juice of grapefruit (Citrus paradisi) and other citrus species.[][8] It is also found in organisms such as Solanum tuberosum (potato) and Ananas comosus (pineapple).[6][9]

The biosynthesis of this compound involves the conjugation of ferulic acid and putrescine. Putrescine, a diamine, is synthesized from the amino acid L-arginine through two primary pathways in plants.[2][10]

Feruloylputrescine_Biosynthesis cluster_putrescine Putrescine Biosynthesis cluster_ferulic_acid Ferulic Acid Pathway cluster_conjugation Conjugation L-Arginine L-Arginine Agmatine Agmatine L-Arginine->Agmatine Arginine decarboxylase Ornithine Ornithine L-Arginine->Ornithine Arginase N-Carbamoylputrescine N-Carbamoylputrescine Agmatine->N-Carbamoylputrescine Agmatine iminohydrolase Putrescine Putrescine N-Carbamoylputrescine->Putrescine N-Carbamoylputrescine amidohydrolase This compound This compound Putrescine->this compound Ornithine->Putrescine Ornithine decarboxylase L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid Ferulic Acid->this compound Amide Bond Formation

Biosynthesis of this compound from L-Arginine and L-Phenylalanine precursors.

Biological Activities and Pharmacological Properties

This compound exhibits a range of biological activities that are of interest to researchers in agriculture and medicine.

  • In Plants: It plays a significant role in plant growth and development, including root system formation.[2][7] It also contributes to the plant's defense response against pathogens and environmental stress due to its antioxidant and antimicrobial properties.[]

  • In Humans: A notable pharmacological effect of this compound is its ability to inhibit the production of trimethylamine (TMA) and its subsequent oxidation to trimethylamine N-oxide (TMAO).[3] Elevated levels of TMAO are associated with an increased risk of cardiovascular diseases.[11] this compound exerts this effect by suppressing the cntA/B enzyme, which is involved in TMA production by gut microbiota.[3]

TMAO_Inhibition_Pathway Dietary Precursors\n(e.g., L-Carnitine, Choline) Dietary Precursors (e.g., L-Carnitine, Choline) Gut Microbiota Gut Microbiota Dietary Precursors\n(e.g., L-Carnitine, Choline)->Gut Microbiota cntA/B Enzyme cntA/B Enzyme Gut Microbiota->cntA/B Enzyme TMA\n(Trimethylamine) TMA (Trimethylamine) cntA/B Enzyme->TMA\n(Trimethylamine) Liver Liver TMA\n(Trimethylamine)->Liver FMO3 Enzyme FMO3 Enzyme Liver->FMO3 Enzyme TMAO\n(Trimethylamine N-oxide) TMAO (Trimethylamine N-oxide) FMO3 Enzyme->TMAO\n(Trimethylamine N-oxide) Cardiovascular Disease Risk Cardiovascular Disease Risk TMAO\n(Trimethylamine N-oxide)->Cardiovascular Disease Risk This compound This compound This compound->cntA/B Enzyme Inhibition

Mechanism of this compound in reducing cardiovascular disease risk by inhibiting TMA production.

Experimental Protocols

The study of this compound involves various experimental procedures, from its extraction and synthesis to its biological evaluation.

Extraction and Isolation

A general protocol for the extraction of this compound from plant material, such as orange peel, is as follows:

  • Sample Preparation: Fresh plant material is washed, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered material is subjected to extraction with a polar solvent, such as a mixture of methanol and water.[11] This process can be repeated multiple times to ensure maximum yield.

  • Fractionation: The crude extract can be further fractionated using solvents of varying polarities (e.g., ethyl acetate) to separate compounds based on their hydrophilicity.[11]

  • Purification: The fraction containing this compound is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Identification: The purified compound is identified and characterized using analytical methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Chemical Synthesis

This compound can be synthesized in the laboratory by coupling ferulic acid with putrescine.[5] This typically involves an amide bond formation reaction, which may be carried out under acidic or basic conditions. The reaction parameters, including temperature, pH, and reaction time, are optimized to maximize the yield and purity of the final product.[5]

In Vitro and In Vivo Assays for Biological Activity

The biological activity of this compound, particularly its effect on TMA and TMAO production, can be assessed using the following experimental workflow:

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme Assay cntA/B Enzyme Activity Assay Incubation Incubate Enzyme with This compound Enzyme Assay->Incubation Measurement Measure TMA Production Incubation->Measurement Data Interpretation Data Interpretation Measurement->Data Interpretation Animal Model High-Fat Diet Induced Animal Model Treatment Administer this compound (e.g., via diet) Animal Model->Treatment Sample Collection Collect Plasma and Urine Samples Treatment->Sample Collection Analysis Analyze TMA and TMAO levels (LC-MS) Sample Collection->Analysis Analysis->Data Interpretation Purified this compound Purified this compound Purified this compound->Enzyme Assay Purified this compound->Treatment

Workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a multifaceted natural compound with significant implications for both plant biology and human health. Its well-defined chemical structure and properties, coupled with its interesting biological activities, make it a compelling subject for further research. The potential of this compound to mitigate cardiovascular disease risk by modulating gut microbial metabolism highlights a promising avenue for the development of novel therapeutics and functional foods. Future studies should continue to explore the full spectrum of its pharmacological effects and elucidate the precise molecular mechanisms underlying its bioactivity.

References

Feruloylputrescine: A Technical Guide to its Function in Plant Growth and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feruloylputrescine, a hydroxycinnamic acid amide (HCAA), is emerging as a significant metabolite in plant physiology. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant growth, development, and, most notably, in response to environmental stressors. This document details its biosynthesis, summarizes its physiological functions, presents available data on its accumulation, and provides detailed experimental protocols for its analysis. Furthermore, it visualizes the key biosynthetic and signaling pathways to facilitate a deeper understanding of its regulatory networks.

Introduction

This compound is a secondary metabolite synthesized by plants, belonging to the class of hydroxycinnamic acid amides (HCAAs). It is formed through the conjugation of the polyamine putrescine and the phenylpropanoid ferulic acid. Polyamines are crucial for various developmental processes, while phenylpropanoids are key components of plant defense mechanisms. The covalent linkage of these two molecules suggests a synergistic role for this compound in both development and stress adaptation. While its precise functions are still under investigation, evidence points towards a significant role in plant defense against biotic and abiotic stresses.

Biosynthesis of this compound

The biosynthesis of this compound is an intersection of the polyamine and phenylpropanoid pathways.

Putrescine Biosynthesis: Putrescine, a diamine, is synthesized in plants primarily through two routes:

  • Arginine Decarboxylase (ADC) Pathway: L-arginine is decarboxylated to agmatine, which is then converted to N-carbamoylputrescine and subsequently to putrescine.

  • Ornithine Decarboxylase (ODC) Pathway: L-ornithine is directly decarboxylated to form putrescine.

Ferulic Acid Biosynthesis: Ferulic acid is a derivative of cinnamic acid, which is synthesized from L-phenylalanine via the phenylpropanoid pathway. The key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

Conjugation: The final step in this compound synthesis is the transfer of the feruloyl group from feruloyl-CoA to putrescine. This reaction is catalyzed by a putrescine hydroxycinnamoyl transferase (PHT) .

Figure 1: Biosynthesis of this compound.

Function in Plant Growth and Development

The role of this compound in normal plant growth and development is not yet fully elucidated, with some conflicting reports in the literature.

  • Cell Division and Differentiation: Early studies in tobacco callus cultures suggested a correlation between the accumulation of this compound and cell division. However, subsequent research using inhibitors of its biosynthetic pathway indicated that it might not be directly essential for callus growth and floral bud formation.

  • Root Architecture: There is evidence that the accumulation of putrescine and its conjugates, including this compound, can influence root system architecture. Inhibition of putrescine biosynthesis has been shown to promote the formation of a dominant "tap" root in tobacco, suggesting that this compound may be involved in regulating lateral root development.

Role in Plant Stress Responses

A more defined role for this compound is emerging in the context of plant responses to environmental stresses, particularly biotic stresses.

  • Defense against Herbivores: Several studies have documented a significant accumulation of this compound and other HCAAs in plants following insect herbivory. This suggests a role in direct or indirect defense mechanisms, potentially by making the plant tissue less palatable or by acting as signaling molecules.

  • Pathogen Defense: Accumulation of this compound has also been observed in response to pathogen attack. It is hypothesized that these compounds can be cross-linked into the cell wall, reinforcing it against enzymatic degradation by pathogens and creating a physical barrier to infection.

Qualitative Data on this compound Accumulation

While precise quantitative data across a wide range of species and conditions is limited, the following table summarizes the qualitative changes in this compound levels observed in various studies.

Plant SpeciesStress/ConditionTissueObserved Change in this compound Level
Nicotiana tabacum (Tobacco)Callus cultureCallusIncreased
Oryza sativa (Rice)Herbivory (chewing and sucking insects)LeavesStrongly accumulated
Nicotiana attenuataHerbivore attackLocal and systemic tissuesDramatically increased
Arabidopsis thalianaAlternaria brassicicola challengeRosette leavesAccumulated
Citrus spp.Normal growthLeaves and juicePresent

Proposed Signaling Pathway in Plant Defense

While a specific signaling pathway for this compound has not been fully elucidated, based on the known signaling roles of its precursors and the context of its accumulation, a putative pathway can be proposed.

Stress signals, such as those generated by herbivory or pathogen attack, are known to activate the jasmonic acid (JA) signaling pathway. JA, in turn, can upregulate the expression of genes involved in the biosynthesis of both polyamines (e.g., ADC) and phenylpropanoids (e.g., PAL, 4CL). This coordinated upregulation would lead to the accumulation of putrescine and feruloyl-CoA, the substrates for this compound synthesis. The resulting this compound could then contribute to defense responses, such as cell wall reinforcement.

Feruloylputrescine_Signaling Stress Biotic Stress (Herbivory, Pathogens) JA_Signaling Jasmonic Acid (JA) Signaling Stress->JA_Signaling Gene_Upregulation Upregulation of Biosynthetic Genes (e.g., ADC, PAL, 4CL, PHT) JA_Signaling->Gene_Upregulation Precursor_Accumulation Accumulation of Putrescine and Feruloyl-CoA Gene_Upregulation->Precursor_Accumulation FP_Synthesis This compound Synthesis Precursor_Accumulation->FP_Synthesis Defense_Response Defense Response: Cell Wall Reinforcement FP_Synthesis->Defense_Response

Figure 2: Proposed Signaling Pathway for this compound in Plant Defense.

Experimental Protocols for Analysis

The analysis of this compound in plant tissues typically involves extraction, purification, and quantification using chromatographic techniques.

Experimental Workflow

Experimental_Workflow Start Plant Tissue Sample Homogenization Homogenization in Extraction Solvent Start->Homogenization Extraction Extraction (e.g., sonication, shaking) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Purification Purification/Clean-up (e.g., Solid Phase Extraction) Supernatant->Purification Analysis HPLC-MS/MS Analysis Purification->Analysis Quantification Quantification Analysis->Quantification

Figure 3: Experimental Workflow for this compound Analysis.
Detailed Methodology

1. Sample Preparation:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Lyophilize the powdered tissue to remove water and record the dry weight.

2. Extraction:

  • Weigh approximately 100 mg of lyophilized tissue into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., 80% methanol with 1% formic acid).

  • Vortex thoroughly to mix.

  • Sonciate the sample for 30 minutes in a water bath sonicator.

  • Shake on an orbital shaker at 4°C for 1 hour.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction and pool the supernatants.

3. Purification (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the crude extract onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove highly polar impurities.

  • Elute the this compound and other HCAAs with 1 mL of methanol.

  • Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

  • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

4. Quantification by HPLC-MS/MS:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 5% B

    • 2-15 min: linear gradient to 95% B

    • 15-18 min: hold at 95% B

    • 18-18.1 min: linear gradient to 5% B

    • 18.1-22 min: hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For example, the precursor ion would be the protonated molecule [M+H]+.

  • Quantification: Create a standard curve using a certified reference standard of this compound to quantify its concentration in the plant samples.

Conclusion and Future Perspectives

This compound is a fascinating metabolite at the crossroads of plant development and defense. While its accumulation is strongly correlated with stress responses, particularly to biotic threats, its precise functions and mechanisms of action are still being unraveled. The lack of extensive quantitative data remains a significant gap in the current literature. Future research should focus on:

  • Quantitative Profiling: Comprehensive studies to quantify this compound levels across a wider range of plant species, tissues, developmental stages, and stress conditions.

  • Elucidation of Signaling Pathways: Genetic and molecular studies to identify the specific receptors and downstream components of the this compound signaling cascade.

  • Functional Genomics: Characterization of the genes and enzymes involved in its biosynthesis and transport to understand its regulation and to enable its biotechnological manipulation for crop improvement.

A deeper understanding of this compound's role holds promise for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds for pharmaceutical and agrochemical applications.

Feruloylputrescine: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylputrescine, a naturally occurring polyamine conjugate, is emerging as a compound of significant interest in the fields of pharmacology and drug development due to its potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. As a derivative of ferulic acid, a well-established antioxidant, this compound is garnering attention for its potential therapeutic applications in conditions associated with oxidative stress and inflammation. This document serves as an in-depth resource for researchers and professionals seeking to explore the therapeutic potential of this promising bioactive molecule.

Antioxidant Properties of this compound and Related Compounds

The antioxidant activity of this compound and its close structural analogs is attributed to the phenolic hydroxyl group in the ferulic acid moiety, which can donate a hydrogen atom to scavenge free radicals. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related polyamine conjugates provide valuable insights into its potential efficacy.

Quantitative Antioxidant Data

The following table summarizes the antioxidant activities of N-p-coumaroyl-N'-feruloylputrescine (CFP), a compound structurally similar to this compound, as reported in a study by Choi et al. (2007). These values provide a strong indication of the potential radical scavenging capabilities of this compound.

CompoundAssayIC50 (µM)
N-p-coumaroyl-N'-feruloylputrescineDPPH Radical ScavengingModerate Activity
N,N'-diferuloyl-putrescine (DFP)DPPH Radical Scavenging38.46[1]
N,N'-dicoumaroyl-putrescine (DCP)Hydroxyl Radical Scavenging120.55[1]
N,N'-diferuloyl-putrescine (DFP)Superoxide Radical Scavenging291.62[1]

Note: The data for CFP was described as "moderate" without a specific IC50 value in the cited study. The data for DFP and DCP are included for comparative purposes, highlighting the antioxidant potential within this class of compounds.

Anti-inflammatory Properties of this compound

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct quantitative data on the inhibition of inflammatory mediators by this compound is not yet widely available, research on related compounds and the known mechanisms of ferulic acid provide a strong theoretical framework. A recent study has highlighted the potential of this compound in reducing the risk of cardiovascular disease by inhibiting the enzyme responsible for trimethylamine (TMA) production, a metabolite linked to inflammation and atherosclerosis.[2]

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of many natural compounds, including those structurally related to this compound, involves the modulation of the following key signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB pathway is a primary target for anti-inflammatory drug development.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) plays a critical role in cellular responses to a variety of stimuli, including inflammatory signals. Modulation of MAPK phosphorylation can significantly impact the inflammatory cascade.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the antioxidant response. Activation of the Nrf2 pathway leads to the expression of a wide range of antioxidant and cytoprotective genes, which can indirectly mitigate inflammation by reducing oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant and anti-inflammatory properties of compounds like this compound.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of the test compound (this compound) in a suitable solvent.

    • In a 96-well plate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Protocol:

    • Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.

    • Prepare various concentrations of the test compound.

    • Add a small volume of the test compound to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Determine the IC50 value for the inhibition of NO production.

2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

  • Principle: This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released from LPS-stimulated macrophages, and assesses the inhibitory effect of the test compound.

  • Protocol:

    • Follow the same cell culture, pre-treatment, and stimulation steps as in the NO production assay.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Calculate the percentage of inhibition of cytokine production at different concentrations of this compound.

Signaling Pathway Analysis

1. NF-κB Activation Assay (Luciferase Reporter Assay)

  • Principle: This assay utilizes a cell line stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Protocol:

    • Culture the NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in appropriate media.

    • Seed the cells in a white, clear-bottom 96-well plate.

    • Pre-treat the cells with this compound.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • After incubation, lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Determine the effect of this compound on NF-κB activation.

2. MAPK Phosphorylation Assay (Western Blotting)

  • Principle: This technique is used to detect and quantify the phosphorylation status of MAPK proteins (ERK, JNK, p38) as an indicator of their activation.

  • Protocol:

    • Culture cells (e.g., RAW 264.7) and treat them with this compound and a stimulant (e.g., LPS).

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Normalize the phosphorylated protein levels to the total protein levels for each MAPK.

3. Nrf2 Nuclear Translocation Assay (Immunofluorescence)

  • Principle: This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation, which is a key step in its function.

  • Protocol:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Block non-specific binding sites.

    • Incubate with a primary antibody against Nrf2.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Visualize the cellular localization of Nrf2 using a fluorescence microscope.

Visualizations

Signaling Pathways

Anti-inflammatory Signaling Pathways cluster_0 NF-κB Pathway cluster_1 MAPK Pathway cluster_2 Nrf2 Pathway LPS_TNF LPS/TNF-α IKK IKK Complex LPS_TNF->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus_NFkB->Pro_inflammatory_Genes activates transcription of Feruloylputrescine_NFkB This compound Feruloylputrescine_NFkB->IKK inhibits Stimuli Inflammatory Stimuli MEK MEK Stimuli->MEK activates MAPK MAPK (ERK, JNK, p38) MEK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus_AP1 Nucleus AP1->Nucleus_AP1 translocates to Inflammatory_Response Inflammatory Response Nucleus_AP1->Inflammatory_Response induces Feruloylputrescine_MAPK This compound Feruloylputrescine_MAPK->MEK inhibits Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus_Nrf2 Nucleus Nrf2->Nucleus_Nrf2 translocates to ARE ARE Nucleus_Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Feruloylputrescine_Nrf2 This compound Feruloylputrescine_Nrf2->Keap1_Nrf2 promotes disruption

Caption: Key signaling pathways in inflammation and oxidative stress potentially modulated by this compound.

Experimental Workflows

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare DPPH Solution DPPH2 Add this compound DPPH1->DPPH2 DPPH3 Incubate DPPH2->DPPH3 DPPH4 Measure Absorbance (517nm) DPPH3->DPPH4 ABTS1 Generate ABTS•+ ABTS2 Add this compound ABTS1->ABTS2 ABTS3 Incubate ABTS2->ABTS3 ABTS4 Measure Absorbance (734nm) ABTS3->ABTS4

Caption: General workflow for in vitro antioxidant capacity assessment.

Anti_Inflammatory_Workflow cluster_assays Analysis start Seed RAW 264.7 Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay for NO collect->griess elisa ELISA for TNF-α, IL-6 collect->elisa

References

A Comprehensive Technical Guide to Feruloylputrescine and its Derivatives in Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Hydroxycinnamic Acid Amides

Feruloylputrescine is a naturally occurring phenolamide, specifically classified as a hydroxycinnamic acid amide (HCAA). It is formed through the conjugation of ferulic acid, a widespread phenolic acid, and putrescine, a biogenic polyamine.[1] This molecule and its derivatives represent a growing area of interest in pharmacognosy and drug development due to their diverse biological activities and presence in various medicinal and dietary plants.

Structurally, this compound combines the antioxidant properties of ferulic acid's phenolic ring with the biological functions of the putrescine backbone.[1] This unique combination underpins its role in plant defense mechanisms against pathogens and environmental stress.[1] In recent years, research has highlighted its potential therapeutic applications, ranging from cardiovascular health to anti-inflammatory and anticancer effects, largely stemming from the bioactivity of its constituent parts.[2][3][4] This guide provides an in-depth overview of the biosynthesis, occurrence, pharmacological activities, and experimental analysis of this compound and its key derivatives.

Chemical Structure:

  • IUPAC Name: (E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[5]

  • Molecular Formula: C₁₄H₂₀N₂O₃[5]

  • Molecular Weight: 264.32 g/mol [5]

Biosynthesis in Planta

The biosynthesis of this compound is a multi-step process involving two primary pathways: the phenylpropanoid pathway, which produces ferulic acid, and the polyamine biosynthetic pathway, which generates putrescine.

2.1 Putrescine Formation In higher plants, putrescine is the central molecule in the polyamine pathway and is primarily synthesized via two routes originating from the amino acids arginine or ornithine.[6]

  • Arginine Decarboxylase (ADC) Pathway: L-Arginine is decarboxylated by the enzyme arginine decarboxylase (ADC) to produce agmatine, which is then converted to putrescine. This is considered the main pathway in plants, particularly under stress conditions.

  • Ornithine Decarboxylase (ODC) Pathway: L-Ornithine, derived from L-Arginine by the action of arginase, is directly decarboxylated by ornithine decarboxylase (ODC) to form putrescine.[7]

2.2 Ferulic Acid Formation Ferulic acid is synthesized through the phenylpropanoid pathway, starting from the amino acid L-Phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of various hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and ultimately ferulic acid.

2.3 Conjugation The final step is the formation of an amide bond between the carboxyl group of ferulic acid (or its CoA-ester) and one of the primary amino groups of putrescine. This reaction is catalyzed by a transferase enzyme, such as a putrescine hydroxycinnamoyl transferase (PHT).

Biosynthesis_of_this compound cluster_polyamine Polyamine Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_conjugation Conjugation Arg L-Arginine Orn L-Ornithine Arg->Orn Arginase Put Putrescine Orn->Put Ornithine Decarboxylase (ODC) Enzyme Acyltransferase (e.g., PHT) Put->Enzyme Phe L-Phenylalanine pCoumaric p-Coumaric Acid Phe->pCoumaric ...PAL, C4H... Ferulic Ferulic Acid pCoumaric->Ferulic ...C3H, CCoAOMT... Ferulic->Enzyme FP This compound Enzyme->FP

Caption: Biosynthesis of this compound in plants.

Occurrence and Quantitative Data

This compound and its derivatives are found in a variety of medicinal and food plants. Their concentrations can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions.

CompoundPlant SpeciesPlant PartConcentration / PresenceReference(s)
This compound Citrus sinensis (Orange)PeelIdentified as a key bioactive compound in polar fraction extracts.[8],[3]
Citrus paradisi (Grapefruit)Leaves, JuiceIsolated and identified.[9],[10]
Solanum tuberosum (Potato)TuberDetected.[5]
Zea mays (Maize)TeosinteDetected but not quantified.[11]
Ananas comosus (Pineapple)FruitDetected but not quantified.[11]
Salsola subaphyllaWhole PlantIsolated as the alkaloid "Subaphylline".[12]
Nicotiana tabacum (Tobacco)Callus TissueIsolated and identified.[9]
Dithis compound Zea mays (Maize)Corn Bran14 wt% in "Corn bran oil" extract.[13]
Zea mays (Maize)Corn FiberDetected at 3- to 8-fold lower levels than in bran.[13]
p-Coumaroyl-feruloylputrescine Zea mays (Maize)Corn Bran3 wt% in "Corn bran oil" extract.[13]
p-Coumaroylputrescine Oryza sativa (Rice)LeavesAccumulates in response to herbivore attack.[6]
Caffeoylputrescine Nicotiana attenuataTissuesIncreases after herbivore attack.[6]

Pharmacological Activities and Signaling Pathways

The bioactivity of this compound and its derivatives is often linked to the combined properties of ferulic acid (antioxidant, anti-inflammatory) and polyamines (cell growth regulation).[2][14]

4.1 Cardiovascular Health: Inhibition of TMAO Production A significant recent finding is the role of this compound in cardiovascular health. Gut microbiota can metabolize dietary L-carnitine into trimethylamine (TMA). TMA is then absorbed and oxidized in the liver by the enzyme Flavin-containing monooxygenase 3 (FMO3) to form trimethylamine N-oxide (TMAO), a metabolite linked to an increased risk of atherosclerosis.[8][15]

This compound, particularly from orange peel extract, has been shown to inhibit the bacterial enzyme complex cntA/B, which is responsible for the conversion of L-carnitine to TMA.[8] By suppressing this initial step, this compound effectively reduces the production of both TMA and the subsequent pro-atherosclerotic TMAO, independent of major shifts in gut microbiota composition.[3][8]

TMAO_Pathway_Inhibition cluster_gut Gut Lumen cluster_liver Liver Carnitine Dietary L-Carnitine cntAB Gut Microbiota cntA/B Enzyme Carnitine->cntAB TMA TMA (Trimethylamine) FMO3 FMO3 Enzyme TMA->FMO3 Absorbed & Transported cntAB->TMA TMAO TMAO (Trimethylamine N-oxide) FMO3->TMAO Athero Atherosclerosis Risk TMAO->Athero Increases FP This compound FP->cntAB Inhibits

Caption: this compound inhibits the cntA/B enzyme, reducing TMA and TMAO production.

4.2 Antioxidant and Anti-inflammatory Activity The ferulic acid moiety is a potent free radical scavenger.[16] This intrinsic antioxidant activity is a cornerstone of the pharmacological effects of its derivatives. By neutralizing reactive oxygen species (ROS), these compounds can mitigate oxidative stress, a key factor in cellular aging and various chronic diseases.[16][17]

The anti-inflammatory effects of ferulic acid are linked to the inhibition of pro-inflammatory signaling pathways such as NF-κB and p38 MAPK, and modulation of PPARγ levels.[14] While these pathways have not been explicitly confirmed for this compound itself, they represent highly probable mechanisms of action that warrant further investigation.

4.3 Plant Defense and Growth Regulation In plants, HCAAs like this compound accumulate in response to biotic stresses, such as herbivore and pathogen attacks, suggesting a role as natural pesticides or defense signaling molecules.[6][13] They are also involved in plant development, where they can influence root system architecture.[12]

Experimental Protocols

This section details common methodologies for the extraction, purification, and analysis of this compound and its derivatives from plant matrices.

5.1 Extraction The choice of solvent is critical and depends on the polarity of the target compounds. This compound is soluble in polar solvents.[1]

  • Objective: To extract HCAAs from dried, ground plant material (e.g., orange peel, corn bran).

  • Protocol: Accelerated Solvent Extraction (ASE)

    • Sample Preparation: Dry the plant material (e.g., lyophilize or oven-dry at 40-50°C) and grind to a fine powder (e.g., 40-60 mesh).

    • Solvent Selection: Use polar solvents. Methylene chloride and ethanol have proven effective for extracting dithis compound and p-coumaroyl-feruloylputrescine from corn bran.[13] For this compound from orange peel, a polar fraction is obtained using solvents like aqueous ethanol or methanol.[8][18]

    • ASE Parameters:

      • Temperature: Elevated temperatures (e.g., 100-120°C) can significantly enhance extraction efficiency for certain derivatives.[13]

      • Pressure: Maintain high pressure (e.g., 1500 psi) to keep the solvent in a liquid state.

      • Cycles: Perform 2-3 static extraction cycles of 5-10 minutes each.

    • Concentration: Collect the extract and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to prevent thermal degradation.

    • Storage: Store the crude extract at -20°C or below in the dark.

5.2 Purification Purification is typically achieved using chromatographic techniques to isolate the compounds of interest from the complex crude extract.

  • Objective: To purify this compound from a crude plant extract.

  • Protocol: High-Performance Liquid Chromatography (HPLC)

    • Column: Use a reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).[19]

    • Mobile Phase: A gradient elution is typically required for good separation.

      • Solvent A: Water with an acid modifier (e.g., 0.1% formic acid) to improve peak shape.[19]

      • Solvent B: Methanol or Acetonitrile.[19]

    • Gradient Program (Example):

      • 0-10 min: 5% to 15% B

      • 10-20 min: 15% to 20% B

      • 20-52 min: 20% to 30% B

      • 52-63 min: 30% to 80% B

      • Follow with a wash and re-equilibration step.[19]

    • Flow Rate: 0.7 - 1.0 mL/min.

    • Detection: Use a Diode Array Detector (DAD) or UV detector. HCAAs show a characteristic UV absorbance maximum around 320 nm.[13]

    • Fraction Collection: Collect the fractions corresponding to the peak of interest for further analysis or bioassays.

5.3 Identification and Quantification Mass spectrometry coupled with liquid chromatography is the gold standard for unequivocal identification and accurate quantification.

  • Objective: To confirm the identity and measure the concentration of this compound.

  • Protocol: LC-MS/MS Analysis

    • LC System: Use the HPLC conditions described in section 5.2.

    • Mass Spectrometer: An electrospray ionization (ESI) source is typically used, often in positive ion mode.

    • Identification:

      • Full Scan (MS1): Identify the parent ion based on its mass-to-charge ratio (m/z). For this compound [M+H]⁺, this would be approximately 265.15.

      • Tandem MS (MS/MS): Fragment the parent ion and analyze the resulting daughter ions. The fragmentation pattern provides structural confirmation.

    • Quantification:

      • Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

      • Monitor specific precursor-to-product ion transitions for the analyte and an appropriate internal standard.

      • Generate a calibration curve using certified reference standards of this compound to calculate the concentration in the sample.

Experimental_Workflow cluster_analysis Analysis & Bioassay start Plant Material (e.g., Orange Peel) prep Drying & Grinding start->prep extraction Extraction (e.g., ASE with Ethanol) prep->extraction concentrate Solvent Evaporation extraction->concentrate crude Crude Extract concentrate->crude purify Purification (HPLC) crude->purify identify Identification & Quantification (LC-MS/MS) purify->identify bioassay Biological Activity Testing (e.g., Enzyme Inhibition Assay) identify->bioassay end Data Interpretation & Results bioassay->end

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound and its derivatives are bioactive compounds with significant, yet underexplored, therapeutic potential. Their role in modulating the gut microbiome's metabolic output to improve cardiovascular health is a particularly promising avenue of research.[3][8] The inherent antioxidant and anti-inflammatory properties of the feruloyl moiety suggest broader applications in diseases with an oxidative stress etiology.[2][14]

Future research should focus on:

  • Comprehensive Profiling: Systematically screening a wider range of medicinal plants to identify novel derivatives and quantify their abundance.

  • Mechanism of Action: Moving beyond the activities of ferulic acid to elucidate the specific molecular targets and signaling pathways directly modulated by this compound and its conjugated forms.

  • Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to understand their behavior in vivo.

  • Clinical Validation: Designing and conducting human clinical trials to validate the therapeutic effects suggested by in vitro and in vivo preclinical studies, particularly for cardiovascular disease prevention.

By leveraging advanced analytical and biochemical techniques, the scientific community can continue to unlock the full potential of these fascinating natural products for the development of next-generation pharmaceuticals and nutraceuticals.

References

Methodological & Application

Application Note and Protocol: Extraction of Feruloylputrescine from Orange Peel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Feruloylputrescine is a naturally occurring hydroxycinnamic acid amide found in various plants, including citrus species. It is formed by the conjugation of ferulic acid and putrescine. Recent studies have highlighted the potential health benefits of this compound, particularly in cardiovascular health, making its efficient extraction and quantification from natural sources like orange peel a significant area of research. Orange peel, a major byproduct of the citrus industry, represents a rich and readily available source of this valuable bioactive compound.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from orange peel. The methodology is designed to be a robust starting point for researchers in natural product chemistry, pharmacology, and functional food development.

Data Presentation

While specific quantitative data for this compound yield from orange peel is not extensively reported in publicly available literature, the following table summarizes typical yields of total phenolic compounds (TPC) from orange peel under various extraction conditions. The yield of this compound will be a fraction of the TPC and must be determined experimentally using the protocol below.

Extraction MethodSolvent SystemTemperature (°C)Time (min)Solid-to-Solvent Ratio (g/mL)Total Phenolic Content (mg GAE/g DW)Reference
Maceration70% Ethanol251201:2025.4General protocol
Ultrasound-Assisted50% Ethanol40301:2534.71[1][2]
Maceration80% Methanol251801:1528.2General protocol

GAE: Gallic Acid Equivalents; DW: Dry Weight. The data presented are representative and may vary depending on the orange variety, ripeness, and specific experimental conditions.

Experimental Protocols

This section outlines the detailed methodology for the extraction, purification, and quantification of this compound from orange peel.

Sample Preparation
  • Sourcing: Obtain fresh orange peels from a consistent and documented source.

  • Washing: Thoroughly wash the peels with deionized water to remove any surface contaminants.

  • Drying: Dry the peels at 40-50°C in a hot air oven until a constant weight is achieved to prevent enzymatic degradation.

  • Grinding: Grind the dried peels into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

  • Storage: Store the powdered orange peel in an airtight container at -20°C in the dark to preserve the chemical integrity of the bioactive compounds.

Extraction of this compound

This protocol is based on the principle of solid-liquid extraction using a polar solvent, which is suitable for extracting hydroxycinnamic acid amides like this compound.

  • Solvent Preparation: Prepare a 70% (v/v) aqueous ethanol solution.

  • Extraction:

    • Weigh 10 g of the dried orange peel powder into a 250 mL Erlenmeyer flask.

    • Add 200 mL of the 70% ethanol solvent (a 1:20 solid-to-solvent ratio).

    • Seal the flask and place it in an ultrasonic bath.

    • Sonicate for 30 minutes at 40°C.

    • After sonication, continue maceration by stirring on a magnetic stirrer for 2 hours at room temperature, protected from light.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper under vacuum.

    • Collect the filtrate (the crude extract).

    • Re-extract the solid residue with another 100 mL of 70% ethanol under the same conditions to maximize yield.

    • Combine the filtrates from both extractions.

  • Solvent Evaporation:

    • Concentrate the combined filtrate using a rotary evaporator at 45°C under reduced pressure to remove the ethanol.

    • The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for the purification step.

Purification by Solid-Phase Extraction (SPE)

This step is crucial for removing interfering compounds from the crude extract to obtain a cleaner sample for HPLC analysis. A reversed-phase C18 sorbent is recommended.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Reconstitute a known amount of the dried crude extract (or a known volume of the concentrated aqueous extract) in deionized water to a final concentration of approximately 1-5 mg/mL.

    • Load 2 mL of the reconstituted extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities such as sugars and organic acids.

  • Elution:

    • Elute the this compound and other phenolic compounds from the cartridge using 5 mL of methanol.

    • Collect the methanolic eluate.

  • Final Preparation:

    • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the final sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Quantification by High-Performance Liquid Chromatography (HPLC)

An HPLC method with UV detection is suitable for the quantification of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 70 30
    25 50 50
    30 5 95
    35 5 95

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 320 nm (characteristic for ferulic acid and its derivatives)

  • Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the orange peel extract can be calculated based on the peak area and the calibration curve.

Mandatory Visualization

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Fresh Orange Peel washing Washing start->washing drying Drying (40-50°C) washing->drying grinding Grinding drying->grinding powder Orange Peel Powder grinding->powder extraction Solid-Liquid Extraction (70% Ethanol, 1:20 ratio, Sonication) powder->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract spe Solid-Phase Extraction (C18) crude_extract->spe washing_spe Washing (Water) spe->washing_spe Removes polar impurities elution_spe Elution (Methanol) spe->elution_spe Elutes this compound purified_extract Purified Extract elution_spe->purified_extract hplc HPLC-UV Analysis purified_extract->hplc quantification Quantification hplc->quantification

References

Application Notes and Protocols for the Analytical Determination of Feruloylputrescine in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the detection and quantification of feruloylputrescine in plant tissues. The information is curated for professionals in research and drug development who require robust and reliable analytical techniques.

Application Notes

This compound, a hydroxycinnamic acid amide, is a secondary metabolite found in a variety of plants, including citrus species. It is formed through the conjugation of ferulic acid and the polyamine putrescine. Emerging research has highlighted its potential biological activities, making its accurate quantification in plant tissues a critical aspect of phytochemical analysis and natural product-based drug discovery.

The analytical methods of choice for the determination of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS). The selection of the appropriate method depends on the research goals, the complexity of the plant matrix, and the required level of sensitivity.

Key Considerations for Analysis:

  • Sample Preparation: The extraction of this compound from plant tissues is a critical step. A common approach involves the use of polar solvents such as methanol or ethanol, often acidified with formic or acetic acid to improve the extraction efficiency of phenolic compounds. Homogenization and sonication are typically employed to ensure complete extraction. A cleanup step, such as solid-phase extraction (SPE), may be necessary for complex matrices to remove interfering compounds.

  • Chromatographic Separation: Reversed-phase HPLC using a C18 column is the standard for separating this compound from other metabolites in the plant extract. A gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol allows for the effective separation of compounds with varying polarities.

  • Detection and Quantification: For quantitative analysis, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and specificity. This technique involves monitoring specific precursor-to-product ion transitions for this compound, which minimizes matrix interference and allows for accurate quantification even at low concentrations.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of this compound from Plant Tissues

This protocol outlines a general procedure for the extraction of this compound from fresh or lyophilized plant material.

Materials:

  • Fresh or lyophilized plant tissue (e.g., leaves, peel)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction Solvent: 80% Methanol with 0.1% Formic Acid

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Sample Homogenization:

    • For fresh tissue, weigh approximately 100 mg and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • For lyophilized tissue, weigh approximately 20 mg of the dried powder.

  • Extraction:

    • Transfer the powdered sample to a microcentrifuge tube.

    • Add 1 mL of pre-chilled Extraction Solvent.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation:

    • Centrifuge the sample at 13,000 x g for 15 minutes at 4°C.

  • Filtration:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Storage:

    • Store the extracts at -20°C until LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a starting point for the development of a quantitative LC-MS/MS method. Note: The MRM transitions and collision energies provided are proposed based on the known fragmentation of similar compounds and require empirical optimization on the specific instrument being used.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Proposed and Requiring Optimization):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Analyte: this compound

    • Precursor Ion (m/z): 265.16

    • Product Ion 1 (Quantifier): 177.05 (Proposed)

    • Product Ion 2 (Qualifier): 135.04 (Proposed)

    • Collision Energy (CE): 15-25 eV (Requires Optimization)

Method Validation:

For accurate quantification, the method should be validated according to standard guidelines, assessing the following parameters:

  • Linearity: A calibration curve should be prepared using a certified standard of this compound over the expected concentration range in the samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Recovery: Determined by spiking a blank plant matrix with a known amount of this compound standard and calculating the percentage recovered after the extraction process.

Data Presentation

The following tables summarize hypothetical quantitative data for a validated LC-MS/MS method for this compound. These values should be determined empirically during method validation.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Table 2: MRM Parameters for this compound (Requires Optimization)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 265.16177.0510020 (Optimize)
This compound (Qualifier) 265.16135.0410030 (Optimize)

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a simplified representation of the this compound biosynthetic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plant Tissue (Fresh or Lyophilized) homogenize Homogenization (Liquid Nitrogen/Grinding) start->homogenize extract Extraction (80% Methanol, 0.1% Formic Acid) homogenize->extract sonicate Ultrasonication extract->sonicate centrifuge Centrifugation sonicate->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc_vial Sample in HPLC Vial filter->hplc_vial lc_separation HPLC Separation (C18 Column, Gradient Elution) hplc_vial->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

biosynthetic_pathway cluster_pathway Simplified Biosynthesis of this compound arginine Arginine putrescine Putrescine arginine->putrescine ADC/ODC This compound This compound putrescine->this compound phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaric_acid p-Coumaric Acid cinnamic_acid->coumaric_acid C4H caffeic_acid Caffeic Acid coumaric_acid->caffeic_acid C3'H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT feruloyl_coa Feruloyl-CoA ferulic_acid->feruloyl_coa 4CL feruloyl_coa->this compound Spermidine/Spermine N-hydroxycinnamoyltransferase

Laboratory Synthesis of Feruloylputrescine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of Feruloylputrescine, a naturally occurring polyamine conjugate with significant research interest due to its antioxidant, antimicrobial, and potential cardiovascular health-promoting properties. These guidelines are intended for researchers, scientists, and drug development professionals. The protocol outlines a straightforward amide coupling reaction between ferulic acid and putrescine. Detailed methodologies for synthesis, purification, and characterization, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, are presented. Additionally, this document includes diagrams of relevant signaling pathways to provide a broader context for the biological investigation of this compound.

Introduction

This compound is a hydroxycinnamic acid amide naturally found in various plants, including citrus fruits.[1] It is formed through the conjugation of ferulic acid, a well-known antioxidant, and putrescine, a biogenic polyamine. Research has indicated several biological activities of this compound, including antioxidant and antimicrobial effects.[] Notably, recent studies have highlighted its potential role in cardiovascular health by inhibiting the enzyme responsible for trimethylamine (TMA) production, a precursor to the pro-atherosclerotic metabolite trimethylamine N-oxide (TMAO). This makes this compound a molecule of interest for further investigation in the prevention of cardiovascular diseases.

The availability of pure this compound is crucial for in-depth biological and pharmacological studies. This document provides a reliable method for its chemical synthesis in a laboratory setting to facilitate such research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
IUPAC Name (E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[3]
Synonyms N-Feruloylputrescine, Subaphylline[]
CAS Number 501-13-3[3]
Molecular Formula C₁₄H₂₀N₂O₃[3]
Molecular Weight 264.32 g/mol [3]
Appearance Yellow Solid[]
Boiling Point 511.5°C at 760 mmHg[]
Density 1.156 g/cm³[]

Synthesis of this compound

The synthesis of this compound is achieved through an amide coupling reaction between ferulic acid and putrescine. To facilitate this reaction, the carboxylic acid group of ferulic acid is typically activated. The following protocol is based on established amide bond formation methodologies.

Materials and Reagents
  • Ferulic acid (≥99%)

  • Putrescine (≥98%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol

Step 1: Activation of Ferulic Acid

  • In a round-bottom flask, dissolve ferulic acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The formation of the NHS-ester of ferulic acid will be indicated by a new spot with a higher Rf value than ferulic acid.

Step 2: Amide Coupling with Putrescine

  • In a separate flask, dissolve putrescine (1.5 eq) in anhydrous Dichloromethane (DCM).

  • Filter the reaction mixture from Step 1 to remove the DCU precipitate.

  • Slowly add the filtrate containing the activated ferulic acid-NHS ester to the putrescine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the activated ferulic acid spot disappears.

Step 3: Work-up and Purification

  • Remove the DCM under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL) to remove any unreacted ferulic acid and NHS.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography. A gradient elution system of DCM and methanol (e.g., starting from 100% DCM and gradually increasing the methanol concentration to 10%) is recommended.

  • Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to yield the final product as a yellow solid.

Reaction Yield and Purity
ParameterResult
Yield Typically 60-70%
Purity >95% (as determined by NMR)

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (400 MHz, CD₃OD) Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.52d, J = 15.7 Hz1HH-7
7.15d, J = 1.9 Hz1HH-2
7.03dd, J = 8.2, 1.9 Hz1HH-6
6.80d, J = 8.2 Hz1HH-5
6.51d, J = 15.7 Hz1HH-8
3.89s3HOCH₃
3.38t, J = 6.8 Hz2HH-1'
2.78t, J = 7.2 Hz2HH-4'
1.65 - 1.55m4HH-2', H-3'
¹³C NMR (101 MHz, CD₃OD) Chemical Shift (δ) ppmAssignment
169.5C-9
149.9C-4
149.2C-3
142.0C-7
128.1C-1
123.3C-6
118.8C-8
116.6C-5
111.5C-2
56.4OCH₃
41.2C-4'
40.5C-1'
28.3C-3'
27.8C-2'
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized compound.

ParameterValue
Ionization Mode ESI-Positive
[M+H]⁺ (calculated) 265.1547
[M+H]⁺ (observed) 265.1573[4]

Experimental Workflows and Signaling Pathways

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification Ferulic Acid Ferulic Acid Activation Activation Ferulic Acid->Activation  DCC, NHS, DMF Putrescine Putrescine Coupling Coupling Putrescine->Coupling  DCM Activation->Coupling Crude Product Crude Product Coupling->Crude Product Work-up Work-up Crude Product->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

TMAO Biosynthesis and Potential Inhibition by this compound

This compound has been shown to inhibit the conversion of TMA to TMAO, a key pathway in the development of atherosclerosis.

cluster_gut Gut Microbiota cluster_liver Liver Dietary Choline/Carnitine Dietary Choline/Carnitine cntA/B cntA/B Enzyme Dietary Choline/Carnitine->cntA/B TMA TMA FMO3 FMO3 Enzyme TMA->FMO3 cntA/B->TMA TMAO TMAO FMO3->TMAO Atherosclerosis Atherosclerosis TMAO->Atherosclerosis This compound This compound This compound->cntA/B Inhibition

Caption: Inhibition of TMA biosynthesis by this compound.

General Signaling Pathways of Ferulic Acid and Polyamines

Ferulic acid and polyamines (like putrescine) are known to modulate various cellular signaling pathways. This diagram provides a general overview of some of these pathways, which may be relevant to the biological activity of this compound.

cluster_FA Ferulic Acid cluster_Polyamine Polyamines (Putrescine) FA Ferulic Acid PI3K/Akt PI3K/Akt FA->PI3K/Akt Inhibition MAPK/ERK MAPK/ERK FA->MAPK/ERK Modulation NF-kB NF-kB FA->NF-kB Inhibition Apoptosis Apoptosis FA->Apoptosis Induction Cellular Responses Cellular Responses PI3K/Akt->Cellular Responses MAPK/ERK->Cellular Responses NF-kB->Cellular Responses Apoptosis->Cellular Responses Putrescine Putrescine mTOR mTOR Putrescine->mTOR Activation Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Proliferation->Cellular Responses Protein Synthesis->Cellular Responses

Caption: Overview of signaling pathways modulated by ferulic acid and polyamines.

Conclusion

This document provides a comprehensive guide for the laboratory synthesis and characterization of this compound. The detailed protocols and compiled data will be a valuable resource for researchers investigating the biological properties and therapeutic potential of this interesting natural product. The provided diagrams of the experimental workflow and relevant signaling pathways offer a visual aid to understanding the synthesis process and the potential biological context of this compound's activity.

References

Feruloylputrescine: A Key Biomarker for Plant Stress Roche

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylputrescine is a phenolic amide, or phenolamide, synthesized by plants in response to a variety of biotic and abiotic stressors. It is formed through the conjugation of the polyamine putrescine and the hydroxycinnamic acid, ferulic acid. The accumulation of this compound in plant tissues is increasingly recognized as a reliable biomarker for plant stress, indicating a plant's physiological response to adverse conditions such as pathogen attack, herbivory, drought, and salinity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a biomarker for plant stress.

Application Notes

This compound serves as a valuable biomarker in various research and development applications:

  • Crop Breeding and Improvement: Screening for crop varieties that accumulate higher levels of this compound under stress conditions can aid in the selection and breeding of more resilient and stress-tolerant cultivars.

  • Pesticide and Herbicide Development: Evaluating the impact of new chemical treatments on plant stress levels by monitoring this compound accumulation. This can help in assessing the phytotoxicity and overall effect of these compounds on plant health.

  • Biotic Stress Research: Investigating plant-pathogen and plant-herbivore interactions. The quantification of this compound can provide insights into the plant's defense response and the efficacy of different pest and disease management strategies.

  • Abiotic Stress Physiology: Studying the mechanisms of plant tolerance to environmental stresses such as drought, salinity, and extreme temperatures. This compound levels can be correlated with the severity of the stress and the plant's ability to cope.

  • Drug Discovery from Natural Products: As a stress-induced secondary metabolite, this compound and related compounds may possess bioactive properties. Its role as a biomarker can guide the discovery of novel compounds with potential pharmaceutical applications.

Data Presentation

The following table summarizes quantitative data on the accumulation of this compound and related compounds in response to various plant stressors.

Plant SpeciesStressorTissueAnalyteFold Change/ConcentrationReference
Rice (Oryza sativa)Herbivory (Mythimna loreyi feeding)LeavesThis compound~2-fold increase after 2 days[3]
Rice (Oryza sativa)Herbivory (Mythimna loreyi feeding)Leavesp-Coumaroylputrescine~3-fold increase after 2 days[3]
Tobacco (Nicotiana tabacum)Cell Culture (High-producing line)CellsCaffeoylputrescineMarkedly different levels between high and low producing cell lines[1][4]
Zinnia (Zinnia elegans)Salinity Stress (100 mM NaCl) + 2 mM Putrescine-Plant Height27% increase compared to untreated[5]
Tomato (Solanum lycopersicum)Salinity Stress (250 mM NaCl)RootsK+/Na+ ratio18-fold decrease[6]
Alfalfa (Medicago sativa)Drought Stress-Photosynthetic PigmentsDecreased[7]

Experimental Protocols

Protocol for Extraction of this compound from Plant Tissue

This protocol is a generalized procedure for the extraction of this compound and other phenolamides from plant tissues for subsequent LC-MS/MS analysis.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • 80% Methanol

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Sample Preparation:

    • Harvest approximately 100 mg of fresh plant tissue. If using frozen tissue, keep it frozen on dry ice or in liquid nitrogen until homogenization.

    • Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

    • Alternatively, use a bead-based homogenizer for high-throughput sample processing.

  • Extraction:

    • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

    • Add 1 mL of ice-cold 80% methanol to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate the mixture on ice for 30 minutes, with occasional vortexing.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Filtration:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage:

    • Store the filtered extracts at -80°C until LC-MS/MS analysis.

Protocol for LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific system being used.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound standard: For calibration curve generation and quantification.

LC Gradient:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05
  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): To be determined from the standard (e.g., m/z for [M+H]+ of this compound).

  • Product Ions (Q3): To be determined from the fragmentation of the precursor ion. At least two product ions should be monitored for confident identification and quantification.

  • Collision Energy (CE) and other MS parameters: Optimize for the specific instrument and analyte.

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the extraction solvent.

  • Generate a calibration curve by injecting the standards and plotting the peak area against the concentration.

  • Inject the plant extracts and determine the peak area for this compound.

  • Calculate the concentration of this compound in the samples using the calibration curve. The results are typically expressed as ng/g or µg/g of fresh or dry weight of the plant tissue.

Visualizations

Biosynthesis of this compound

Feruloylputrescine_Biosynthesis cluster_enzymes Enzymes Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Arginine->Putrescine ADC pathway Ornithine->Putrescine ODC This compound This compound Putrescine->this compound PHT Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Ferulic_acid Ferulic Acid p_Coumaric_acid->Ferulic_acid Multiple steps Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL Feruloyl_CoA->this compound ADC ADC: Arginine Decarboxylase ODC ODC: Ornithine Decarboxylase PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate-4-Hydroxylase _4CL 4CL: 4-Coumarate-CoA Ligase PHT PHT: Putrescine Hydroxycinnamoyl Transferase

Caption: Biosynthesis pathway of this compound from precursor amino acids.

Experimental Workflow for this compound Analysis

Experimental_Workflow Plant_Stress Plant subjected to stress (biotic or abiotic) Tissue_Sampling Tissue Sampling and Freezing Plant_Stress->Tissue_Sampling Homogenization Homogenization Tissue_Sampling->Homogenization Extraction Extraction with 80% Methanol Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Caption: Workflow for the analysis of this compound as a plant stress biomarker.

Proposed Signaling Pathway of this compound in Plant Defense

Signaling_Pathway Stress Biotic/Abiotic Stress Putrescine_Syn Putrescine Biosynthesis Stress->Putrescine_Syn Ferulic_Acid_Syn Ferulic Acid Biosynthesis Stress->Ferulic_Acid_Syn This compound This compound Accumulation Putrescine_Syn->this compound Ferulic_Acid_Syn->this compound ROS_Production Reactive Oxygen Species (ROS) Production This compound->ROS_Production Hypothesized direct/indirect effect SA_Pathway Salicylic Acid (SA) Pathway Activation This compound->SA_Pathway Hypothesized direct/indirect effect Cell_Wall Cell Wall Fortification This compound->Cell_Wall Potential role in cross-linking ROS_Production->SA_Pathway Defense_Genes Defense Gene Expression (e.g., PR proteins) SA_Pathway->Defense_Genes Stress_Response Enhanced Stress Tolerance Defense_Genes->Stress_Response Cell_Wall->Stress_Response

Caption: Proposed signaling pathway of this compound in plant defense.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Feruloylputrescine and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feruloylputrescine, a naturally occurring phenolic amide, has garnered significant interest in biomedical research due to its potential therapeutic properties. Notably, studies have highlighted its role in the modulation of gut microbiota-dependent metabolism, specifically in the inhibition of trimethylamine (TMA) and its subsequent oxidation to trimethylamine N-oxide (TMAO), which are linked to cardiovascular diseases.[1][2] Accurate and sensitive quantification of this compound and its analogues in various biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound and its analogues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical to remove interfering matrix components and enrich the analytes of interest. A generic solid-phase extraction (SPE) protocol, adaptable for plasma, urine, or tissue homogenates, is outlined below.

Materials:

  • SPE cartridges (e.g., Thermo Scientific™ HyperSep™ Retain PEP, Agilent Bond Elut PPL)[3][4]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., isotope-labeled this compound)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment:

    • To 500 µL of plasma or urine, or 100 mg of homogenized tissue, add 1.5 mL of 1% formic acid in methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the analytes with 3 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Centrifuge at 14,000 x g for 5 minutes to remove any particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

LC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument
Data Presentation: Quantitative Data

The following table provides hypothetical yet plausible MRM transitions for this compound and a potential analogue, coumaroylputrescine. These values are based on the known structures and common fragmentation patterns of similar molecules, such as the loss of the amine moiety.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound265.16177.0520
265.16145.0525
Coumaroylputrescine235.15147.0420
235.15119.0525
Internal StandardTo be determined based on the specific IS usedTo be determinedTo be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Precipitation Protein Precipitation & IS Spiking Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 SPE Solid-Phase Extraction Centrifugation1->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS/MS analysis workflow for this compound.

Proposed Signaling Pathway Inhibition

signaling_pathway cluster_gut Gut Lumen cluster_host Host Metabolism Carnitine Dietary L-Carnitine Gut_Microbiota Gut Microbiota Carnitine->Gut_Microbiota cntAB cntA/B Enzyme Gut_Microbiota->cntAB TMA Trimethylamine (TMA) TMA_absorbed Absorbed TMA TMA->TMA_absorbed Absorption cntAB->TMA Liver Liver TMA_absorbed->Liver FMO3 FMO3 Enzyme Liver->FMO3 TMAO TMAO FMO3->TMAO CVD Cardiovascular Disease Risk TMAO->CVD This compound This compound This compound->cntAB Inhibition

Caption: Inhibition of TMA production by this compound.

References

Application Notes and Protocols: Feruloylputrescine's Mechanism of Action in Reducing TMAO Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite increasingly linked to the pathogenesis of cardiovascular diseases. Elevated TMAO levels are associated with an increased risk of atherosclerosis and major adverse cardiac events. Feruloylputrescine, a bioactive compound found in orange peel, has emerged as a promising agent for reducing TMAO levels. This document provides detailed application notes on the mechanism of action of this compound, summarizes key quantitative data, and offers comprehensive protocols for relevant experiments.

Introduction

The gut microbiome plays a crucial role in host metabolism and health. Certain gut bacteria metabolize dietary precursors, such as choline and L-carnitine (abundant in red meat and eggs), into trimethylamine (TMA).[1] TMA is then absorbed into the bloodstream and transported to the liver, where the enzyme Flavin-containing monooxygenase 3 (FMO3) oxidizes it to TMAO.[2][3] Elevated circulating TMAO has been identified as a significant risk factor for cardiovascular diseases.[2][4] this compound, a phenolic compound present in orange peel, has demonstrated a significant ability to lower TMA and TMAO levels, offering a potential therapeutic avenue for mitigating cardiovascular risk.[1][5]

Mechanism of Action of this compound

Recent studies have elucidated a dual mechanism by which this compound reduces TMAO levels, acting on both the gut microbial and host enzymatic pathways. Notably, these effects appear to be independent of significant alterations to the overall gut microbiota composition.[5]

The primary mechanisms are:

  • Inhibition of Microbial TMA Production: this compound directly inhibits the activity of the microbial enzyme complex cntA/B.[5] This enzyme is responsible for the conversion of L-carnitine to TMA in the gut. By suppressing cntA/B activity, this compound effectively reduces the initial production of TMA.

  • Modulation of Host TMAO Conversion: this compound has been shown to modulate the mRNA expression of the hepatic enzyme FMO3.[5] FMO3 is the key host enzyme that converts absorbed TMA into the pro-atherogenic TMAO.[2][3] By downregulating FMO3 expression, this compound limits the conversion of the remaining TMA into TMAO.

Feruloylputrescine_Mechanism cluster_gut Gut Lumen cluster_liver Liver Hepatocyte L-carnitine L-carnitine cntA/B cntA/B Enzyme L-carnitine->cntA/B Substrate TMA TMA cntA/B->TMA Conversion TMA_liver TMA TMA->TMA_liver Absorption FMO3 FMO3 Enzyme TMAO TMAO FMO3->TMAO Oxidation TMA_liver->FMO3 Substrate FMO3_mRNA FMO3 mRNA FMO3_mRNA->FMO3 Translation This compound This compound This compound->cntA/B Inhibits This compound->FMO3_mRNA Modulates Expression

Figure 1: Mechanism of this compound in TMAO Reduction.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and orange peel polar extract (rich in this compound) on TMA and TMAO levels in high-fat diet-fed mice.[6]

Treatment GroupPlasma TMA (µM)Plasma TMAO (µM)Urine TMA (µM)Urine TMAO (µM)
High-Fat Diet (HF)~2.5~15~20~150
HF + this compound (FP)~1.0~5~10~50
HF + Orange Peel Polar (OPP)~1.2~6~12~60
HF + Carnitine + FP~1.5~8~15~80
HF + Carnitine + OPP~1.8~10~18~90
*Data are approximate values interpreted from graphical representations in the source material and indicate a significant decrease compared to the HF group (p < 0.05).[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Animal Study Protocol

This protocol is designed to evaluate the efficacy of this compound in reducing TMAO levels in a murine model.

Animal_Study_Workflow cluster_diets Example Diet Groups Start Start Acclimatization Acclimatize Mice (e.g., C57BL/6, 1 week) Start->Acclimatization Diet_Groups Assign to Diet Groups Acclimatization->Diet_Groups Treatment Administer Diets (e.g., 16 weeks) Diet_Groups->Treatment Randomization Control_Diet Control_Diet Sample_Collection Collect Samples (Blood, Urine, Cecum, Liver) Treatment->Sample_Collection Analysis Analyze Samples (TMA/TMAO Quantification, Microbiota Analysis, Gene Expression) Sample_Collection->Analysis End End Analysis->End High_Fat_Diet High_Fat_Diet HF_FP_Diet HF + this compound HF_Carnitine_Diet HF + L-carnitine HF_Carnitine_FP_Diet HF + L-carnitine + this compound

Figure 2: Workflow for In Vivo Animal Study.

Materials:

  • Male C57BL/6 mice (6 weeks old)

  • Standard chow diet

  • High-fat diet

  • L-carnitine

  • This compound

  • Metabolic cages for urine collection

  • Blood collection tubes (e.g., EDTA-coated)

  • UHPLC-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for one week.

  • Group Assignment: Randomly divide mice into experimental groups (n=8-10 per group), for example:

    • Group 1: Control diet.

    • Group 2: High-fat diet (HF).

    • Group 3: HF + this compound (e.g., 50 mg/kg body weight).

    • Group 4: HF + 1.3% (w/v) L-carnitine in drinking water.

    • Group 5: HF + 1.3% L-carnitine + this compound.

  • Treatment Period: Maintain mice on their respective diets for a specified period (e.g., 16 weeks).[1] Monitor body weight and food/water intake regularly.

  • Sample Collection:

    • Urine: Place mice in metabolic cages for 24-hour urine collection at baseline and endpoint.

    • Blood: At the end of the treatment period, collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes. Centrifuge to obtain plasma.

    • Tissues: Harvest liver and cecal contents for gene expression and microbiota analysis, respectively. Snap-freeze all samples in liquid nitrogen and store at -80°C.

  • Sample Analysis: Quantify TMA and TMAO levels in plasma and urine using stable isotope dilution analysis with UHPLC-MS/MS.[1]

In Vitro cntA/B Enzyme Inhibition Assay

This protocol assesses the direct inhibitory effect of this compound on the microbial carnitine-to-TMA conversion.

Materials:

  • Anaerobic chamber

  • Bacterial strain expressing cntA/B (e.g., E. coli engineered to express the enzyme)

  • L-carnitine

  • This compound

  • Growth medium (e.g., LB broth)

  • UHPLC-MS/MS system

Procedure:

  • Bacterial Culture: Culture the cntA/B-expressing bacteria under anaerobic conditions to an optimal density (e.g., OD600 of 0.8).

  • Assay Setup: In an anaerobic environment, prepare reaction mixtures containing:

    • Bacterial culture

    • L-carnitine (substrate, e.g., 1 mM)

    • Varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) or a vehicle control.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 24 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., methanol).

  • TMA Quantification: Centrifuge the samples to pellet the bacteria. Analyze the supernatant for TMA concentration using UHPLC-MS/MS.

  • IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition (IC50) of TMA production.

Quantification of TMA and TMAO by UHPLC-MS/MS

This protocol outlines the analytical method for measuring TMA and TMAO in biological samples.[1]

LCMS_Workflow Sample_Prep Sample Preparation (Plasma, Urine) Spiking Spike with Internal Standards (d9-TMA, d9-TMAO) Sample_Prep->Spiking Protein_Precip Protein Precipitation (e.g., with Methanol) Spiking->Protein_Precip Centrifugation Centrifuge and Collect Supernatant Protein_Precip->Centrifugation UHPLC UHPLC Separation Centrifugation->UHPLC MSMS Tandem Mass Spec (MRM Mode) UHPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Figure 3: Workflow for TMA/TMAO Quantification by LC-MS/MS.

Procedure:

  • Sample Preparation: Thaw plasma or urine samples on ice.

  • Internal Standard Spiking: Add a known concentration of stable isotope-labeled internal standards (d9-TMA and d9-TMAO) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: For plasma samples, precipitate proteins by adding 4 volumes of cold methanol. Vortex and incubate at -20°C for 20 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial and inject it into the UHPLC-MS/MS system.

  • Chromatography: Separate TMA and TMAO using a suitable column (e.g., HILIC).

  • Mass Spectrometry: Detect and quantify the analytes using multiple reaction monitoring (MRM). The MRM transition for TMA is typically m/z 60 -> 44.[1]

  • Quantification: Calculate the concentration of TMA and TMAO in the samples by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Application Notes for Researchers

  • Therapeutic Potential: this compound's dual-action mechanism makes it a compelling candidate for further investigation as a nutraceutical or therapeutic agent for cardiovascular disease prevention. Its action is independent of drastic gut microbiota remodeling, which may be a favorable safety profile.[5]

  • Bioavailability: Future studies should focus on the bioavailability and pharmacokinetics of this compound to determine effective dosages in humans.

  • Structure-Activity Relationship: The inhibitory activity of this compound on the cntA/B enzyme suggests that related phenolic compounds could be screened for similar or enhanced activity.

  • FMO3 Regulation: The modulation of hepatic FMO3 expression warrants further investigation to understand the precise molecular pathway involved (e.g., transcriptional regulation). This could open avenues for targeting host factors in TMAO reduction.

  • Clinical Relevance: While preclinical data are promising, clinical trials are necessary to confirm the efficacy and safety of this compound in human populations for reducing TMAO levels and cardiovascular risk.

References

Application Notes and Protocols for Studying the Effect of Feruloylputrescine on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Feruloylputrescine and its Potential Impact on Gut Microbiota

This compound is a naturally occurring phenolic amide found in various plants, including citrus fruits.[1][2] It is formed by the conjugation of ferulic acid, a well-studied hydroxycinnamic acid, and putrescine, a polyamine.[3] The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a crucial role in human health and disease.[4][5] Dietary phytochemicals are known to modulate the composition and metabolic activity of the gut microbiota, thereby influencing host physiology.[6][7][8]

While direct studies on the comprehensive effects of this compound on the gut microbiota are emerging, its constituent molecules, ferulic acid and putrescine, have been shown to interact with and influence the gut microbial ecosystem. Ferulic acid can be metabolized by gut bacteria and has been demonstrated to modulate the microbiota, potentially promoting the growth of beneficial bacteria.[9][10] Polyamines like putrescine are essential for bacterial growth and are found in significant concentrations in the gut, largely regulated by the microbiota itself.[4][11][12][13]

Recent research suggests that this compound may have a targeted effect on microbial metabolism, specifically by inhibiting the microbial enzyme cntA/B, which is involved in the production of trimethylamine (TMA).[14] TMA is a precursor to trimethylamine N-oxide (TMAO), a metabolite linked to an increased risk of cardiovascular disease. This finding indicates that this compound could potentially modulate the gut microbiota's metabolic output without drastically altering its overall composition.[14]

These application notes provide a framework for researchers to systematically investigate the effects of this compound on the gut microbiota, from changes in microbial diversity to shifts in metabolic function. The following protocols are designed to offer detailed methodologies for in vitro fermentation, 16S rRNA gene sequencing, and metabolomics analysis.

Hypothesized Effects of this compound on Gut Microbiota

Based on the current understanding of its components and related phytochemicals, we can hypothesize that this compound may:

  • Selectively modulate microbial populations: While not causing a broad shift in the microbiota, it might favor the growth of specific beneficial bacteria that can metabolize phenolic compounds.

  • Alter the gut metabolome: Primarily, it is expected to reduce the production of TMA. Its effects on other key microbial metabolites, such as short-chain fatty acids (SCFAs), which are crucial for gut health, warrant investigation.[15][16][17][18]

  • Contribute to host health: By reducing TMA/TMAO levels, this compound could potentially offer cardiovascular benefits.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data from studies on related compounds to demonstrate how quantitative findings on the effects of this compound on gut microbiota can be structured.

Table 1: Illustrative Changes in Gut Microbiota Composition after In Vitro Fermentation with a Test Compound

Microbial Phylum/GenusControl Group (Relative Abundance %)Test Compound Group (Relative Abundance %)Fold Changep-value
Phylum
Firmicutes65.2 ± 3.160.5 ± 2.8-1.080.04
Bacteroidetes25.8 ± 2.530.1 ± 2.9+1.170.03
Proteobacteria4.1 ± 0.82.5 ± 0.6-1.640.02
Actinobacteria3.5 ± 0.74.2 ± 0.9+1.200.05
Genus
Bifidobacterium3.1 ± 0.64.0 ± 0.8+1.290.04
Lactobacillus2.5 ± 0.52.8 ± 0.6+1.120.15
Faecalibacterium5.2 ± 1.16.1 ± 1.3+1.170.03
Escherichia-Shigella1.8 ± 0.40.9 ± 0.3-2.000.01

Data are presented as mean ± standard deviation. Statistical significance is typically set at p < 0.05.

Table 2: Illustrative Changes in Microbial Metabolite Concentrations after In Vitro Fermentation

MetaboliteControl Group (mM)Test Compound Group (mM)Percent Changep-value
Short-Chain Fatty Acids
Acetate45.3 ± 4.248.1 ± 4.5+6.2%0.08
Propionate18.2 ± 2.120.5 ± 2.3+12.6%0.04
Butyrate15.6 ± 1.917.8 ± 2.0+14.1%0.03
Other Metabolites
Trimethylamine (TMA)1.2 ± 0.30.5 ± 0.2-58.3%<0.01
Indole0.8 ± 0.20.7 ± 0.1-12.5%0.21

Data are presented as mean ± standard deviation. Statistical significance is typically set at p < 0.05.

Experimental Protocols

Protocol 1: In Vitro Gut Fermentation Model

This protocol describes a batch fermentation model to simulate the conditions of the human colon and assess the direct impact of this compound on a fecal microbial community.[19]

1. Materials and Reagents:

  • Anaerobic chamber

  • Sterile serum bottles or bioreactors

  • Fecal samples from healthy human donors (screened for antibiotic use and gastrointestinal diseases)

  • Basal fermentation medium (e.g., Macfarlane medium)

  • This compound (of high purity)

  • Phosphate-buffered saline (PBS), anaerobic

  • Resazurin (anaerobic indicator)

  • Gas mixture (e.g., 85% N₂, 10% CO₂, 5% H₂)

2. Fecal Slurry Preparation:

  • Collect fresh fecal samples and immediately transfer them to an anaerobic chamber.

  • Homogenize the fecal sample (10% w/v) in anaerobic PBS.

  • Filter the slurry through sterile cheesecloth to remove large particulate matter.

3. Fermentation Setup:

  • Prepare the basal medium and dispense it into serum bottles inside the anaerobic chamber.

  • Add a sterile magnetic stir bar to each bottle.

  • Add this compound to the treatment bottles to achieve the desired final concentration (e.g., 50, 100, 200 µM). Include a vehicle control (without this compound).

  • Inoculate each bottle with the fecal slurry (e.g., 10% v/v).

  • Seal the bottles with sterile rubber stoppers and aluminum crimps.

  • Incubate at 37°C with continuous stirring for a specified period (e.g., 24 or 48 hours).

4. Sampling and Analysis:

  • At designated time points (e.g., 0, 12, 24, 48 hours), collect samples from each bottle using a sterile syringe under anaerobic conditions.

  • Immediately process samples for downstream analysis:

    • pH measurement: Measure the pH of the fermentation broth.

    • Microbial community analysis: Centrifuge a portion of the sample, discard the supernatant, and store the pellet at -80°C for DNA extraction (Protocol 2).

    • Metabolite analysis: Centrifuge a portion of the sample, filter-sterilize the supernatant, and store at -80°C for metabolomics (Protocol 3).

Protocol 2: 16S rRNA Gene Sequencing for Microbial Community Profiling

This protocol outlines the steps for analyzing the microbial composition of the fermentation samples.[2][20][21][22]

1. DNA Extraction:

  • Thaw the frozen cell pellets from Protocol 1.

  • Extract total genomic DNA using a commercially available kit optimized for fecal/stool samples (e.g., QIAamp PowerFecal Pro DNA Kit).

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

2. PCR Amplification of the 16S rRNA Gene:

  • Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with Illumina overhang adapters.

  • Perform the PCR reaction in triplicate for each sample to minimize amplification bias.

  • Verify the size of the PCR amplicons by gel electrophoresis.

3. Library Preparation and Sequencing:

  • Pool the triplicate PCR products for each sample.

  • Purify the pooled amplicons using magnetic beads.

  • Perform a second PCR to attach dual indices and Illumina sequencing adapters.

  • Purify the indexed PCR products.

  • Quantify the final library and pool all samples in equimolar concentrations.

  • Sequence the pooled library on an Illumina MiSeq or NovaSeq platform using a 2x300 bp paired-end sequencing run.

4. Bioinformatic Analysis:

  • Demultiplex the raw sequencing reads.

  • Perform quality filtering and trimming of the reads using tools like DADA2 or QIIME 2.[23]

  • Denoise the reads and merge paired-end reads.

  • Cluster sequences into Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the ASVs using a reference database (e.g., SILVA or Greengenes).

  • Generate a feature table of ASV counts per sample.

  • Perform downstream statistical analysis, including alpha diversity (e.g., Shannon, Chao1), beta diversity (e.g., Bray-Curtis, UniFrac), and differential abundance analysis (e.g., ANCOM, DESeq2).

Protocol 3: Metabolomics Analysis of Microbial Metabolites

This protocol details the analysis of key microbial metabolites, such as SCFAs and TMA, from the fermentation supernatants.[24][25][26][27]

1. Sample Preparation:

  • Thaw the frozen supernatants from Protocol 1.

  • For SCFA analysis, acidify the samples with a strong acid (e.g., sulfuric acid) and add an internal standard (e.g., 2-ethylbutyric acid).

  • For broader metabolomic profiling, perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile) containing internal standards.[28]

  • Centrifuge to pellet the precipitated proteins and transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in a suitable solvent for analysis.

2. Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for SCFAs:

    • Derivatize the SCFAs if necessary.

    • Inject the prepared sample into a GC-MS system equipped with a suitable column (e.g., a free fatty acid phase column).

    • Identify and quantify SCFAs based on their retention times and mass spectra compared to authentic standards.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for TMA and other metabolites:

    • Inject the reconstituted extract into an LC-MS/MS system.

    • Use a suitable chromatography method (e.g., HILIC for polar compounds) to separate the metabolites.

    • Perform targeted analysis for TMA and other specific metabolites using multiple reaction monitoring (MRM) or untargeted analysis to profile a wider range of metabolites.

    • Identify and quantify metabolites by comparing with a standard library or through fragmentation pattern analysis.

3. Data Analysis:

  • Process the raw analytical data using the instrument's software to obtain peak areas or concentrations.

  • Normalize the data to the internal standards.

  • Perform statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify significant differences in metabolite concentrations between the control and this compound-treated groups.

  • Correlate changes in metabolite profiles with changes in the microbial community structure.

Mandatory Visualizations

G cluster_systemic Systemic Circulation FP This compound Microbiota Gut Microbiota FP->Microbiota Interaction cntAB cntA/B Enzyme FP->cntAB Microbiota->cntAB Expresses TMA Trimethylamine (TMA) FMO3 FMO3 Enzyme TMA->FMO3 Substrate cntAB->TMA Produces TMAO Trimethylamine N-oxide (TMAO) CVD Cardiovascular Disease Risk TMAO->CVD FMO3->TMAO Produces

Caption: Hypothetical pathway of this compound reducing TMAO production.

G cluster_prep Sample Preparation & Fermentation cluster_analysis Downstream Analysis cluster_microbiota Microbiota Analysis cluster_metabolites Metabolite Analysis cluster_integration Data Integration Fecal Fecal Sample Inoculum Fecal Slurry Inoculum Fecal->Inoculum Fermentation In Vitro Fermentation (Control vs. This compound) Inoculum->Fermentation DNA DNA Extraction Fermentation->DNA Supernatant Supernatant Collection Fermentation->Supernatant Seq 16S rRNA Sequencing DNA->Seq Bioinfo Bioinformatics & Statistics Seq->Bioinfo Integration Integrative Analysis (Microbiota-Metabolite Correlations) Bioinfo->Integration Metabolite Metabolite Extraction Supernatant->Metabolite LCMS LC-MS / GC-MS Analysis Metabolite->LCMS MetaboStats Metabolomics Statistics LCMS->MetaboStats MetaboStats->Integration

Caption: Experimental workflow for studying this compound's effects.

References

Application Note: Solid-Phase Synthesis of Feruloylputrescine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Feruloylputrescine and its derivatives are naturally occurring phenolic amides found in various plants, exhibiting a range of biological activities.[1][2][3] These compounds have garnered significant interest from researchers in medicinal chemistry and drug development due to their potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective effects.[4][5] Solid-phase synthesis (SPS) offers a robust and efficient methodology for the preparation of libraries of this compound derivatives for structure-activity relationship (SAR) studies.[6][7][8] This application note provides a detailed protocol for the solid-phase synthesis of these derivatives, enabling rapid and systematic exploration of their chemical space and biological potential.

The principles of solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy, can be adapted for the synthesis of non-peptidic molecules like this compound derivatives.[9][10] This method involves the attachment of a building block to a solid support, followed by sequential addition of other building blocks, with purification at each step simplified to washing the solid support.[6]

Biological Significance of this compound Derivatives

This compound derivatives have been implicated in various biological processes. For instance, this compound has been shown to inhibit the production of trimethylamine (TMA), a gut microbial metabolite linked to cardiovascular disease, by suppressing the cntA/B enzyme.[2][11] Furthermore, derivatives of ferulic acid, a key component of these molecules, have demonstrated antioxidant, antidiabetic, and hypolipidemic effects.[4] The ability to synthesize a variety of derivatives allows for the optimization of these biological activities.

Experimental Protocols

General Workflow for Solid-Phase Synthesis of this compound Derivatives

The overall strategy involves attaching a protected putrescine scaffold to a solid support, followed by the coupling of ferulic acid or its derivatives. Subsequent modifications can be performed on the solid support before cleavage and purification.

G cluster_0 Resin Preparation cluster_1 Scaffold Attachment cluster_2 Ferulic Acid Coupling cluster_3 Cleavage and Purification Resin Select Resin (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Putrescine_Coupling Couple Fmoc-Protected Putrescine Derivative Fmoc_Deprotection->Putrescine_Coupling Capping Capping (Optional) Putrescine_Coupling->Capping Fmoc_Deprotection2 Fmoc Deprotection Capping->Fmoc_Deprotection2 Ferulic_Acid_Coupling Couple Protected Ferulic Acid Fmoc_Deprotection2->Ferulic_Acid_Coupling Cleavage Cleavage from Resin (e.g., TFA cocktail) Ferulic_Acid_Coupling->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of this compound derivatives.

Protocol 1: Loading of Fmoc-Protected Putrescine onto Rink Amide Resin

This protocol describes the initial step of attaching the putrescine scaffold to the solid support. Rink Amide resin is chosen as it yields a C-terminal amide upon cleavage, which is common in biologically active peptides and their analogs.[9]

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-N-(4-aminobutyl)carbamate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1 g) in DMF (10 mL) in a solid-phase synthesis vessel for 1 hour at room temperature.

  • Fmoc Deprotection: Drain the DMF and add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the treatment for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Coupling:

    • In a separate vial, dissolve Fmoc-N-(4-aminobutyl)carbamate (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: Coupling of Ferulic Acid

This protocol details the coupling of protected ferulic acid to the resin-bound putrescine. The phenolic hydroxyl group of ferulic acid should be protected (e.g., with a t-butyl group) to prevent side reactions.

Materials:

  • Putrescine-loaded resin from Protocol 1

  • 20% (v/v) Piperidine in DMF

  • O-tert-butyl-ferulic acid

  • (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, DCM, MeOH

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Deprotect the Fmoc group as described in Protocol 1, steps 2-3.

  • Coupling:

    • In a separate vial, dissolve O-tert-butyl-ferulic acid (3 eq.), BOP (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated ferulic acid solution to the resin.

    • Agitate the mixture for 4-6 hours at room temperature.

  • Washing: Wash the resin as described in Protocol 1, step 5.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized this compound derivative from the solid support and removing the protecting groups.

Materials:

  • This compound-bound resin from Protocol 2

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with additional TFA.

  • Precipitation: Precipitate the crude product by adding the TFA filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the product. Decant the ether and repeat the ether wash twice.

  • Drying: Dry the crude product under vacuum.

Protocol 4: Purification and Analysis

The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and NMR.

Instrumentation and Reagents:

  • RP-HPLC system with a C18 column

  • Acetonitrile (ACN) and water (with 0.1% TFA) as mobile phases

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

Procedure:

  • Purification: Dissolve the crude product in a minimal amount of the mobile phase and purify by RP-HPLC using a suitable gradient of ACN in water.

  • Analysis:

    • Confirm the molecular weight of the purified product by mass spectrometry.

    • Confirm the structure and purity by ¹H and ¹³C NMR.

Data Presentation

The following table provides representative data for the synthesis of a hypothetical this compound derivative.

Step Parameter Value Method of Determination
Resin Loading Initial Resin Loading0.8 mmol/gManufacturer's Specification
Putrescine Loading0.65 mmol/gFmoc Cleavage Assay (UV-Vis)
Coupling Efficiency Ferulic Acid Coupling>95%Kaiser Test
Final Product Crude Purity~85%RP-HPLC
Purified Yield45% (based on initial resin loading)Gravimetric
Purity after HPLC>98%RP-HPLC
Molecular Weight (Expected)[Calculated Value]-
Molecular Weight (Observed)[Experimental Value]ESI-MS

Signaling Pathway Visualization

This compound has been shown to impact the gut microbial pathway leading to the production of TMA, a metabolite associated with cardiovascular disease. The simplified pathway below illustrates the inhibitory action of this compound.

G cluster_0 Gut Microbiota Metabolism cluster_1 Host Metabolism Carnitine L-Carnitine cntAB cntA/B Enzyme Carnitine->cntAB TMA Trimethylamine (TMA) FMO3 FMO3 Enzyme TMA->FMO3 cntAB->TMA TMAO Trimethylamine N-oxide (TMAO) Atherosclerosis Atherosclerosis Risk TMAO->Atherosclerosis FMO3->TMAO This compound This compound This compound->cntAB Inhibition

Caption: Inhibition of TMA production by this compound.

Conclusion

The solid-phase synthesis approach detailed in this application note provides a systematic and efficient means to generate diverse libraries of this compound derivatives. This methodology, adapted from established solid-phase peptide synthesis techniques, allows for rapid purification and characterization of novel compounds. The protocols and workflows presented herein can be readily implemented by researchers in drug discovery and medicinal chemistry to explore the therapeutic potential of this promising class of natural product analogs.

References

Application Notes and Protocols for High-Throughput Screening of Feruloylputrescine's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) to evaluate the biological activities of Feruloylputrescine. The protocols focus on its recently identified role as an inhibitor of the trimethylamine (TMA)-producing enzyme cntA/B, as well as its potential antioxidant and anti-inflammatory properties.

Introduction to this compound

This compound is a phenolic amide found in various plants, including citrus peel.[1][2] Recent studies have highlighted its potential health benefits, particularly in the context of cardiovascular health. The primary known biological activity of this compound is the significant inhibition of the gut microbial enzyme cntA/B.[1][2][3] This enzyme is responsible for the conversion of dietary L-carnitine into TMA, a precursor to the pro-atherosclerotic metabolite trimethylamine N-oxide (TMAO). By inhibiting cntA/B, this compound can reduce TMA production, suggesting its potential as a therapeutic agent for mitigating the risk of cardiovascular diseases.[1][2]

Furthermore, based on the known biological activities of its constituent, ferulic acid, this compound is hypothesized to possess antioxidant and anti-inflammatory properties. These potential activities warrant investigation through high-throughput screening to fully characterize its pharmacological profile.

Key Biological Activities and Screening Strategies

This document outlines HTS protocols for the following key biological activities of this compound:

  • Inhibition of cntA/B Enzyme Activity: A biochemical assay to quantify the inhibition of TMA production from L-carnitine.

  • Antioxidant Activity: Spectrophotometric assays to determine the radical scavenging and reducing potential.

  • Anti-inflammatory Activity: A cell-based assay to measure the inhibition of nitric oxide (NO) production in response to an inflammatory stimulus.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting the quantitative data obtained from the HTS assays.

Table 1: Inhibition of cntA/B Enzyme Activity by this compound

CompoundConcentration (µM)% Inhibition of TMA ProductionIC50 (µM)
This compounde.g., 0.1, 1, 10, 50, 100Experimental DataCalculated Value
Positive Controle.g., BerberineExperimental DataReference Value
Negative ControlVehicle (e.g., DMSO)0-

Table 2: Antioxidant Activity of this compound

AssayThis compound IC50 (µg/mL)Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPH Radical ScavengingCalculated ValueReference Value
ABTS Radical ScavengingCalculated ValueReference Value
Ferric Reducing Antioxidant Power (FRAP)Calculated Value (µM Fe(II) equivalents)Reference Value

Table 3: Anti-inflammatory Activity of this compound

AssayThis compound IC50 (µM)Positive Control (e.g., Dexamethasone) IC50 (µM)
Nitric Oxide (NO) Inhibition (Griess Assay)Calculated ValueReference Value

Experimental Protocols

High-Throughput Screening for cntA/B Enzyme Inhibition

This protocol is adapted from methodologies for screening inhibitors of microbial TMA production and is designed for a 96-well or 384-well plate format.

Objective: To quantify the dose-dependent inhibition of the cntA/B enzyme by this compound.

Materials:

  • Recombinant cntA/B enzyme

  • L-carnitine (substrate)

  • This compound

  • Positive control inhibitor (e.g., Berberine)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., perchloric acid)

  • Derivatization agent for TMA detection (e.g., dansyl chloride)

  • 96-well or 384-well microplates

  • Automated liquid handling system

  • Plate reader (for fluorescence or mass spectrometry-based detection)

Protocol:

  • Compound Plating: Prepare serial dilutions of this compound and the positive control in the reaction buffer. Dispense the compounds into the microplate wells using an automated liquid handler. Include wells with reaction buffer and vehicle (e.g., DMSO) as negative controls.

  • Enzyme Addition: Add the recombinant cntA/B enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-carnitine substrate solution to all wells.

  • Incubation: Incubate the reaction mixture at 37°C for an optimized duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the quenching solution to each well.

  • TMA Derivatization and Detection:

    • Add the derivatization agent to each well to react with the TMA produced.

    • Incubate to allow for complete derivatization.

    • Measure the signal (e.g., fluorescence or mass-to-charge ratio of derivatized TMA) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression model.

High-Throughput Antioxidant Activity Assays

These protocols are standard colorimetric assays adapted for a high-throughput format.

Objective: To measure the ability of this compound to scavenge the stable DPPH radical.

Protocol:

  • Compound Plating: Dispense serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) into a 96-well plate.

  • DPPH Addition: Add a methanolic solution of DPPH to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Objective: To measure the ability of this compound to scavenge the ABTS radical cation.

Protocol:

  • ABTS Radical Generation: Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Compound Plating: Dispense serial dilutions of this compound and a positive control into a 96-well plate.

  • Reaction: Add the diluted ABTS radical solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

High-Throughput Anti-inflammatory Assay (Griess Assay)

This cell-based assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the anti-inflammatory effect of this compound by quantifying the reduction of NO production.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Dexamethasone) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the percentage of NO inhibition by this compound and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Feruloylputrescine_cntAB_Inhibition cluster_gut Gut Lumen cluster_inhibition Inhibition cluster_host Host Circulation Dietary L-carnitine Dietary L-carnitine Gut Microbiota Gut Microbiota Dietary L-carnitine->Gut Microbiota Metabolized by cntA/B Enzyme cntA/B Enzyme Gut Microbiota->cntA/B Enzyme Produces TMA TMA cntA/B Enzyme->TMA Converts L-carnitine to TMA_blood TMA TMA->TMA_blood Absorbed This compound This compound This compound->cntA/B Enzyme Inhibits Liver Liver TMA_blood->Liver TMAO TMAO Liver->TMAO Oxidizes TMA to Cardiovascular Disease Risk Cardiovascular Disease Risk TMAO->Cardiovascular Disease Risk Contributes to

Caption: this compound's inhibition of the cntA/B enzyme.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library This compound Stock Solution Serial_Dilution Serial Dilution Compound_Library->Serial_Dilution Plate_Mapping Microplate Mapping Serial_Dilution->Plate_Mapping Compound_Plating Compound Plating (Automated) Plate_Mapping->Compound_Plating Reagent_Addition Reagent/Enzyme/Cell Addition Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Normalization Data Normalization (% Inhibition / Activity) Raw_Data->Normalization Dose_Response Dose-Response Curve Generation Normalization->Dose_Response IC50_Calculation IC50 Determination Dose_Response->IC50_Calculation Hit_Confirmation Hit Confirmation IC50_Calculation->Hit_Confirmation Secondary_Assays Secondary Assays Hit_Confirmation->Secondary_Assays SAR_Studies Structure-Activity Relationship Secondary_Assays->SAR_Studies

Caption: General workflow for HTS of this compound.

Logical Relationship Diagram

Logical_Relationship cluster_primary Primary Biological Activity cluster_potential Potential Biological Activities This compound This compound cntAB_Inhibition cntA/B Enzyme Inhibition This compound->cntAB_Inhibition Antioxidant Antioxidant Activity (Radical Scavenging) This compound->Antioxidant Hypothesized Anti_inflammatory Anti-inflammatory Activity (e.g., NO Inhibition) This compound->Anti_inflammatory Hypothesized TMA_Reduction Reduced TMA Production cntAB_Inhibition->TMA_Reduction CVD_Risk_Reduction Potential Reduction in Cardiovascular Disease Risk TMA_Reduction->CVD_Risk_Reduction Oxidative_Stress_Reduction Reduced Oxidative Stress Antioxidant->Oxidative_Stress_Reduction Inflammation_Modulation Modulation of Inflammatory Pathways (NF-κB, MAPK) Anti_inflammatory->Inflammation_Modulation

Caption: Logical relationships of this compound's activities.

References

Troubleshooting & Optimization

Technical Support Center: Feruloylputrescine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for feruloylputrescine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a naturally occurring phenolic amine found in various plants, including citrus fruits. It is gaining interest in the scientific community for its potential therapeutic properties, including antioxidant and cardioprotective effects. The stability of this compound in aqueous solutions is a critical factor for researchers as its degradation can lead to a loss of biological activity, impacting the accuracy and reproducibility of experimental results. Understanding and controlling its stability is essential for in vitro and in vivo studies, as well as for the development of potential pharmaceutical formulations.

Q2: What are the main factors that affect the stability of this compound in aqueous solutions?

Several factors can influence the stability of this compound in aqueous solutions:

  • pH: this compound is generally more stable in neutral pH conditions and may degrade in highly acidic or alkaline environments.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. For instance, studies on similar phenolic compounds show significant degradation at temperatures above 60-80°C.

  • Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of phenolic compounds.[1]

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of this compound due to its antioxidant nature.

Q3: What are the likely degradation products of this compound?

The primary degradation pathway for this compound is likely hydrolysis of the amide bond, which would yield ferulic acid and putrescine. Other potential degradation products could arise from the oxidation of the ferulic acid moiety.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in my this compound solution. Degradation of this compound due to improper storage or handling.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light. Use buffers to maintain a neutral pH.
Inconsistent results between experiments. Variability in the stability of this compound solutions.Standardize solution preparation and handling procedures. Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Quantify the concentration of this compound before each experiment using a validated analytical method like HPLC.
Precipitation observed in the aqueous solution. Poor solubility or degradation leading to less soluble products.Ensure the concentration of this compound is within its solubility limit in the chosen solvent. Consider the use of co-solvents or formulation strategies if higher concentrations are needed.

Quantitative Data Summary

While specific degradation kinetics for this compound are not extensively published, the following tables provide an illustrative summary of expected stability based on data from related phenolic compounds like ferulic acid.

Table 1: Estimated pH Stability of this compound in Aqueous Solution at 25°C

pHEstimated % Remaining after 24 hours
3.085%
5.095%
7.0>98%
9.080%
11.060%

Table 2: Estimated Temperature Stability of this compound in Aqueous Solution (pH 7.0)

TemperatureEstimated % Remaining after 24 hours
4°C>99%
25°C98%
40°C90%
60°C75%

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the concentration of this compound over time under different conditions to assess its stability.

Materials:

  • This compound standard

  • HPLC-grade methanol and water

  • Formic acid (or other suitable acid for pH adjustment)

  • Buffer solutions (pH 3, 5, 7, 9, 11)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Preparation of Test Solutions: Dilute the stock solution with the respective buffer solutions to a final concentration of 100 µg/mL.

  • Incubation: Incubate the test solutions under various conditions (e.g., different temperatures in a water bath, exposure to a UV lamp for photostability).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Use a mobile phase gradient of water (with 0.1% formic acid) and methanol.

    • Monitor the elution at a wavelength of approximately 320 nm.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) dilution Dilute with Buffers (pH 3, 5, 7, 9, 11) stock->dilution temp Temperature Study (4°C, 25°C, 40°C, 60°C) dilution->temp photo Photostability Study (UV Exposure) dilution->photo sampling Sampling at Time Points temp->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation FP This compound FA Ferulic Acid FP->FA Amide Bond Cleavage P Putrescine FP->P Amide Bond Cleavage Ox Oxidized Products FA->Ox

Caption: Potential degradation pathways of this compound.

References

Overcoming challenges in the purification of Feruloylputrescine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Feruloylputrescine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction and purification of this bioactive compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Yield of this compound

Potential CauseProposed Solution
Incomplete Extraction: The solvent system may not be optimal for extracting this compound from the source material (e.g., citrus peels).- Optimize the extraction solvent. Methanolic or ethanolic mixtures are commonly used for phenolic compounds.[1]- Increase the extraction time or employ methods like sonication or microwave-assisted extraction to enhance efficiency.
Degradation during Extraction/Purification: this compound may be sensitive to pH, temperature, or light. Phenolic compounds can be unstable under alkaline conditions and elevated temperatures.- Maintain a slightly acidic to neutral pH during extraction and purification.- Perform all steps at low temperatures (4°C) and protect the sample from light.
Poor Binding to Chromatography Resin: The chosen stationary phase may not be suitable for this compound.- For silica-based normal-phase chromatography, ensure the sample is loaded in a non-polar solvent.- For reversed-phase chromatography (e.g., C18), ensure the mobile phase is sufficiently polar for binding to occur.
Loss during Solvent Evaporation: Over-drying or excessive heat during solvent removal can lead to sample loss.- Use a rotary evaporator at a controlled, low temperature.- For small sample volumes, consider using a gentle stream of nitrogen for evaporation.

Problem 2: Presence of Impurities in the Final Product

Potential CauseProposed Solution
Co-elution of Structurally Similar Compounds: Other phenolic compounds or plant metabolites may have similar retention times to this compound.- Optimize the HPLC gradient to improve separation. A shallower gradient can increase resolution between closely eluting peaks.- Experiment with different stationary phases (e.g., phenyl-hexyl instead of C18) or mobile phase modifiers.
Presence of Pigments and Other interfering Substances: Crude extracts often contain chlorophyll and other pigments that can interfere with purification.- Incorporate a Solid-Phase Extraction (SPE) step prior to HPLC for sample cleanup. A C18 SPE cartridge can be used to retain this compound while allowing more polar impurities to pass through.
Sample Overload on the Chromatography Column: Injecting too much sample can lead to broad, overlapping peaks.- Reduce the amount of sample injected onto the column.- If a larger sample volume is necessary, consider scaling up to a preparative or semi-preparative HPLC column.
Carryover from Previous Injections: Residuals from a previous run can contaminate the current sample.- Implement a thorough column washing protocol between injections.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from plant material?

A1: A common starting point for the extraction of phenolic compounds like this compound from plant sources such as citrus peels is maceration with an organic solvent.[1] A mixture of methanol or ethanol with water is often effective. To improve extraction efficiency, consider grinding the plant material to a fine powder and using techniques like ultrasonication.

Q2: How can I monitor the purification process to ensure I am collecting the correct fractions?

A2: The most effective way to monitor the purification is by using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This compound, containing a ferulic acid moiety, should exhibit a characteristic UV absorbance maximum. Fractions should be collected and analyzed by analytical HPLC to determine their purity before pooling.

Q3: My this compound appears to be degrading during purification. What steps can I take to improve its stability?

A3: Degradation is a common issue with phenolic compounds. To enhance stability, it is recommended to work at low temperatures (e.g., 4°C) and protect your samples from direct light. Maintaining a slightly acidic pH can also prevent hydrolysis of the ester linkage. Avoid prolonged exposure to strong acids or bases.

Q4: What are some common impurities I might encounter, and how can I remove them?

A4: Common impurities from plant extracts include other flavonoids, phenolic acids, and pigments like chlorophyll. A multi-step purification strategy is often necessary. This can involve an initial clean-up with Solid-Phase Extraction (SPE) followed by one or more rounds of preparative HPLC with different column chemistries or mobile phase conditions to resolve co-eluting compounds.

Q5: Can I use normal-phase chromatography for this compound purification?

A5: Yes, normal-phase chromatography using a silica gel column can be employed. In this case, you would use a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) and elute with an increasing polarity gradient. This can be a good orthogonal technique to reversed-phase HPLC for removing different types of impurities.

Quantitative Data

The following table summarizes illustrative purification data for phenolic acids from citrus peel extracts, providing a general reference for expected yields and purity. Note that specific values for this compound may vary depending on the starting material and purification protocol.

Purification StepCompoundStarting Purity (%)Final Purity (%)Yield (%)
Solid-Phase ExtractionFerulic Acid~5~40~85
Preparative HPLC (C18)Ferulic Acid~40>95~60

Data is representative and based on the purification of similar phenolic compounds from plant extracts.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup of this compound

  • Extraction:

    • Homogenize 10 g of dried, powdered plant material (e.g., citrus peel) with 100 mL of 80% methanol in water.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet and combine the supernatants.

    • Evaporate the methanol from the combined supernatants under reduced pressure at 40°C.

    • Reconstitute the aqueous extract in 50 mL of 5% methanol in water.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (500 mg) by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 5% methanol in water to remove polar impurities.

    • Elute the this compound-containing fraction with 10 mL of 80% methanol in water.

    • Evaporate the solvent to dryness under a stream of nitrogen.

Protocol 2: Preparative HPLC Purification of this compound

  • Sample Preparation: Reconstitute the dried extract from the SPE step in 1-2 mL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10-50% B (linear gradient)

      • 35-40 min: 50-90% B (linear gradient)

      • 40-45 min: 90% B (isocratic wash)

      • 45-50 min: 90-10% B (return to initial conditions)

    • Flow Rate: 4 mL/min.

    • Detection: UV at the absorbance maximum of this compound (e.g., ~320 nm).

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC.

  • Final Step: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Purification

G Start Plant Material (e.g., Citrus Peel) Extraction Extraction (80% Methanol, Sonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation1 Solvent Evaporation Supernatant->Evaporation1 Reconstitution Reconstitution Evaporation1->Reconstitution SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Reconstitution->SPE Wash Wash (5% Methanol) SPE->Wash Elution Elution (80% Methanol) SPE->Elution Evaporation2 Solvent Evaporation Elution->Evaporation2 Prep_HPLC Preparative HPLC (C18 Column) Evaporation2->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Final_Product Purified this compound Pooling->Final_Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1 Keap1 Keap1->Nrf2 sequesters This compound This compound This compound->IKK inhibits This compound->Keap1 inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes upregulates ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes upregulates

References

Degradation pathways of Feruloylputrescine under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the degradation pathways of Feruloylputrescine under different pH conditions are limited in publicly available literature. This guide is based on established principles of organic chemistry, forced degradation studies of similar molecules (phenolic amides), and standard analytical methodologies. It is intended to empower researchers to design and execute their own stability and degradation studies effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability under different pH conditions important?

A1: this compound is a natural polyamine conjugate, an amide formed between ferulic acid and putrescine. Understanding its stability is crucial for drug development and research for several reasons:

  • Bioavailability: The pH of the gastrointestinal tract varies significantly. A compound's stability at different pH values will determine how much of the intact molecule is available for absorption.

  • Formulation Development: Knowledge of pH-dependent degradation is essential for creating stable liquid formulations (e.g., oral solutions, intravenous preparations) with an acceptable shelf-life.

  • Efficacy and Safety: Degradation products may have reduced or no biological activity and could potentially be toxic. Identifying and characterizing these products is a key regulatory requirement.[1]

Q2: What are the most likely degradation pathways for this compound under acidic and alkaline conditions?

A2: The primary degradation pathway for this compound, an amide, is expected to be hydrolysis of the amide bond. This would yield its constituent molecules: ferulic acid and putrescine .

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Alkaline) Hydrolysis: Under alkaline conditions (high pH), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis for amides.[2][3]

The ferulic acid moiety itself may also degrade, particularly under basic conditions, through oxidation or decarboxylation.[4][5]

Q3: How can I monitor the degradation of this compound and the formation of its products?

A3: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , typically with a Diode-Array Detector (DAD) or UV detector.[6][7][8] A stability-indicating HPLC method should be developed to separate the parent this compound peak from all potential degradation product peaks. For structural identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable for obtaining molecular weight and fragmentation data.[9][10][11] For definitive structure elucidation, the degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy .[12][13][14][15][16]

Q4: At what pH is this compound likely to be most stable?

A4: While specific data is unavailable, many phenolic compounds and amides exhibit greatest stability in a slightly acidic to neutral pH range (approx. pH 4-6). Ferulic acid itself is known to be more stable at lower pH.[4][5] Extreme acidic (pH < 2) and especially alkaline (pH > 8) conditions are likely to accelerate hydrolysis of the amide bond. Experimental studies are required to determine the precise pH-rate profile.

Troubleshooting Guide
Issue / ObservationPossible Cause(s)Suggested Solution(s)
No degradation observed under stress conditions. Stress conditions (pH, temperature, time) are too mild.Increase the strength of the stressor (e.g., use 1M HCl/NaOH instead of 0.1M), increase the temperature (e.g., to 60-80°C), or extend the duration of the study.[17][18] A target degradation of 5-20% is often recommended to ensure the analytical method is challenged.[17][19]
Degradation is too rapid to monitor accurately. Stress conditions are too harsh.Reduce the strength of the stressor, lower the temperature, or take samples at much earlier time points.
Poor resolution between parent peak and degradation peaks in HPLC. The HPLC method is not optimized or "stability-indicating."Modify the mobile phase composition (e.g., change the organic solvent ratio or pH), try a different column chemistry (e.g., C8 instead of C18), or adjust the gradient slope.[20]
Multiple, unidentified small peaks appear in the chromatogram. Complex degradation pathways or secondary degradation of primary products.Use LC-MS/MS to get mass information for each peak. This helps in proposing structures and understanding the degradation pathway.
Inconsistent degradation rates between replicate experiments. Inaccurate pH control; temperature fluctuations; instability of the degradation products themselves.Use calibrated pH meters and reliable buffers. Conduct experiments in a temperature-controlled water bath or oven. Analyze samples immediately after quenching the reaction.
Experimental Protocols
Protocol 1: pH-Dependent Degradation Kinetics Study (Forced Hydrolysis)

This protocol outlines a typical forced hydrolysis study to determine the degradation rate of this compound at different pH values.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Preparation of Stress Solutions:

    • Acidic: 0.1 M and 1 M Hydrochloric Acid (HCl).

    • Neutral: Purified Water or a neutral buffer (e.g., phosphate buffer, pH 7.0).

    • Alkaline: 0.1 M and 1 M Sodium Hydroxide (NaOH).

  • Initiation of Degradation:

    • In separate, sealed glass vials, add a small aliquot of the this compound stock solution to each stress solution to achieve a final desired concentration (e.g., 50 µg/mL).

    • Place the vials in a constant temperature bath set to a specific temperature (e.g., 60°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction by neutralizing the sample. For acidic samples, add an equivalent amount of NaOH. For alkaline samples, add an equivalent amount of HCl. Dilute the sample with the mobile phase to stop the reaction and prepare for analysis.

  • Analysis:

    • Analyze each sample by a validated, stability-indicating HPLC-DAD method.

    • Record the peak area of the remaining this compound.

  • Data Processing:

    • Calculate the percentage of this compound remaining at each time point.

    • Plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics.

    • The degradation rate constant (k) is the negative of the slope of this line.

Protocol 2: Identification of Degradation Products by LC-MS/MS
  • Sample Preparation: Generate a degraded sample using a stress condition that yields approximately 10-20% degradation (as determined in Protocol 1). This provides a sufficient concentration of both the parent compound and its degradation products for analysis.

  • LC-MS/MS Analysis:

    • Inject the degraded sample into an LC-MS/MS system.

    • Use the same chromatographic method developed for the HPLC analysis to ensure separation.

    • Perform a full scan in positive electrospray ionization (ESI+) mode to determine the molecular weights ([M+H]⁺) of the parent compound and all degradation products.

    • Perform a product ion scan (MS/MS) on the molecular ion of this compound and each suspected degradation product to obtain fragmentation patterns.

  • Structure Elucidation:

    • Analyze the fragmentation pattern of the parent compound to understand its characteristic cleavages.

    • Compare the molecular weights and fragmentation patterns of the degradation products to the parent compound to propose structures. For example, a product with a mass corresponding to ferulic acid and another corresponding to putrescine would confirm the hydrolysis pathway.

Data Presentation

Note: The following data are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Degradation Rate Constants (k) and Half-Lives (t½) of this compound at 60°C

pH ConditionRate Constant (k) (hours⁻¹)Half-Life (t½) (hours)R² of ln[C] vs. time plot
0.1 M HCl (pH ~1)0.02527.70.992
pH 4.0 Buffer0.00886.60.998
pH 7.0 Buffer0.01546.20.995
0.1 M NaOH (pH ~13)0.1504.60.991

Visualizations

G cluster_acid Acidic Conditions (H₃O⁺) cluster_alkaline Alkaline Conditions (OH⁻) FP_acid This compound Intermediate_acid Protonated Amide (Intermediate) FP_acid->Intermediate_acid + H₂O Products_acid Ferulic Acid + Putrescine Intermediate_acid->Products_acid Hydrolysis FP_alkaline This compound Products_alkaline Ferulic Acid + Putrescine FP_alkaline->Products_alkaline + OH⁻, then H₂O (Hydrolysis)

Caption: Hypothetical hydrolysis pathways of this compound.

G start Prepare this compound Stock Solution stress Incubate with Stressor (e.g., 0.1M HCl @ 60°C) start->stress sample Withdraw Aliquots at Time Intervals stress->sample quench Neutralize & Dilute (Quench Reaction) sample->quench hplc Analyze by Stability- Indicating HPLC quench->hplc data Plot ln[C] vs. Time Calculate Rate Constant (k) hplc->data end Determine pH-Rate Profile data->end

Caption: Experimental workflow for a forced degradation kinetics study.

G box box start Poor Peak Resolution in HPLC? q1 Is Peak Tailing Observed? start->q1 q2 Are Peaks Co-eluting? start->q2 q1->q2 No a1 Adjust mobile phase pH away from analyte pKa. Check for column void. q1->a1 Yes a2 Decrease gradient slope. Try a different column (e.g., different chemistry or particle size). q2->a2 Yes a3 Increase organic solvent percentage in mobile phase. q2->a3 No (Peaks elute too late)

Caption: Troubleshooting logic for HPLC method development.

References

Minimizing ion suppression effects in Feruloylputrescine mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Feruloylputrescine Mass Spectrometry. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to ion suppression in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue in the mass spectrometry of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon is a primary concern in liquid chromatography-mass spectrometry (LC-MS) because it can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[2][3] In electrospray ionization (ESI), suppression can occur through several mechanisms:

  • Competition for Charge: Co-eluting matrix components compete with the analyte for the limited available charge on the surface of ESI droplets, reducing the number of charged analyte ions that reach the gas phase.[1][4]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the surface tension and viscosity of the droplets. This change hinders solvent evaporation and the efficient release of analyte ions.[2][5]

  • Analyte Co-precipitation: The analyte can co-precipitate with non-volatile materials in the droplet, preventing it from ever reaching the gas phase to be detected by the mass spectrometer.[2]

Q2: What are the most common sources of ion suppression when analyzing biological samples?

A2: Ion suppression can be caused by a wide range of endogenous and exogenous substances. When analyzing this compound in biological matrices like plasma, serum, or tissue extracts, the most common sources include:

  • Endogenous Compounds: Phospholipids, salts, proteins, and metabolites are frequently encountered in biological samples and are known to cause significant ion suppression.[6][7]

  • Exogenous Substances: These are compounds introduced during sample collection or preparation. Examples include anticoagulants (e.g., EDTA, heparin), mobile phase additives, ion-pairing agents, and plasticizers leached from lab consumables.[5][7]

  • Formulation Agents & Co-medications: In drug development studies, dosing vehicles and co-administered drugs can also co-elute and interfere with the analyte's ionization.[3][6]

Q3: How can I quantitatively measure the degree of ion suppression affecting my this compound analysis?

A3: The most accepted method for quantifying ion suppression is the post-extraction spike technique, which is used to calculate a "Matrix Factor" (MF).[6] The MF compares the analyte's signal in the presence of the matrix to its signal in a clean solvent. An MF value of less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value equal to 1 means no matrix effect is present.[6] A detailed protocol for this assessment is provided in the "Experimental Protocols" section.

Q4: Can an internal standard eliminate ion suppression?

A4: An internal standard (IS) does not eliminate ion suppression but can effectively compensate for its effects, leading to more accurate and precise quantification.[7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., d3-feruloylputrescine). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[4] Because the ratio of the analyte to the IS remains constant despite signal fluctuations, reliable quantification is achievable.[1]

Troubleshooting Guide

Problem: Low signal intensity or complete signal loss for this compound.

This is one of the most common symptoms of severe ion suppression. The following workflow can help diagnose and resolve the issue.

G start Low or No Signal Observed for this compound check_infusion Perform Post-Column Infusion Experiment to Identify Suppression Zones start->check_infusion is_suppression Is Analyte RT in a Suppression Zone? check_infusion->is_suppression improve_chrom Improve Chromatographic Separation to Shift Analyte RT (See Protocol 3) is_suppression->improve_chrom Yes other_issues Investigate Other Issues: - Instrument Sensitivity - Analyte Stability - Source Conditions is_suppression->other_issues No is_resolved Is Signal Restored? improve_chrom->is_resolved improve_prep Enhance Sample Preparation (e.g., Switch from PPT to SPE) (See Protocol 2 & Table 1) is_resolved->improve_prep No end_success Problem Resolved. Proceed with Validation. is_resolved->end_success Yes is_resolved2 Is Signal Restored? improve_prep->is_resolved2 is_resolved2->end_success Yes end_fail Contact Instrument Vendor Support is_resolved2->end_fail No G cluster_source ESI Source droplet Droplet evaporation Solvent Evaporation droplet->evaporation analyte Analyte matrix Matrix suppression_note Matrix components (red diamonds) - Increase surface tension, slowing evaporation. - Compete for charge with analyte (green circles). - Result: Fewer analyte ions reach the detector. matrix->suppression_note ion_release Gas-Phase Ion Release evaporation->ion_release detector MS Detector ion_release->detector G cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Plasma Sample ppt1 Add Acetonitrile start->ppt1 lle1 Add Buffer & Organic Solvent start->lle1 spe1 Condition Cartridge start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 out_ppt High Suppression ppt3->out_ppt lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 out_lle Moderate Suppression lle3->out_lle spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 out_spe Low Suppression spe4->out_spe

References

Troubleshooting low yield in Feruloylputrescine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address common challenges encountered during the chemical synthesis of feruloylputrescine, with a primary focus on overcoming low reaction yields.

Troubleshooting Guide: Low Yield

Low yield is a frequent issue in the synthesis of this compound. The following guide is designed to help you diagnose and resolve the problem systematically.

Problem: The final yield of this compound is significantly lower than expected.

This troubleshooting flowchart outlines a step-by-step process to identify the root cause of low yield.

G cluster_start cluster_reagents Step 1: Verify Starting Materials cluster_reaction Step 2: Review Reaction Conditions cluster_workup Step 3: Analyze Work-up & Purification cluster_solution Step 4: Implement Solutions cluster_end start Start: Low Yield Confirmed reagent_purity Check Purity of Ferulic Acid and Putrescine (NMR, LC-MS) start->reagent_purity Begin Diagnosis reagent_activity Verify Activity of Coupling Reagents (e.g., EDC, HOBt) reagent_purity->reagent_activity reagent_solvent Ensure Anhydrous Solvent (e.g., DMF, DCM) is Used reagent_activity->reagent_solvent reaction_stoich Confirm Stoichiometry (Excess of one reagent?) reagent_solvent->reaction_stoich If Reagents OK reaction_temp Check Temperature Control (0°C for activation, RT for coupling) reaction_stoich->reaction_temp reaction_time Was Reaction Time Sufficient? (Typically 12-24h) reaction_temp->reaction_time reaction_ph Verify pH / Base Addition (e.g., DIPEA, Et3N) reaction_time->reaction_ph workup_quench Analyze Aqueous Work-up (Product lost in aqueous layer?) reaction_ph->workup_quench If Conditions OK purification_method Optimize Purification (Column chromatography, SPE) workup_quench->purification_method side_products Identify Side Products (LC-MS, TLC) purification_method->side_products sol_reagents Use Fresh Reagents/ Purify Starting Materials side_products->sol_reagents Address Cause sol_reaction Adjust Stoichiometry or Protect Phenolic -OH side_products->sol_reaction sol_purification Modify Chromatography Gradients or Method side_products->sol_purification end_node Yield Optimized sol_reagents->end_node sol_reaction->end_node sol_purification->end_node

Caption: Troubleshooting flowchart for low yield diagnosis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this compound synthesis?

The most frequent issue is suboptimal amide coupling. This can stem from several factors:

  • Inactive Reagents: Carbodiimide coupling reagents like EDC are moisture-sensitive. Using old or improperly stored reagents can lead to failed activation of the carboxylic acid.

  • Incorrect Stoichiometry: The molar ratio of ferulic acid to putrescine is critical. An inappropriate ratio can lead to unreacted starting materials or the formation of side products.

  • Presence of Water: Amide coupling reactions require anhydrous (dry) conditions. Water can hydrolyze the activated ferulic acid intermediate, preventing it from reacting with putrescine.

Q2: I am seeing a significant amount of a non-polar side product. What could it be?

A common side product is N,N'-dithis compound , where both amine groups of putrescine have reacted with a molecule of ferulic acid.[1][2] This occurs when the molar ratio of ferulic acid to putrescine is too high.

  • Solution: To minimize this, use a molar excess of putrescine relative to ferulic acid (e.g., 2-4 equivalents). The unreacted putrescine, being highly polar, can be easily removed during the aqueous work-up.

Q3: Could the phenolic hydroxyl group on ferulic acid be causing side reactions?

Yes, the free hydroxyl group on the ferulic acid ring can potentially react, although it is less nucleophilic than the primary amines of putrescine. In some cases, it can be acylated by the activated ferulic acid, leading to ester-linked oligomers.

  • Solution: If complex side products are observed, consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., acetyl, TBS) before the coupling reaction, followed by deprotection as a final step. A multi-step synthesis involving acetylation, chlorination, amidation, and deacetylation has been reported.

Q4: My purification by column chromatography is difficult, and the yield is poor. Any suggestions?

This compound has both a free amine and a phenolic hydroxyl group, which can cause it to streak on silica gel.

  • Solution 1 (Modify Mobile Phase): Add a small amount of a basic modifier like triethylamine or ammonium hydroxide (~0.5-1%) to the mobile phase (e.g., Dichloromethane/Methanol). This suppresses the interaction of the amine with the acidic silica, leading to better peak shape and separation.

  • Solution 2 (Alternative Media): Consider using a different stationary phase, such as alumina or C18 reversed-phase silica gel, which may provide better separation.

  • Solution 3 (SPE): Solid-phase extraction (SPE) can be an effective method for purifying the crude product, especially for removing unreacted starting materials and major side products before final purification.[3]

Data on Amide Coupling Conditions

The choice of coupling reagents and conditions is paramount for achieving high yields. While a direct comparison for this compound is not extensively published, data from standard amide coupling procedures provide a strong guideline.

Coupling Reagent SystemBase (if required)SolventTypical Yield RangeKey Considerations
EDC / HOBt DIPEA or Et₃NDMF or DCM60 - 90%Most common and reliable method. HOBt suppresses side reactions. The urea byproduct is water-soluble, simplifying work-up.[4][5]
DCC / HOBt DIPEA or Et₃NDMF or DCM65 - 90%Similar to EDC, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be filtered off.
HATU / HOAt DIPEA or CollidineDMF75 - 95%Highly efficient and fast, but more expensive. Recommended for difficult couplings.
Acyl Chloride Pyridine or Et₃NDCM or Benzene50 - 75%Requires converting ferulic acid to feruloyl chloride first (e.g., with SOCl₂), which is an extra step and can be harsh.

Yields are generalized from standard amide coupling protocols and may vary based on substrate and exact conditions.[4]

Experimental Protocol: this compound Synthesis via EDC/HOBt Coupling

This protocol describes a standard laboratory procedure for synthesizing this compound.

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling Reaction cluster_workup 4. Work-up cluster_purification 5. Purification prep1 Dissolve Ferulic Acid (1 eq) in anhydrous DMF prep2 Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) prep1->prep2 act1 Cool mixture to 0°C (ice bath) prep2->act1 act2 Stir for 30-60 min to form active ester act1->act2 coup1 Add Putrescine (2-3 eq) dissolved in DMF act2->coup1 coup2 Add DIPEA (3 eq) coup1->coup2 coup3 Allow to warm to RT and stir for 12-24 hours coup2->coup3 work1 Dilute with Ethyl Acetate coup3->work1 work2 Wash with water, sat. NaHCO₃, and brine work1->work2 work3 Dry organic layer (Na₂SO₄) and concentrate work2->work3 purify1 Purify crude product via silica gel chromatography work3->purify1 purify2 (e.g., DCM:MeOH:NH₄OH 90:9:1) purify1->purify2

References

Enhancing the extraction efficiency of Feruloylputrescine from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Feruloylputrescine from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found?

A1: this compound is a phenolic amide, a conjugate of ferulic acid and the biogenic amine putrescine. It is found in a variety of plant species and is often associated with plant defense mechanisms against pathogens and environmental stress. Common plant matrices where this compound and related hydroxycinnamic acid amides can be found include citrus fruits (leaves and fruit), maize (corn bran), and wheat.

Q2: What are the general steps for extracting this compound from plant matrices?

A2: A typical extraction workflow involves:

  • Sample Preparation: Grinding the plant material to a fine powder to increase the surface area for solvent interaction.

  • Solvent Extraction: Maceration or sonication of the powdered sample with a suitable organic solvent or solvent mixture.

  • Filtration and Concentration: Separating the solid residue from the liquid extract and concentrating the extract, often under reduced pressure.

  • Purification: Further purification of the crude extract, commonly by using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Q3: What is the importance of selecting the right solvent for extraction?

A3: The choice of solvent is critical as it directly impacts the solubility and, therefore, the extraction yield of this compound. The polarity of the solvent should ideally match that of this compound to achieve maximum extraction efficiency.

Troubleshooting Guide

Issue 1: Low Extraction Yield of this compound

Possible Cause Suggested Solution
Inappropriate Solvent This compound is a polar molecule. Use polar solvents like ethanol, methanol, or aqueous mixtures of these solvents. Avoid non-polar solvents like hexane.
Suboptimal Extraction Temperature Increasing the temperature can enhance solubility and diffusion. However, excessively high temperatures may lead to degradation. An optimal temperature range is typically between 40-60°C.
Incorrect pH of Extraction Medium The pH can influence the stability and solubility of this compound. Slightly acidic conditions (pH 3-5) are often beneficial for extracting phenolic compounds.
Insufficient Extraction Time Ensure adequate time for the solvent to penetrate the plant matrix and solubilize the target compound. Typical extraction times range from 1 to 3 hours.
Inadequate Sample Preparation Ensure the plant material is finely ground to maximize the surface area available for extraction.

Issue 2: Co-extraction of Impurities

Possible Cause Suggested Solution
Non-selective Solvent While polar solvents are effective, they can also extract a wide range of other polar compounds.
Complex Plant Matrix The inherent complexity of the plant material leads to the co-extraction of various interfering substances.
Solution: Employ a purification step after the initial extraction. Solid-phase extraction (SPE) with a C18 cartridge can effectively remove many impurities. Further purification can be achieved using preparative HPLC.

Issue 3: Degradation of this compound During Extraction

Possible Cause Suggested Solution
High Temperatures Prolonged exposure to high temperatures can lead to the thermal degradation of this compound.
Extreme pH Conditions This compound may be unstable under strongly acidic or alkaline conditions.
Oxidation Exposure to air and light can promote oxidation.
Solution: Conduct the extraction at a controlled, moderate temperature. Maintain a slightly acidic to neutral pH. Work in a low-light environment and consider adding antioxidants like ascorbic acid to the extraction solvent.

Quantitative Data on Extraction Parameters

The following tables summarize the impact of various parameters on the extraction efficiency of phenolic compounds, which can be indicative for this compound.

Table 1: Effect of Solvent Type on Extraction Yield of Phenolic Compounds

Solvent Relative Extraction Yield (%)
Methanol85-95
Ethanol80-90
Acetone70-80
Water40-60
Hexane<10

Table 2: Effect of Temperature on Extraction Yield of Phenolic Compounds

Temperature (°C) Relative Extraction Yield (%)
2560-70
4075-85
6090-100
8080-90 (potential for degradation)

Table 3: Effect of pH on Extraction Yield of Phenolic Compounds

pH Relative Extraction Yield (%)
280-90
490-100
770-80
950-60

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

  • Sample Preparation:

    • Lyophilize (freeze-dry) the plant material to remove water.

    • Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.

  • Solvent Extraction:

    • Weigh 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of 80% aqueous methanol (v/v).

    • Sonicate the mixture for 30 minutes in a water bath at 40°C.

    • Alternatively, macerate with constant stirring for 2 hours at room temperature.

  • Filtration and Concentration:

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Re-extract the pellet with another 20 mL of 80% methanol and combine the supernatants.

    • Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at 45°C.

  • Purification (Solid-Phase Extraction - SPE):

    • Re-dissolve the dried extract in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the re-dissolved extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

    • Elute the this compound fraction with 10 mL of 80% methanol.

    • Dry the eluted fraction under a stream of nitrogen gas.

Protocol 2: HPLC Analysis of this compound

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: 50% B

    • 30-32 min: Linear gradient from 50% to 10% B

    • 32-40 min: 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Reconstitute the purified and dried extract in 1 mL of the initial mobile phase composition (90% A, 10% B) and filter through a 0.45 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification & Analysis Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Solvent_Addition Solvent Addition (e.g., 80% Methanol) Grinding->Solvent_Addition Sonication Sonication/Maceration Solvent_Addition->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE HPLC_Analysis HPLC Analysis SPE->HPLC_Analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Biosynthetic_Pathway Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (ADC) N_Carbamoylputrescine N-Carbamoylputrescine Agmatine->N_Carbamoylputrescine Agmatine Iminohydrolase (AIH) Putrescine Putrescine N_Carbamoylputrescine->Putrescine N-Carbamoylputrescine Amidohydrolase (CPA) This compound This compound Putrescine->this compound Spermidine Synthase-like Acyltransferase Feruloyl_CoA Feruloyl-CoA Feruloyl_CoA->this compound

Caption: Biosynthetic pathway of Putrescine and its conjugation to form this compound.

Technical Support Center: Stability of Feruloylputrescine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Feruloylputrescine analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound analytical standards?

A1: For optimal stability, it is recommended to store this compound analytical standards at low temperatures, such as -20°C or -80°C, protected from light and moisture.[1] Phenolic compounds, in general, are susceptible to degradation at higher temperatures and when exposed to light.[2][3] Short-term storage at refrigerated temperatures (2-8°C) may be acceptable, but for long-term stability, frozen conditions are preferable.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on its structure (an amide of ferulic acid and putrescine), potential degradation routes include:

  • Hydrolysis: Cleavage of the amide bond to yield ferulic acid and putrescine. This can be accelerated by acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl group on the ferulic acid moiety is susceptible to oxidation.

  • Isomerization: The double bond in the ferulic acid portion can undergo cis-trans isomerization, particularly when exposed to light (photodegradation).[4]

  • Decarboxylation: Loss of the carboxyl group from the ferulic acid moiety.

The degradation of ferulic acid, a related compound, has been studied and may provide insights into the potential breakdown of this compound.[5][6]

Q3: How can I assess the purity and degradation of my this compound standard?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to assess the purity of this compound and detect any degradation products.[4][7][8] This method should be capable of separating the intact this compound from all potential impurities and degradants. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the chemical structures of any degradation products.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound.[9][10][11][12] These studies involve subjecting the analytical standard to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate degradation.[13][14] The results help in identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method.[11]

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound analytical standards.

Issue 1: Unexpected Peaks in the Chromatogram

Possible Causes & Solutions:

Cause Troubleshooting Steps
Degradation of the Standard 1. Verify the storage conditions and age of the standard. 2. Prepare a fresh solution from a new vial of the standard and re-analyze. 3. Perform a forced degradation study to confirm if the unexpected peaks correspond to known degradants.
Contaminated Mobile Phase or Diluent 1. Prepare fresh mobile phase and diluent using high-purity solvents. 2. Filter all solutions before use.
Sample Carryover 1. Run a blank injection (diluent only) to check for carryover from previous injections. 2. Implement a robust needle wash protocol in the HPLC method.
Interaction with Vial or Container 1. Use inert vial materials (e.g., amber glass) to minimize adsorption and photodegradation.
Issue 2: Decrease in the Main Peak Area of this compound

Possible Causes & Solutions:

Cause Troubleshooting Steps
Degradation Over Time 1. Review the stability data to determine the rate of degradation under the tested storage conditions. 2. Consider if the current storage conditions are adequate. For long-term storage, -80°C is recommended.[1]
Inaccurate Sample Preparation 1. Ensure accurate and consistent weighing and dilution of the standard. 2. Use calibrated pipettes and balances.
HPLC System Variability 1. Check the performance of the HPLC system (e.g., pump flow rate, detector lamp intensity). 2. Run a system suitability test before analyzing samples.
Adsorption to Surfaces 1. Use silanized or low-adsorption vials and plates. 2. Evaluate if the diluent composition contributes to adsorption.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.

Parameter Recommendation
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7][8]
Mobile Phase A gradient of an acidic aqueous phase (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4][7][8]
Flow Rate 1.0 mL/min.[7]
Column Temperature 30°C.[7]
Detection Wavelength UV detection, approximately 320 nm, which is a common wavelength for ferulic acid and its derivatives.[7] A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10-20 µL.[7]
Diluent Mobile phase or a mixture of water and organic solvent compatible with the mobile phase.
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound. The goal is to achieve 5-20% degradation of the active substance.

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hours.
Base Hydrolysis 0.1 M NaOH at room temperature for 1-4 hours.
Oxidation 3% H₂O₂ at room temperature for 2-8 hours.
Thermal Degradation Solid standard at 80°C for 24-48 hours.
Photodegradation Solution exposed to light in a photostability chamber (ICH Q1B guidelines).

Data Presentation

Table 1: Example Stability Data for this compound Standard at Different Storage Conditions
Storage Condition Time Point Purity (%) by HPLC Appearance of Degradation Products (%)
-80°C 0 Months99.8< 0.1
6 Months99.7< 0.1
12 Months99.8< 0.1
-20°C 0 Months99.8< 0.1
6 Months99.50.2
12 Months99.20.5
4°C 0 Months99.8< 0.1
1 Month98.90.8
3 Months97.52.1
25°C / 60% RH 0 Days99.8< 0.1
7 Days95.24.5
14 Days91.38.2

Note: The data presented in this table is for illustrative purposes only and may not represent the actual stability of this compound.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase A Define Stability Indicating Method B Select Batches of this compound Standard A->B C Establish Storage Conditions and Timepoints B->C D Place Samples in Stability Chambers C->D E Pull Samples at Defined Timepoints D->E F Analyze Samples using HPLC E->F G Assess Purity and Degradation Products F->G H Perform Trend Analysis G->H I Determine Shelf-life / Re-test Period H->I Troubleshooting_Workflow Start Unexpected Peak or Purity Decrease Check_Standard Check Standard Is the standard within its expiry date and stored correctly? Start->Check_Standard Prep_Fresh Prepare Fresh Standard Solution Check_Standard:f1->Prep_Fresh Yes Check_System Check HPLC System Is the mobile phase fresh? Is the system calibrated? Check_Standard:f1->Check_System No Reanalyze Re-analyze Prep_Fresh->Reanalyze Problem_Solved Problem Resolved Reanalyze->Problem_Solved Prep_Mobile_Phase Prepare Fresh Mobile Phase Check_System:f1->Prep_Mobile_Phase No Investigate_Further Investigate Further (e.g., forced degradation) Check_System:f1->Investigate_Further Yes Prep_Mobile_Phase->Reanalyze Degradation_Pathway FP This compound FA Ferulic Acid FP->FA Hydrolysis (Acid/Base) P Putrescine FP->P Hydrolysis (Acid/Base) Oxidized_FP Oxidized this compound FP->Oxidized_FP Oxidation Isomer_FP Isomerized this compound FP->Isomer_FP Photodegradation

References

Technical Support Center: Method Development for Separating Feruloylputrescine from other Polyamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of feruloylputrescine from other polyamines.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other polyamines?

The primary challenge lies in the structural similarity between this compound and other polyamines, particularly its precursor, putrescine. This compound is a conjugate of ferulic acid and putrescine. While the feruloyl group provides a chromophore for UV detection and increases its hydrophobicity relative to unconjugated polyamines, achieving baseline separation from a complex mixture of polyamines like spermine and spermidine requires careful optimization of chromatographic conditions.

Q2: Why is derivatization often necessary for polyamine analysis, and is it required for this compound?

Polyamines like putrescine, spermidine, and spermine lack significant UV absorbance or fluorescence, making their detection difficult at low concentrations.[1][2] Derivatization with agents like dansyl chloride or o-phthalaldehyde (OPA) attaches a fluorescent or UV-active group to the primary and secondary amine functions, significantly enhancing their detectability.[2][3][4][5]

For this compound, the inherent feruloyl moiety provides UV absorbance, potentially allowing for its detection without derivatization. However, if simultaneous analysis of other polyamines is required, a pre-column or post-column derivatization step is recommended to visualize and quantify the entire polyamine profile.[6]

Q3: What type of HPLC column is most suitable for this separation?

Reversed-phase columns, particularly C18 columns, are widely used for the separation of polyamines and their derivatives.[1][7][8][9] The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. The hydrophobicity of this compound, conferred by the feruloyl group, leads to stronger retention on a C18 column compared to underivatized, more polar polyamines.

Q4: Can Solid-Phase Extraction (SPE) be used for sample cleanup?

Yes, Solid-Phase Extraction (SPE) is a highly effective technique for sample cleanup and concentration prior to HPLC analysis.[10] For plant or biological extracts, SPE can be used to remove interfering compounds such as salts, sugars, and other polar or non-polar matrix components that could otherwise compromise the chromatographic separation and column longevity. A reversed-phase SPE cartridge (e.g., C18) can be employed to retain this compound and other polyamines while more polar interferences are washed away.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound and other polyamines by HPLC.

Pressure and Flow Rate Issues
Problem Possible Cause Solution
High Backpressure 1. Blockage in the system (e.g., guard column, column frit).[11][12] 2. Precipitated buffer in the mobile phase.[13] 3. Sample matrix components clogging the column.1. Replace the guard column. If the pressure remains high, reverse-flush the analytical column (disconnected from the detector). If the problem persists, replace the column inlet frit or the column itself.[14] 2. Ensure mobile phase components are fully miscible and filtered. Use a high-purity water source.[14] 3. Implement a more rigorous sample preparation protocol, such as Solid-Phase Extraction (SPE), to remove particulates and strongly retained matrix components.[15]
Low Backpressure/ No Flow 1. Leak in the system (e.g., loose fittings, worn pump seals).[11][12] 2. Air trapped in the pump head.[12] 3. Mobile phase reservoir is empty.1. Systematically check all fittings for leaks and tighten or replace as necessary. Inspect pump seals for wear and replace if needed.[13] 2. Purge the pump to remove air bubbles.[12] 3. Refill the mobile phase reservoir and prime the system.
Fluctuating Pressure 1. Air bubbles in the mobile phase or pump.[12] 2. Faulty check valves in the pump.1. Degas the mobile phase thoroughly using sonication or helium sparging. Purge the pump. 2. Clean or replace the pump check valves.
Peak Shape and Retention Time Problems
Problem Possible Cause Solution
Peak Tailing 1. Active sites on the column interacting with the amine groups of polyamines. 2. Column overload.[12] 3. Incompatible injection solvent.[14]1. Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). Consider using a base-deactivated column. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase composition.[14]
Peak Broadening 1. Large dead volume in the system (e.g., long tubing between column and detector).[12] 2. Column contamination or degradation.[12] 3. Sample solvent stronger than the mobile phase.1. Use tubing with a smaller internal diameter and minimize the length of all connections. 2. Clean the column with a strong solvent or replace it if performance does not improve. 3. Ensure the sample is dissolved in a solvent weaker than or equal in elution strength to the mobile phase.
Split Peaks 1. Clogged column inlet frit.[14] 2. Incompletely filled sample loop in the injector.[14] 3. Sample degradation on the column.1. Replace the guard column or clean the inlet frit of the analytical column. 2. Ensure the injection volume is appropriate for the loop size and that the sample is fully loaded. 3. Investigate sample stability under the analytical conditions.
Shifting Retention Times 1. Inconsistent mobile phase composition.[12] 2. Poor column temperature control.[12] 3. Column aging or contamination.1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Use a guard column and implement a column cleaning protocol. Monitor retention times of a standard mixture regularly.
Poor Resolution between this compound and other Polyamines 1. Mobile phase composition is not optimal. 2. Inappropriate gradient slope.1. Adjust the organic solvent (e.g., acetonitrile or methanol) concentration in the mobile phase. A lower starting concentration of the organic solvent can improve the separation of less retained compounds. 2. Optimize the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the cleanup of plant extracts to isolate this compound and other polyamines.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg bed weight) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry out.[2]

  • Sample Loading:

    • Adjust the pH of the plant extract to approximately 3-4 with a suitable acid (e.g., formic acid).

    • Load the acidified extract onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences like sugars and salts.

    • Follow with a wash of 5 mL of 5% methanol in water to remove weakly retained impurities.

  • Elution:

    • Elute the retained this compound and other polyamines with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC Method for Separation of this compound and Dansylated Polyamines

This method is suitable for the simultaneous analysis of this compound and other polyamines after derivatization with dansyl chloride.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

Time (min)% A% B
09010
205050
251090
301090
319010
359010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • Fluorescence Detector: Excitation at 340 nm, Emission at 510 nm (for dansylated polyamines).

    • UV Detector: 280 nm or 320 nm (for this compound).

Note: The retention times will vary depending on the exact column chemistry and HPLC system. It is crucial to run standards of each compound to determine their respective retention times under your specific conditions.

Quantitative Data Summary

The following table provides expected retention time ranges for this compound and common dansylated polyamines under the conditions described in Protocol 2. These are approximate values and should be confirmed experimentally.

CompoundExpected Retention Time (min)
Dansyl-Putrescine10 - 12
Dansyl-Spermidine14 - 16
This compound18 - 22
Dansyl-Spermine23 - 26

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_output Output Sample Plant/Biological Sample Extraction Extraction (e.g., with acidified methanol) Sample->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->SPE_Cleanup Derivatization Derivatization (e.g., Dansyl Chloride) SPE_Cleanup->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection UV and Fluorescence Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Results Separated Peaks of This compound and other Polyamines Data_Analysis->Results Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peak Peak Shape/Retention Issues Problem Chromatographic Problem Identified High_Pressure High Pressure Problem->High_Pressure Pressure related? Low_Pressure Low/No Pressure Fluctuating_Pressure Fluctuating Pressure Peak_Tailing Peak Tailing Problem->Peak_Tailing Peak shape related? Peak_Broadening Peak Broadening Retention_Shift Retention Time Shift Poor_Resolution Poor Resolution Check_Blockage Check_Blockage High_Pressure->Check_Blockage Check for Blockages Check_Leaks Check_Leaks Low_Pressure->Check_Leaks Check for Leaks Degas_Mobile_Phase Degas_Mobile_Phase Fluctuating_Pressure->Degas_Mobile_Phase Degas Mobile Phase Adjust_Mobile_Phase Adjust_Mobile_Phase Peak_Tailing->Adjust_Mobile_Phase Adjust Mobile Phase pH/ Use Additives Check_Dead_Volume Check_Dead_Volume Peak_Broadening->Check_Dead_Volume Minimize Dead Volume Check_Temp_Composition Check_Temp_Composition Retention_Shift->Check_Temp_Composition Check Temp & Mobile Phase Optimize_Gradient Optimize_Gradient Poor_Resolution->Optimize_Gradient Optimize Gradient

References

Addressing matrix effects in the quantification of Feruloylputrescine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of feruloylputrescine by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2] In complex matrices like plant extracts or biological fluids, numerous endogenous compounds can interfere with the ionization of this compound in the mass spectrometer's ion source, compromising the reliability of the analytical data.[3]

Q2: What is the most effective way to compensate for matrix effects in this compound analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4] A SIL-IS, such as deuterated this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects.[5] By adding a known amount of the SIL-IS to the sample early in the workflow, the ratio of the analyte to the SIL-IS signal can be used for accurate quantification, as this ratio remains constant even if the absolute signal intensity fluctuates due to matrix effects.

Q3: Where can I obtain a stable isotope-labeled internal standard for this compound?

A3: Currently, a commercially available stable isotope-labeled internal standard for this compound is not readily found. In such cases, researchers have two primary options:

  • Custom Synthesis: Several companies specialize in the custom synthesis of stable isotope-labeled compounds. This would involve providing the chemical structure of this compound and the desired isotopic labeling (e.g., deuterium, ¹³C, ¹⁵N).

  • Use of a Structural Analog: If a SIL-IS is not feasible, a structurally similar compound that is not present in the sample can be used as an internal standard. This analog should have similar chromatographic behavior and ionization properties to this compound. However, it is important to note that a structural analog may not perfectly compensate for matrix effects.

Q4: What are the key steps in developing a robust method for this compound quantification?

A4: A robust method for this compound quantification involves several critical steps:

  • Efficient Sample Preparation: The goal is to effectively extract this compound from the matrix while minimizing the co-extraction of interfering compounds.

  • Effective Chromatographic Separation: The LC method should be optimized to separate this compound from other matrix components to reduce co-elution and, consequently, matrix effects.

  • Compensation for Matrix Effects: The use of an appropriate internal standard, preferably a SIL-IS, is crucial for accurate quantification.

  • Method Validation: The entire analytical method should be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload, inappropriate mobile phase, column degradation.- Dilute the sample or reduce the injection volume.- Ensure the mobile phase pH is appropriate for this compound's pKa.- Use a new guard column or analytical column.
High Signal Variability Between Replicates Inconsistent matrix effects, sample preparation variability, instrument instability.- Implement the use of a stable isotope-labeled internal standard.- Standardize the sample preparation procedure meticulously.- Check for fluctuations in LC pressure and MS source stability.
Low Analyte Recovery Inefficient extraction, analyte degradation, irreversible adsorption during sample preparation.- Optimize the extraction solvent and conditions (e.g., pH, temperature).- Add antioxidants to the extraction solvent if degradation is suspected.- Evaluate different solid-phase extraction (SPE) sorbents and elution solvents.
Significant Ion Suppression/Enhancement Co-elution of matrix components.- Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry.- Enhance sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Dilute the sample extract, if sensitivity allows.
No or Very Low Signal for this compound Analyte concentration below the limit of detection (LOD), instrument sensitivity issue, incorrect MS parameters.- Concentrate the sample extract.- Perform an instrument performance qualification (IPQ) to check sensitivity.- Optimize MS parameters (e.g., ionization source settings, collision energy) by infusing a standard solution of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Sample Homogenization: Lyophilize and grind the plant material to a fine powder.

  • Extraction:

    • To 100 mg of powdered sample, add 1 mL of 80% methanol containing 1% formic acid.

    • Add a known amount of the internal standard (e.g., deuterated this compound).

    • Vortex for 1 minute.

    • Sonicate for 15 minutes in a cold water bath.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction step with another 1 mL of the extraction solvent and combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Extracts

This protocol is designed to remove interfering compounds from the initial extract.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Acidify the reconstituted extract from Protocol 1 with formic acid to a final concentration of 2%.

    • Load the acidified extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities.

    • Wash the cartridge with 1 mL of methanol to remove non-polar impurities.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table provides representative data on the recovery and matrix effects for this compound using different sample preparation methods. These values are illustrative and should be determined experimentally for each specific matrix.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) RSD (%) of Recovery RSD (%) of Matrix Effect
Protein Precipitation (PPT) with Acetonitrile 85 - 11040 - 70 (Suppression)< 15< 20
Liquid-Liquid Extraction (LLE) with Ethyl Acetate 70 - 9575 - 90 (Suppression)< 10< 15
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange 90 - 10595 - 110 (Minimal Effect)< 5< 10
  • Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100. A value < 100% indicates suppression, while a value > 100% indicates enhancement.[3]

  • RSD (%) = Relative Standard Deviation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization Sample Homogenization extraction Extraction with Internal Standard homogenization->extraction cleanup Cleanup (SPE or LLE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms Inject data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solution Solution start Inaccurate Quantification check_is Internal Standard Performance? start->check_is check_recovery Acceptable Recovery? check_is->check_recovery Yes use_sil_is Use SIL-IS check_is->use_sil_is No check_matrix Significant Matrix Effect? check_recovery->check_matrix Yes optimize_prep Optimize Sample Prep check_recovery->optimize_prep No check_matrix->optimize_prep Yes optimize_lc Optimize LC Method check_matrix->optimize_lc Yes

References

Technical Support Center: Optimization of Derivatization Methods for Feruloylputrescine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of feruloylputrescine for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is a chemical modification process used to enhance the analytical properties of a target compound. For this compound, derivatization is often employed to:

  • Increase volatility: This is essential for analysis by Gas Chromatography (GC).

  • Improve thermal stability: Prevents the degradation of the analyte at high temperatures used in GC.

  • Enhance detectability: By introducing a chromophore or fluorophore, the sensitivity of detection in High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors can be significantly improved.[1]

  • Improve chromatographic separation: Derivatization can alter the polarity of this compound, leading to better peak shape and resolution.

Q2: What are the most common derivatization methods for this compound and similar compounds?

A2: The most common derivatization strategies for compounds containing amine and phenolic hydroxyl groups, like this compound, include:

  • For HPLC analysis:

    • Dansylation: Using dansyl chloride to react with primary and secondary amines and phenolic hydroxyl groups to form fluorescent derivatives.

    • Benzoylation: Using benzoyl chloride, which reacts with amines and phenols to form derivatives that can be detected by UV detectors.[2]

  • For GC-MS analysis:

    • Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens on the amine and hydroxyl groups with a trimethylsilyl (TMS) group, thereby increasing volatility.[3][4]

Q3: How do I choose the right derivatization reagent for my analysis?

A3: The choice of derivatization reagent depends on several factors:

  • Analytical Technique: Silylating agents are used for GC-MS, while dansyl chloride and benzoyl chloride are suitable for HPLC.

  • Detector: If you are using a fluorescence detector with HPLC, dansyl chloride is an excellent choice due to the high fluorescence of its derivatives.[5] For UV detection, benzoyl chloride is a suitable option.

  • Sample Matrix: The complexity of your sample matrix can influence your choice. Some reagents may react with other compounds in the matrix, leading to interferences.

  • Stability of Derivatives: The stability of the derivatized product is crucial, especially for automated analysis with long run times. Benzoylated derivatives are generally stable, while the stability of dansylated and silylated derivatives can be a concern under certain conditions.[4][6]

Troubleshooting Guides

HPLC Derivatization

Issue 1: Low or No Derivative Peak

Potential Cause Troubleshooting Steps
Incomplete Derivatization - Optimize Reaction pH: Dansylation of amines is optimal at a pH of around 9.5. Benzoylation is also performed under alkaline conditions. Ensure your reaction buffer is at the correct pH.
- Optimize Reaction Temperature and Time: Dansylation is often carried out at elevated temperatures (e.g., 60°C for 1 hour).[7] Benzoylation can be rapid at room temperature. Optimize these parameters for your specific sample.
- Incorrect Reagent Concentration: An insufficient amount of derivatizing reagent will lead to an incomplete reaction. Ensure you are using an adequate excess of the reagent. For benzoylation, a 2% (v/v) solution of benzoyl chloride in acetonitrile is often used.[8]
Degradation of Derivatizing Reagent - Proper Reagent Storage: Dansyl chloride is light-sensitive.[9] Store derivatizing agents according to the manufacturer's instructions, typically in a cool, dark, and dry place.
- Freshly Prepare Reagents: Prepare reagent solutions fresh daily to ensure their reactivity.
Degradation of this compound or its Derivative - Sample pH: Ensure the pH of your sample extract is compatible with the stability of this compound.
- Derivative Stability: Some derivatives are unstable. Analyze the samples as soon as possible after derivatization. Benzoylated derivatives can be stable for up to a week at room temperature.[10]

Issue 2: Peak Tailing

Potential Cause Troubleshooting Steps
Secondary Interactions with the Column - Mobile Phase pH: For basic compounds like derivatized this compound, interactions with residual silanol groups on the silica-based column can cause tailing. Lowering the mobile phase pH (e.g., to 2-3) can help by protonating the silanols.[11]
- Use of an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.
Column Overload - Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to peak tailing. Dilute your sample or reduce the injection volume.[11][12]
Extra-Column Volume - Minimize Tubing Length and Diameter: Use shorter tubing with a smaller internal diameter (e.g., 0.12 mm) to connect the injector, column, and detector to reduce dead volume.[11]

Issue 3: Extraneous Peaks

Potential Cause Troubleshooting Steps
Excess Derivatizing Reagent - Quenching the Reaction: After derivatization, quench the reaction to remove excess reagent. For dansyl chloride, proline or ammonia can be used.[7][13] For benzoyl chloride, adding an acidic solution can stop the reaction.[14]
- Optimize Reagent Amount: Use the minimum amount of excess reagent necessary for complete derivatization to reduce the size of the reagent peak.
Side Reactions - Control Reaction Conditions: Harsh reaction conditions (e.g., very high temperature or pH) can lead to the formation of side products. Optimize the conditions to be as mild as possible while still achieving complete derivatization.
Contaminants in Sample or Reagents - Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., HPLC grade).
- Proper Sample Preparation: Use appropriate sample clean-up procedures (e.g., solid-phase extraction) to remove interfering compounds from the matrix.
GC-MS Derivatization (Silylation)

Issue 1: Incomplete Silylation

Potential Cause Troubleshooting Steps
Presence of Moisture - Ensure Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture.[4] Dry your sample completely before adding the reagent. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reagent - Use Sufficient Excess: Ensure a sufficient molar excess of the silylating reagent is used to derivatize all active hydrogens in the this compound molecule.
Suboptimal Reaction Conditions - Optimize Temperature and Time: Silylation reactions are often heated (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to ensure completion. Optimize these parameters for your sample.

Issue 2: Multiple Derivative Peaks for a Single Analyte

Potential Cause Troubleshooting Steps
Partial Derivatization - Optimize Reaction Conditions: As with incomplete silylation, ensure reaction conditions (temperature, time, reagent concentration) are sufficient to fully derivatize all active sites on the this compound molecule.
Tautomerization - Two-Step Derivatization: For compounds with keto-enol tautomerism, a two-step derivatization is often employed. First, methoximation with methoxyamine hydrochloride is used to stabilize the carbonyl group, followed by silylation.[15]

Quantitative Data Summary

The following tables summarize typical performance data for common derivatization methods used for polyamines and phenolic compounds, which are structurally related to this compound. Note that optimal conditions and performance may vary for this compound itself and should be determined empirically.

Table 1: Comparison of HPLC Derivatization Methods for Polyamines

Derivatization ReagentDetection MethodTypical LOD/LOQKey AdvantagesKey Disadvantages
Dansyl Chloride Fluorescence10 ng/mL for putrescine[16]High sensitivity, well-established methods.[5]Light-sensitive reagent, can react with other nucleophiles.[9]
Benzoyl Chloride UV0.02-0.09 µg/mL for biogenic amines[17]Stable derivatives, less prone to side reactions than dansyl chloride.[2][10]Lower sensitivity compared to fluorescence methods.

Table 2: Typical Conditions for Silylation in GC-MS

Silylating ReagentTypical ConditionsKey AdvantagesKey Disadvantages
BSTFA or MSTFA Reaction at 60-80°C for 30-90 minutes.[3]Produces volatile and thermally stable derivatives suitable for GC-MS.Highly sensitive to moisture, derivatives can be unstable over time.[4]

Experimental Protocols

Protocol 1: Dansyl Chloride Derivatization for HPLC-Fluorescence Analysis

This protocol is a general guideline for the derivatization of polyamines and can be adapted for this compound.

Materials:

  • This compound standard or sample extract

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5)

  • Proline solution (e.g., 100 mg/mL in water) to quench the reaction

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Toluene

Procedure:

  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 1 hour in the dark.[7]

  • To stop the reaction, add 100 µL of the proline solution and incubate for an additional 30 minutes at 60°C.

  • Evaporate the acetone under a stream of nitrogen.

  • Add 500 µL of toluene to the aqueous residue, vortex vigorously for 1 minute, and centrifuge to separate the phases.

  • Transfer the upper toluene layer containing the dansylated derivatives to a new tube.

  • Evaporate the toluene to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., acetonitrile/water mixture) for HPLC analysis.

Protocol 2: Benzoyl Chloride Derivatization for HPLC-UV Analysis

This protocol is a general procedure for the benzoylation of amines and phenols.

Materials:

  • This compound standard or sample extract

  • Sodium carbonate solution (e.g., 100 mM)

  • Benzoyl chloride solution (2% v/v in acetonitrile)

  • Internal standard solution (optional)

  • Formic acid or sulfuric acid to quench the reaction

Procedure:

  • To 20 µL of the sample or standard solution, add 10 µL of 100 mM sodium carbonate to achieve a basic pH.[8]

  • Add 10 µL of the 2% benzoyl chloride solution.[8]

  • Vortex the mixture for 1-2 minutes at room temperature. The reaction is typically very fast.

  • (Optional) Add 10 µL of an internal standard solution.

  • Quench the reaction by adding a small volume of an acidic solution (e.g., 10 µL of 1% formic acid in acetonitrile).

  • Add water to reduce the organic content of the sample before injection if necessary.

  • Centrifuge the sample to pellet any precipitate and inject the supernatant into the HPLC system.

Protocol 3: Silylation for GC-MS Analysis

This is a general two-step derivatization protocol for compounds containing hydroxyl and amine groups.

Materials:

  • Dried this compound standard or sample extract

  • Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heptane or other suitable solvent

Procedure:

  • Ensure the sample is completely dry, as moisture will interfere with the reaction.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample. Vortex and heat at 60°C for 45 minutes.[15] This step protects carbonyl groups if present and is a good practice for complex samples.

  • Silylation: Cool the sample to room temperature and add 80 µL of MSTFA + 1% TMCS.

  • Vortex and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent like heptane before injection.

Visualizations

This compound Biosynthesis Pathway

Feruloylputrescine_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_putrescine Putrescine Biosynthesis cluster_conjugation Conjugation Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT This compound This compound Feruloyl-CoA->this compound Spermidine/Spermine N-hydroxycinnamoyltransferase Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC N-Carbamoylputrescine N-Carbamoylputrescine Agmatine->N-Carbamoylputrescine AIH Putrescine Putrescine N-Carbamoylputrescine->Putrescine CPA Putrescine->this compound Ornithine Ornithine Ornithine->Putrescine ODC

Caption: Biosynthesis of this compound from phenylalanine and arginine/ornithine.

General Experimental Workflow for this compound Analysis

Experimental_Workflow A Sample Collection (e.g., plant tissue, biofluid) B Extraction of Analytes A->B C Sample Clean-up (e.g., SPE) B->C D Derivatization C->D E HPLC or GC-MS Analysis D->E F Data Acquisition and Processing E->F G Quantification and Reporting F->G

Caption: A typical workflow for the analysis of this compound.

Logical Relationship for Troubleshooting Derivatization Issues

Troubleshooting_Logic Start Analytical Problem (e.g., No Peak, Tailing) Check_Derivatization Is Derivatization Complete? Start->Check_Derivatization Check_Chromatography Are Chromatographic Conditions Optimal? Start->Check_Chromatography Check_Sample Is the Sample Matrix Causing Interference? Start->Check_Sample Optimize_Reaction Optimize Reaction Conditions (pH, Temp, Time, Reagent Conc.) Check_Derivatization->Optimize_Reaction No Optimize_Chroma Optimize Mobile Phase/Column/Gradient Check_Chromatography->Optimize_Chroma No Improve_Cleanup Improve Sample Clean-up Check_Sample->Improve_Cleanup Yes Reanalyze Re-analyze Sample Optimize_Reaction->Reanalyze Optimize_Chroma->Reanalyze Improve_Cleanup->Reanalyze

Caption: A logical flowchart for troubleshooting common derivatization problems.

References

Technical Support Center: Improving the Resolution of Feruloylputrescine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Feruloylputrescine isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My cis and trans this compound isomers are co-eluting or have very poor resolution. How can I improve their separation?

A: Co-elution of isomers is a common challenge due to their similar physicochemical properties.[1][2][3] The goal is to manipulate the three key factors of chromatographic separation: selectivity, efficiency, and retention.[4][5][6] Here is a prioritized approach to improving resolution:

  • Optimize Selectivity (α): This is the most powerful tool for separating closely related compounds like isomers.[5][7]

    • Change Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or try a combination. Methanol can offer different hydrogen bonding interactions, which can alter selectivity for isomers.

    • Adjust Mobile Phase pH: this compound has ionizable phenolic and amine groups. Modifying the pH with an additive like formic acid (typically 0.1%) can change the ionization state of the isomers, altering their interaction with the stationary phase and improving separation.[8][9]

    • Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different chemistry. While C18 is a good starting point, a Phenyl-Hexyl or Biphenyl column can provide alternative π-π interactions, which are often effective for separating aromatic isomers.[10] Pentafluorophenyl (PFP) columns are also known for their unique selectivity with positional isomers.[11]

  • Increase Efficiency (N): Higher efficiency results in sharper, narrower peaks, which improves resolution.[4][5]

    • Decrease Column Particle Size: Switching from a 5 µm or 3 µm particle size column to a sub-2 µm (UHPLC) column will significantly increase efficiency.[5]

    • Increase Column Length: Doubling the column length can improve resolution, but it will also increase analysis time and backpressure.[4][7]

    • Optimize Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve the separation of critical pairs.[1]

    • Increase Temperature: Raising the column temperature (e.g., to 35-45°C) reduces mobile phase viscosity, which can lead to sharper peaks and better efficiency.[4][7] Note that temperature can also affect selectivity.

  • Optimize Retention (k): Ensure the retention factor (k) is in the optimal range (ideally between 2 and 10). If peaks are eluting too early (k < 2), resolution will be poor. Increase retention by decreasing the percentage of the organic solvent in your mobile phase.

Troubleshooting Summary for Poor Resolution

Strategy Parameter to Change Expected Outcome Considerations
Optimize Selectivity (α) Mobile Phase (Solvent, pH) Most significant impact on peak separation. Start with changing the organic solvent (ACN vs. MeOH) or fine-tuning the acid modifier concentration.
Stationary Phase (Column) Provides different chemical interactions. Try Phenyl-Hexyl, Biphenyl, or PFP phases for alternative selectivity.
Increase Efficiency (N) Column Particle Size Sharper peaks, better resolution. Requires a UHPLC system for sub-2 µm particles due to higher backpressure.
Temperature Sharper peaks due to lower viscosity. Can also alter selectivity. Maintain a stable temperature.

| Optimize Retention (k) | % Organic Solvent | Moves peaks into a better separation window. | Adjust for k values between 2 and 10. |

Q2: I'm observing significant peak tailing for my this compound peaks. What are the common causes and solutions?

A: Peak tailing can compromise resolution and quantification. Common causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with the basic amine groups of this compound.

    • Solution: Use a modern, high-purity, end-capped column. Adding a small amount of a competing base to the mobile phase or ensuring a low pH (e.g., with 0.1% formic acid) can protonate the amine groups and minimize these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

    • Solution: Dilute your sample and reinject.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Extra-Column Volume: Excessive volume from tubing or fittings between the injector and the detector can cause band broadening.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.

Q3: My retention times are drifting between injections. What should I check?

A: Unstable retention times make peak identification unreliable. Check the following:

  • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. This is especially true for gradient methods.

    • Solution: Ensure an adequate equilibration time (10-15 column volumes) before the first injection and between runs.

  • Temperature Fluctuations: The laboratory temperature can affect retention times if a column thermostat is not used.

    • Solution: Use a column oven to maintain a constant, stable temperature.

  • Mobile Phase Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent.

    • Solution: Keep mobile phase bottles capped and prepare fresh mobile phases daily.

  • HPLC System Issues: Leaks in the pump or injector, or air bubbles in the system, can cause flow rate fluctuations.

    • Solution: Regularly inspect the system for leaks and degas your mobile phases thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC/UHPLC method for separating this compound isomers?

A: A good starting point for method development is a standard reversed-phase method. The cis-isomer is generally expected to elute slightly earlier than the more stable trans-isomer on a reversed-phase column.[8]

Typical Starting UHPLC Conditions

Parameter Recommendation
Column C18, 1.7-2.1 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 5-95% B over 10-15 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
Detection (UV) 320 nm[9]

| Detection (MS) | ESI+ with MRM monitoring |

Q2: How does mobile phase pH affect the separation?

A: this compound contains a phenolic hydroxyl group (weakly acidic) and two amine groups (basic). The pH of the mobile phase determines the charge of these functional groups. On a reversed-phase column, neutral compounds are retained more strongly than charged compounds. By operating at a low pH (e.g., pH 2.5-3 with formic acid), the amine groups will be protonated (positively charged), reducing retention. Small differences in the pKa values of the isomers or their conformation in a charged state can be exploited to achieve separation.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A: Both are common reversed-phase solvents, but they offer different selectivities. Changing from one to the other is a powerful way to influence the resolution of isomers.

Comparison of Acetonitrile vs. Methanol

Solvent Properties Impact on Separation
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, aprotic. Often provides sharper peaks and better efficiency.

| Methanol (MeOH) | Higher viscosity, protic (can act as H-bond donor/acceptor). | Can provide unique selectivity for polar compounds and isomers due to different hydrogen bonding interactions. |

Q4: How can I prevent the isomerization of trans-Feruloylputrescine to the cis form during my experiment?

A: Exposure to light, particularly UV light, can cause the naturally occurring trans-isomer to convert to the cis-isomer.[12] To maintain the integrity of your sample:

  • Use Amber Vials: Protect samples from light at all stages using amber glass vials or tubes wrapped in aluminum foil.

  • Minimize Light Exposure: Work in a dimly lit area when handling samples.

  • Control Temperature: Store samples and standards at low temperatures (e.g., 4°C or -20°C) and away from light.

  • Analyze Promptly: Analyze samples as quickly as possible after preparation.

Experimental Protocols

Protocol 1: UHPLC-MS/MS Method for this compound Isomer Analysis

This protocol is a general method adapted from methodologies used for analyzing hydroxycinnamic acid amides.[8]

  • Chromatographic System: An ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: ACQUITY BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-23 min: Linear gradient from 5% to 95% B

    • 23-27 min: Hold at 95% B

    • 27.1-30 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry (ESI+):

    • Scan Mode: Full MS / ddMS2 (data-dependent MS/MS).

    • Capillary Voltage: 3.0 kV.

    • Collision Energy: Ramped (e.g., 20-40 eV) to obtain fragment information.

    • MRM Transitions (example): Monitor for the specific precursor-to-product ion transitions for this compound if using a triple quadrupole for quantification.

Protocol 2: Sample Preparation from Plant Material

This protocol provides a basic framework for extracting phenolic compounds.

  • Homogenization: Freeze-dry the plant material (e.g., leaves, seeds) and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of powdered sample into a microcentrifuge tube.

    • Add 1 mL of 80% methanol in water.

    • Vortex thoroughly and sonicate for 30 minutes in a cooled water bath.

    • Crucially, perform all steps under dim light and in amber tubes.

  • Centrifugation: Centrifuge the mixture at 13,000 x g for 15 minutes at 4°C.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an amber HPLC vial.

  • Analysis: Inject the filtered extract into the LC-MS system for analysis.

Visual Workflows and Logic Diagrams

G cluster_0 Troubleshooting Workflow for Poor Isomer Resolution start Problem: Co-elution or Poor Resolution q_selectivity Optimize Selectivity (α)? (Most Effective) start->q_selectivity a_solvent Change Organic Solvent (ACN <-> MeOH) q_selectivity->a_solvent Yes q_efficiency Increase Efficiency (N)? q_selectivity->q_efficiency No a_ph Adjust Mobile Phase pH (e.g., modify Formic Acid %) a_solvent->a_ph a_column Try Different Column (e.g., Phenyl-Hexyl, PFP) a_ph->a_column a_column->q_efficiency Still not resolved a_particle Use Smaller Particle Size Column (UHPLC) q_efficiency->a_particle Yes end_node Resolution Improved q_efficiency->end_node No a_temp Adjust Column Temperature a_particle->a_temp a_flow Optimize Flow Rate a_temp->a_flow a_flow->end_node

Caption: Troubleshooting workflow for improving the resolution of co-eluting isomers.

G cluster_1 Sample Preparation Workflow (Light Sensitive) start 1. Homogenize Sample (Grind to fine powder) extract 2. Extract with Solvent (e.g., 80% MeOH) *Use amber tubes* start->extract sonicate 3. Sonicate in Cooled Bath extract->sonicate centrifuge 4. Centrifuge to Pellet Debris sonicate->centrifuge filter 5. Filter Supernatant (0.22 µm) *Into amber vial* centrifuge->filter analyze 6. Analyze by HPLC/UHPLC filter->analyze

Caption: Workflow for preparing light-sensitive samples like this compound.

References

Technical Support Center: Preventing Feruloylputrescine Oxidation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Feruloylputrescine, maintaining its structural integrity during sample preparation is critical for accurate analysis and reliable results. As a phenolic compound, this compound is susceptible to oxidation, which can be triggered by various factors in the laboratory environment. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize oxidation and ensure the quality of your samples.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Sample discoloration (browning or yellowing) Oxidation of this compound and other phenolic compounds. This can be accelerated by high pH, temperature, exposure to light, and the presence of metal ions.- Work quickly and at low temperatures (e.g., on ice). - Protect samples from light by using amber vials or covering tubes with aluminum foil. - Adjust the sample pH to a slightly acidic range (pH 3-6). - Add antioxidants and chelating agents to the extraction solvent (see protocols below).
Low recovery of this compound Degradation of the analyte during extraction or processing. This can be due to harsh extraction conditions (e.g., high temperature, strong alkali) or oxidative loss.- Optimize extraction parameters: use milder temperatures and shorter extraction times. - Employ solvents that are known to be effective for phenolic compounds, such as methanol, ethanol, or their aqueous mixtures.[1] - Incorporate antioxidants like ascorbic acid and a chelating agent like EDTA into the extraction buffer to prevent oxidative degradation.[2]
Variable or inconsistent analytical results Ongoing oxidation of this compound in prepared samples. This can occur if samples are not properly stored or if the analytical run is lengthy without adequate stabilization.- Store extracts and prepared samples at low temperatures (-20°C or -80°C) until analysis. - Use an autosampler with cooling capabilities if available. - Consider adding a small amount of antioxidant to the vial before LC-MS analysis, ensuring it does not interfere with the measurement.
Appearance of unexpected peaks in chromatogram Presence of this compound degradation products. Oxidation can lead to the formation of various byproducts. For instance, the ferulic acid moiety could degrade into vanillin, vanillic acid, or other related molecules.[3]- Implement the preventative measures outlined in this guide to minimize degradation. - If degradation is suspected, compare chromatograms of fresh and aged samples to identify potential degradation peaks.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound oxidation?

A1: Like other phenolic compounds, this compound oxidation is primarily a free-radical-mediated process. The hydroxyl group on the aromatic ring of the ferulic acid moiety is susceptible to oxidation, which can be initiated by factors such as light, heat, oxygen, and the presence of metal ions that can catalyze the formation of reactive oxygen species.

Q2: At what pH is this compound most stable?

A2: While specific studies on this compound are limited, research on ferulic acid, a key component of its structure, indicates that it is more stable in acidic to neutral conditions. Studies have shown that ferulic acid resists major degradation at a pH range of 3-7, while its degradation is more pronounced at higher pH levels.[4][5] Therefore, maintaining a slightly acidic pH during sample preparation is recommended.

Q3: What are the best antioxidants to use for preventing this compound oxidation?

A3: A combination of a reducing agent and a chelating agent is highly effective.

  • Ascorbic acid (Vitamin C) is a powerful antioxidant that can scavenge free radicals.

  • Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that sequesters metal ions (e.g., Fe²⁺, Cu²⁺) which can catalyze oxidative reactions.[2]

The combination of ascorbic acid and EDTA has been shown to effectively prevent the loss of phenolic acids during sample processing.[2]

Q4: How should I store my this compound samples to prevent oxidation?

A4: For long-term storage, samples should be kept at -80°C. For short-term storage during an analytical run, it is advisable to use a cooled autosampler set to 4°C. Always protect samples from light by using amber vials or by wrapping them in aluminum foil.

Q5: Can the choice of solvent affect the oxidation of this compound?

A5: Yes, the solvent can influence stability. Polar solvents like methanol and ethanol, often mixed with water, are commonly used for extracting phenolic compounds.[1] The addition of a small amount of acid (e.g., formic acid) to the extraction solvent can help maintain a lower pH and improve stability.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material with Antioxidants

This protocol is a general guideline and may need to be optimized for your specific plant matrix.

  • Preparation of Extraction Solvent:

    • Prepare a solution of 80% methanol in water.

    • To this solution, add ascorbic acid to a final concentration of 1 mg/mL.

    • Add EDTA to a final concentration of 0.5 mg/mL.

    • Mix thoroughly until all components are dissolved. Prepare this solution fresh before use.

  • Sample Homogenization:

    • Weigh the fresh or lyophilized plant material.

    • Immediately homogenize the sample in the prepared extraction solvent at a ratio of 1:10 (w/v) on ice.

  • Extraction:

    • Sonicate the homogenate for 15-30 minutes in an ultrasonic bath, keeping the water cool to prevent heating of the sample.

    • Alternatively, shake the sample on an orbital shaker at 4°C for 1-2 hours, protected from light.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Solvent Preparation:

    • Prepare your mobile phases for LC-MS analysis. It is good practice to ensure the aqueous mobile phase (and the sample diluent) is at a slightly acidic pH (e.g., by adding 0.1% formic acid) to maintain the stability of this compound during the run.

  • Sample Dilution:

    • If necessary, dilute the filtered extract with the initial mobile phase composition.

  • Analysis:

    • Place the vials in a cooled autosampler (4°C) to minimize degradation during the analytical queue.

    • Ensure the LC-MS method is optimized for the detection of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_reagents Protective Reagents Plant_Material Plant Material Homogenization Homogenization on Ice Plant_Material->Homogenization Extraction Extraction (Sonication/Shaking at 4°C) Homogenization->Extraction Centrifugation Centrifugation (4°C) Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Dilution Sample Dilution Filtration->Dilution LCMS LC-MS with Cooled Autosampler Dilution->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Extraction_Solvent 80% Methanol Extraction_Solvent->Homogenization Add to sample Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Homogenization Add to solvent EDTA EDTA EDTA->Homogenization Add to solvent

Caption: Workflow for this compound extraction and analysis with preventative measures against oxidation.

Logical_Relationships cluster_factors Factors Promoting Oxidation cluster_compound cluster_prevention Preventative Measures High_pH High pH This compound This compound High_pH->this compound High_Temp High Temperature High_Temp->this compound Light Light Exposure Light->this compound Oxygen Oxygen Oxygen->this compound Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) Metal_Ions->this compound Low_Temp Low Temperature This compound->Low_Temp Light_Protection Light Protection This compound->Light_Protection Acidic_pH Acidic pH This compound->Acidic_pH Antioxidants Antioxidants (e.g., Ascorbic Acid) This compound->Antioxidants Chelators Chelating Agents (e.g., EDTA) This compound->Chelators

Caption: Factors influencing this compound stability and corresponding preventative measures.

References

Troubleshooting guide for Feruloylputrescine quantification errors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for feruloylputrescine quantification. This guide provides troubleshooting information and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound, from sample preparation to data analysis.

Q1: Why am I seeing low or no signal for this compound in my LC-MS/MS analysis?

A1: Several factors could contribute to a weak or absent signal for this compound. Consider the following troubleshooting steps:

  • Sample Preparation and Extraction:

    • Incomplete Extraction: this compound, being a polar compound, requires polar solvents for efficient extraction.[1] Ensure your extraction solvent is appropriate. A common choice is a high percentage of methanol or ethanol in water.

    • Degradation during Extraction: this compound is susceptible to degradation under extreme pH conditions.[1] Avoid using strong acids or bases during extraction. If pH adjustment is necessary, use a mild buffer. The compound is relatively stable at neutral pH.[1]

    • Improper Storage: Samples should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to prevent degradation. Phenolic compounds, in general, are sensitive to light and temperature.[2][3]

  • LC-MS/MS Method:

    • Ionization Issues: this compound contains a basic putrescine moiety, making it suitable for positive ion mode electrospray ionization (ESI). Ensure your mass spectrometer is operating in the correct ionization mode. The pKa of this compound is approximately 9.78, indicating it will be protonated under acidic mobile phase conditions.[]

    • Suboptimal Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid) is often used to enhance the ionization of basic compounds like this compound in positive ESI mode.

    • Incorrect MRM Transitions: Verify that you are using the correct precursor and product ion m/z values for your multiple reaction monitoring (MRM) transitions. For this compound (molecular weight: 264.32 g/mol ), the protonated molecule [M+H]⁺ would be m/z 265.15. Fragmentation will likely occur at the amide bond.

Q2: My this compound quantification results are not reproducible. What are the likely causes?

A2: Poor reproducibility can stem from inconsistencies in sample handling, preparation, or the analytical method itself. Here are some areas to investigate:

  • Inconsistent Sample Preparation:

    • Variable Extraction Efficiency: Ensure your extraction protocol is standardized and consistently applied to all samples. This includes using the same solvent-to-sample ratio, extraction time, and temperature.

    • Sample Homogeneity: For solid samples like plant material, ensure the sample is finely ground and homogenized before taking a subsample for extraction.

  • Instrumental Variability:

    • Fluctuations in LC System: Check for pressure fluctuations in your HPLC/UPLC system, which can indicate leaks or blockages and lead to shifts in retention time.

    • MS Source Contamination: A dirty ion source can lead to signal suppression and inconsistent results. Regular cleaning of the ESI source is crucial.

    • Calibration Curve Issues: Prepare fresh calibration standards for each run and ensure the calibration curve has a good correlation coefficient (R² > 0.99).

  • Analyte Stability:

    • Degradation in Autosampler: If samples are left in the autosampler for an extended period, this compound may degrade, especially if the autosampler is not temperature-controlled. Phenolic compounds can be unstable at room temperature over time.

Q3: I am observing peak tailing or splitting for my this compound peak in the chromatogram. How can I improve the peak shape?

A3: Poor peak shape can compromise the accuracy of quantification. Here are some potential solutions:

  • Chromatographic Conditions:

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. For this compound, a slightly acidic mobile phase is generally recommended.

    • Column Degradation: The performance of an analytical column can deteriorate over time. Try washing the column according to the manufacturer's instructions or replace it if necessary.

  • Sample Matrix Effects:

    • Interferences from the Matrix: Co-eluting compounds from the sample matrix can interfere with the peak shape. Consider a more thorough sample clean-up procedure, such as solid-phase extraction (SPE).

Q4: How can I confirm the identity of the this compound peak in my samples?

A4: Peak identification should be based on multiple criteria:

  • Retention Time Matching: The retention time of the peak in your sample should match that of an authentic this compound standard run under the same chromatographic conditions.

  • MS/MS Fragmentation Pattern: The fragmentation pattern of the analyte in your sample should match that of the standard. For this compound, characteristic fragments would arise from the cleavage of the amide bond, yielding fragments corresponding to the feruloyl and putrescine moieties.

  • Spiking: Spiking a sample with a known amount of this compound standard should result in an increase in the height/area of the peak of interest, without the appearance of a new peak.

Experimental Protocols

A detailed and validated analytical method is crucial for accurate quantification. Below is a representative LC-MS/MS protocol for the quantification of this compound.

1. Sample Preparation (from Plant Material)

  • Homogenization: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 80% methanol in water.

    • Vortex for 1 minute.

    • Sonicate in an ultrasonic bath for 30 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet one more time.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Analysis

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MRM Transitions (example):

      • This compound: Precursor ion (m/z) 265.15 -> Product ion (m/z) [To be determined empirically, but likely around 177 (feruloyl moiety) or 88 (putrescine moiety)].

      • Collision energy and other MS parameters should be optimized for the specific instrument.

3. Data Analysis

  • Quantification: Use the peak area ratio of the analyte to an appropriate internal standard (if used) to construct a calibration curve from the analysis of standard solutions of known concentrations.

  • Method Validation: The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]

Data Presentation

To ensure data clarity and comparability, quantitative results should be summarized in a structured table.

Sample IDReplicate 1 (Concentration)Replicate 2 (Concentration)Replicate 3 (Concentration)Mean ConcentrationStandard Deviation%RSD
Control10.2 ng/mL10.5 ng/mL10.1 ng/mL10.27 ng/mL0.212.04
Treatment A15.8 ng/mL16.2 ng/mL15.5 ng/mL15.83 ng/mL0.352.21
Treatment B25.1 ng/mL24.7 ng/mL25.5 ng/mL25.10 ng/mL0.401.59

Table 1: Example of a data summary table for this compound quantification results.

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for troubleshooting. The following diagram illustrates the key steps in this compound quantification.

Feruloylputrescine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Material / Biological Sample Homogenization Homogenization (Grinding/Freezing) Sample->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Separation UPLC/HPLC Separation (C18 Column) Filtration->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Results Final Concentration Results Peak_Integration->Results Calibration Calibration Curve Generation Calibration->Peak_Integration

Figure 1: Experimental workflow for the quantification of this compound.

References

Technical Support Center: Enhancing the Solubility of Feruloylputrescine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Feruloylputrescine for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring phenolic amide with various potential biological activities. Like many phenolic compounds, its relatively hydrophobic nature can lead to poor solubility in aqueous solutions, such as cell culture media. This can cause precipitation, leading to inaccurate experimental results and difficulties in achieving desired concentrations for in vitro assays.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is known to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in polar protic solvents like ethanol and methanol.[1] One supplier provides this compound as a 10 mM solution in DMSO.[2][3] It also has some solubility in water.

Q3: What is the maximum recommended concentration of DMSO or ethanol in cell culture?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. For ethanol, it is advisable to keep the final concentration below 0.5% (v/v). It is always recommended to include a vehicle control (media with the same concentration of solvent) in your experiments to account for any effects of the solvent itself.

Q4: Can I heat the solvent to dissolve this compound?

A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.

Q5: Should I filter-sterilize the this compound stock solution?

A5: Yes, it is highly recommended to filter-sterilize the high-concentration stock solution using a 0.22 µm syringe filter before adding it to your sterile cell culture medium. This will prevent microbial contamination of your cell cultures.

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Possible Cause Troubleshooting Step
High final concentration of this compound The desired final concentration may exceed the solubility limit of this compound in the aqueous medium. Try a lower final concentration.
Rapid addition of stock solution Adding the stock solution too quickly can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise while gently swirling the medium.
Low temperature of the medium Cold medium can decrease the solubility of the compound. Ensure your cell culture medium is pre-warmed to 37°C before adding the stock solution.
Incorrect solvent for stock solution The solvent used for the stock solution may not be miscible enough with the aqueous medium. DMSO or ethanol are generally good choices.
Issue: The cell culture medium becomes cloudy over time after adding this compound.
Possible Cause Troubleshooting Step
Delayed precipitation The compound may be slowly precipitating out of the solution as it equilibrates at the incubation temperature. Consider lowering the final concentration or including a solubilizing agent.
Interaction with media components This compound may interact with components in the serum or the medium itself, leading to precipitation. Try reducing the serum concentration or using a serum-free medium for a short duration if your experiment allows.
pH of the medium Changes in the pH of the medium during incubation can affect the solubility of the compound. Ensure your medium is properly buffered.

Data Presentation

Table 1: Solubility of this compound and a Related Compound in Common Solvents
SolventThis compound SolubilityFerulic Acid Methyl Ester SolubilityNotes
Water ~5.7 mg/mL (estimated at 25°C)-This compound has some aqueous solubility.
DMSO ≥ 10 mM (~2.64 mg/mL)50 mg/mL (240.14 mM)A common solvent for preparing high-concentration stock solutions.[1][2][3]
Ethanol Data not available20 mg/mL (96.06 mM)A suitable alternative to DMSO for stock solutions.[1]
PBS (pH 7.4) Data not available-Solubility is expected to be similar to water but can be affected by salt concentration.

Note: Quantitative solubility data for this compound is limited. The provided water solubility is an estimated value. Data for Ferulic Acid Methyl Ester, a structurally related compound, is included for reference.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution and Dilution in Cell Culture Medium

This protocol provides a general guideline for preparing a stock solution of this compound and diluting it for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • 0.22 µm sterile syringe filter

  • Sterile cell culture medium, pre-warmed to 37°C

Procedure:

  • Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 264.32 g/mol .

    • For 1 mL of 10 mM stock solution, you will need 2.64 mg of this compound.

  • Weigh the this compound powder accurately and transfer it to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • To prepare the working solution , pre-warm the required volume of cell culture medium to 37°C.

  • Add the required volume of the stock solution dropwise to the pre-warmed medium while gently swirling. Do not add the medium to the stock solution.

  • Ensure the final concentration of DMSO in the medium is below 0.5% (v/v) .

  • Use the prepared medium immediately for your in vitro experiments.

Mandatory Visualization

Experimental Workflow for Solubilizing this compound

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathways Modulated by this compound

Based on the known activities of its constituent molecules, ferulic acid and putrescine, this compound is likely to modulate key cellular signaling pathways such as NF-κB, MAPK, and mTOR.

NF-κB Signaling Pathway

Ferulic acid has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[1][4] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the translocation of the p65 subunit to the nucleus.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ikb_nfkb->nfkb Degradation of IκBα This compound This compound This compound->ikk Inhibition dna DNA nfkb_n->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Caption: Potential inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and stress responses. Ferulic acid has been shown to modulate MAPK signaling, which can impact inflammatory responses and cell survival.[5]

MAPK_Pathway stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., AP-1, Elk-1) erk->transcription_factors Activation cellular_response Cellular Responses (Proliferation, Differentiation, Survival) transcription_factors->cellular_response This compound This compound This compound->raf Modulation This compound->mek Modulation

Caption: Potential modulation of the MAPK/ERK pathway by this compound.

mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Putrescine, a component of this compound, has been shown to stimulate the mTOR signaling pathway.[6][7][8]

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients (Amino Acids) mtorc1 mTORC1 nutrients->mtorc1 akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc Inhibition rheb Rheb tsc->rheb Inhibition rheb->mtorc1 Activation s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Inhibition This compound This compound This compound->mtorc1 Stimulation protein_synthesis Protein Synthesis s6k1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth

Caption: Potential stimulation of the mTOR signaling pathway by this compound.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Feruloylputrescine: A Comparative Analysis in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with potent anti-inflammatory properties. Feruloylputrescine, a naturally occurring phenolic amide, has emerged as a promising candidate. This guide provides a comparative analysis of the anti-inflammatory effects of this compound's structurally related compound, Ferulic Acid, alongside well-established anti-inflammatory agents, Quercetin and Dexamethasone, in validated cell models. The data presented herein offers valuable insights for the preclinical evaluation of this compound and its derivatives.

Comparative Efficacy in LPS-Stimulated RAW 264.7 Macrophages

To assess the anti-inflammatory activity, the murine macrophage cell line RAW 264.7 is a widely accepted model. Inflammation is induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a robust inflammatory response. The efficacy of test compounds is quantified by their ability to inhibit the production of key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO Production
Ferulic Acid200 µM44.8%
Quercetin20 µM52%
Dexamethasone1 µM~75%

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundConcentrationTarget Cytokine% Inhibition
Ferulic Acid25 µg/mLTNF-αSignificant reduction
Ferulic Acid25 µg/mLIL-1βSignificant reduction
Quercetin20 µMTNF-αSignificant reduction
Quercetin20 µMIL-6Significant reduction
Dexamethasone1 µMTNF-αSignificant reduction

Note: Direct quantitative data for this compound's inhibition of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells was not available in the reviewed literature. The data for Ferulic Acid, a structurally similar compound, is presented as a proxy.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of many natural compounds are attributed to their ability to modulate intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF-κB Signaling Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are activated by various extracellular stimuli, including LPS. Activated MAPKs can, in turn, activate transcription factors like AP-1 and also contribute to the activation of the NF-κB pathway, further amplifying the inflammatory response.

dot

NF_kB_MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPKKK MAPKKK TRAF6->MAPKKK IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocation MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates MAPK->NF-kB_n activates Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_n->Pro-inflammatory Genes activates transcription

Caption: Simplified diagram of the NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (Ferulic Acid, Quercetin, Dexamethasone) for 1-2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • The percentage inhibition of NO production is calculated relative to the LPS-only treated control.

3. Cytokine Measurement (ELISA):

  • The levels of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The assay is performed according to the manufacturer's instructions.

  • Briefly, the supernatant is added to wells pre-coated with a capture antibody specific for the target cytokine.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, and the resulting color change is measured spectrophotometrically.

  • The concentration of the cytokine is determined by comparison with a standard curve.

4. Western Blot Analysis for Signaling Pathway Proteins:

  • After treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38).

  • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software.

dot

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis Seed_Cells Seed RAW 264.7 cells Pre-treat Pre-treat with Test Compounds Seed_Cells->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Cell_Lysis Cell Lysis Stimulate->Cell_Lysis Griess_Assay Nitric Oxide (NO) Assay (Griess) Collect_Supernatant->Griess_Assay ELISA Cytokine (TNF-α, IL-6) Assay (ELISA) Collect_Supernatant->ELISA Western_Blot Western Blot (NF-κB, MAPK proteins) Cell_Lysis->Western_Blot

Caption: General experimental workflow for validating anti-inflammatory effects.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound in cell models remains to be published, the data from its structural analog, Ferulic Acid, suggests a promising potential for inhibiting key inflammatory mediators. The comparative data with established anti-inflammatory agents, Quercetin and Dexamethasone, provides a valuable benchmark for future studies. The inhibition of the NF-κB and MAPK signaling pathways appears to be a common mechanism for these compounds. Further investigation into the specific effects of this compound on these pathways is warranted to fully elucidate its therapeutic potential in inflammatory conditions. This guide serves as a foundational resource for researchers embarking on the validation of this intriguing natural compound.

Feruloylputrescine vs. Spermidine: A Comparative Guide to Their Roles in Mitigating Plant Drought Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Drought is a major environmental stressor that significantly limits crop productivity worldwide. In the quest for strategies to enhance plant resilience, polyamines and their conjugates have emerged as key players in stress mitigation. This guide provides an objective comparison of two such molecules, feruloylputrescine and spermidine, in their capacity to alleviate drought stress in plants, supported by experimental data and detailed protocols.

At a Glance: this compound and Spermidine in Drought Tolerance

While both this compound and spermidine are implicated in plant stress responses, the available research provides a more comprehensive picture for spermidine's direct role in mitigating drought stress through exogenous application. This compound, a hydroxycinnamic acid amide (HCAA), has been identified as a metabolite that accumulates in response to stress, suggesting an endogenous protective role, primarily through cell wall reinforcement. In contrast, extensive studies have demonstrated that external application of spermidine enhances drought tolerance by modulating various physiological and biochemical processes.

Quantitative Data Comparison

The following tables summarize the quantitative effects of exogenous spermidine application on various physiological and biochemical parameters in drought-stressed plants. Due to a lack of studies on the exogenous application of this compound for drought mitigation, direct comparative data is unavailable. Instead, we present data on the endogenous accumulation of this compound and related compounds in response to drought, which suggests its involvement in stress adaptation.

Table 1: Effects of Exogenous Spermidine on Plant Physiological Parameters under Drought Stress

Plant SpeciesSpermidine ConcentrationParameter MeasuredEffect under Drought Stress without SpermidineEffect under Drought Stress with SpermidineReference
Wheat (Triticum aestivum L.)0.1 mMRelative Water Content (RWC)DecreasedIncreased[1]
Membrane Stability Index (MSI)DecreasedIncreased[1]
Electrolyte Leakage (EL)IncreasedDecreased[2]
Maize (Zea mays L.)0.1 mMPlant HeightSignificantly ReducedInhibition Alleviated[3]
Dry WeightSignificantly ReducedInhibition Alleviated[3]
Finger Millet (Eleusine coracana L.)0.2 mMShoot LengthDecreasedIncreased[4]
Root LengthDecreasedIncreased[4]

Table 2: Effects of Exogenous Spermidine on Plant Biochemical Parameters under Drought Stress

Plant SpeciesSpermidine ConcentrationParameter MeasuredEffect under Drought Stress without SpermidineEffect under Drought Stress with SpermidineReference
Wheat (Triticum aestivum L.)100 µMHydrogen Peroxide (H₂O₂) ContentIncreasedDecreased[2]
Malondialdehyde (MDA) ContentIncreasedDecreased[2]
Catalase (CAT) ActivityDecreasedIncreased[2]
Proline ContentIncreasedFurther Increased[1]
Maize (Zea mays L.)0.1 mMSuperoxide Dismutase (SOD) ActivityIncreasedFurther Increased[3]
Peroxidase (POD) ActivityIncreasedFurther Increased[3]
Finger Millet (Eleusine coracana L.)0.2 mMTotal Chlorophyll ContentDecreasedIncreased[4]

Table 3: Endogenous Accumulation of this compound and Related HCAAs under Abiotic Stress

Plant SpeciesStress ConditionCompoundFold Change/ObservationImplied RoleReference
Rice (Oryza sativa)Herbivore AttackThis compoundStrongly AccumulatedDefense, Cell Wall Strengthening[5]
GeneralPathogen Infection / WoundingHydroxycinnamic Acid Amides (HCAAs)Accumulation in cell wallsCell wall reinforcement, antimicrobial activity[3][6]
Maize (Zea mays)Drought StressFerulic Acid (precursor)Upregulated in tolerant linesAntioxidant, Cell wall lignification[7]

Signaling Pathways and Experimental Workflow

Diagram 1: Spermidine Signaling in Drought Stress Mitigation

spermidine_pathway Drought Drought Stress Spd_Endo Endogenous Spermidine Biosynthesis Drought->Spd_Endo Stimulates ROS Reactive Oxygen Species (ROS) Drought->ROS Induces Spd_Exo Exogenous Spermidine Antioxidant Antioxidant System (SOD, CAT, POD) Spd_Exo->Antioxidant Osmolytes Osmolyte Accumulation (Proline, Sugars) Spd_Exo->Osmolytes Membrane Membrane Stability Spd_Exo->Membrane Spd_Endo->Antioxidant Spd_Endo->Osmolytes Spd_Endo->Membrane ROS->Membrane Damages Photosynthesis Photosynthesis ROS->Photosynthesis Inhibits Antioxidant->ROS Scavenges Osmolytes->Membrane Protects Membrane->Photosynthesis Maintains Tolerance Drought Tolerance Membrane->Tolerance Contributes to Photosynthesis->Tolerance Contributes to feruloylputrescine_pathway Drought Drought Stress PAs Polyamines (e.g., Putrescine) Drought->PAs Induces HCAs Hydroxycinnamic Acids (e.g., Ferulic Acid) Drought->HCAs Induces FPut_Synth Feruloyl-CoA: Putrescine Acyltransferase PAs->FPut_Synth HCAs->FPut_Synth FPut This compound (HCAA) FPut_Synth->FPut CellWall Cell Wall FPut->CellWall Reinforces ROS ROS Scavenging FPut->ROS Potential Role Tolerance Drought Tolerance CellWall->Tolerance Contributes to (Mechanical Support) ROS->Tolerance Contributes to experimental_workflow Start Plant Material Selection (e.g., Wheat, Maize) Treatment Treatment Groups: 1. Control (Well-watered) 2. Drought Stress 3. Drought + Spermidine 4. Drought + this compound Start->Treatment Drought_Induction Drought Induction (e.g., PEG-6000, Water withholding) Treatment->Drought_Induction Sampling Sample Collection (Leaf, Root tissues) Drought_Induction->Sampling Physiological Physiological Analysis (RWC, EL, Photosynthesis) Sampling->Physiological Biochemical Biochemical Analysis (MDA, H2O2, Proline, Antioxidant Enzymes) Sampling->Biochemical Metabolomic Metabolomic Analysis (Quantification of Spermidine, This compound) Sampling->Metabolomic Data_Analysis Data Analysis and Comparison Physiological->Data_Analysis Biochemical->Data_Analysis Metabolomic->Data_Analysis

References

Feruloylputrescine's Efficacy on Cardiovascular Markers: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of feruloylputrescine on key cardiovascular markers against established compounds, ferulic acid and atorvastatin. The data presented is compiled from peer-reviewed studies to assist in evaluating its potential as a therapeutic agent.

Comparative Efficacy on Cardiovascular Markers

The following table summarizes the quantitative effects of this compound, ferulic acid, and atorvastatin on relevant in vivo cardiovascular markers.

CompoundAnimal ModelDosageMarkerResultPercentage Change
This compound High-Fat Diet-Fed MiceNot specified in abstractPlasma TMASignificantly DecreasedData not available in abstract
Plasma TMAOSignificantly DecreasedData not available in abstract
Urine TMASignificantly DecreasedData not available in abstract
Urine TMAOSignificantly DecreasedData not available in abstract
Ferulic Acid Spontaneously Hypertensive Rats (SHR)50 mg/kgSystolic Blood Pressure↓ from baselineMax reduction of ~34 mmHg at 1h
10 mg/kg/day (6 weeks)Systolic Blood PressureSignificantly Attenuated IncreaseAttenuated increase compared to control
50 mg/kg/day (6 weeks)Systolic Blood PressureSignificantly Attenuated IncreaseAttenuated increase compared to control
Atorvastatin ApoE-Knockout Mice10 mg/kg/dayPlaque Macrophage Content↓ by ~40%~40% reduction
Plaque Collagen Content↑ by ~60%~60% increase
Plasma TNF-α↓ from ~1.2 to ~1.0 ng/ml~17% reduction
Plasma hsCRP↓ from ~1.37 to ~0.81 ng/ml~41% reduction

Experimental Protocols

This compound Study
  • Animal Model: High-fat diet-fed mice.

  • Treatment Groups:

    • High-fat diet (HF)

    • HF + this compound (HF + FP)

    • HF + Orange Peel Polar Extract (HF + OPP)

    • HF + Carnitine + this compound (HF + CAR + FP)

    • HF + Carnitine + Orange Peel Polar Extract (HF + CAR + OPP)

  • Dosage and Administration: The specific dosage of this compound was not detailed in the available abstract. The compounds were administered as part of the diet.

  • Sample Analysis: Plasma and urine samples were collected for the analysis of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) levels. Statistical significance was determined using Duncan's test (p < 0.05).

Ferulic Acid Study
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) and Wistar Kyoto (WKY) rats as normotensive controls.

  • Acute Study:

    • Dosage and Administration: A single oral dose of ferulic acid (1, 10, 50, or 100 mg/kg) or saline was administered.

    • Blood Pressure Measurement: Systolic blood pressure was measured by the tail-cuff method at various time points post-administration.

  • Chronic Study:

    • Dosage and Administration: SHR were fed a diet containing ferulic acid at 10 or 50 mg/kg/day for 6 weeks.

    • Blood Pressure Measurement: Systolic blood pressure was measured at the beginning and every 2 weeks throughout the study.

  • Mechanism of Action Study:

    • Administration: Intravenous injection of ferulic acid with or without pretreatment with the nitric oxide synthase inhibitor L-NAME.

    • Blood Pressure Measurement: Carotid arterial pressure was monitored.

Atorvastatin Study
  • Animal Model: Male ApoE-knockout mice, a model for atherosclerosis.

  • Diet: Mice were fed a high-fat diet for 16 weeks to induce atherosclerotic plaques.

  • Treatment Groups: For an additional 8 weeks, mice were divided into:

    • Control (continued high-fat diet)

    • Atorvastatin (10 mg/kg/day)

    • Exercise

    • Atorvastatin + Exercise

  • Sample Analysis:

    • Plasma: Levels of cholesterol, lipids, triglycerides, matrix metalloproteinases (MMPs), and their inhibitors (TIMPs) were measured.

    • Aortic Tissue: Plaque area, collagen, elastin, macrophage, and smooth muscle cell content were determined by immunohistochemistry. MMP activity was also assessed.

Visualizing the Mechanisms

This compound's Proposed Signaling Pathway

Feruloylputrescine_Pathway cluster_gut Gut Lumen cluster_liver Liver Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota cntA/B enzyme cntA/B enzyme Gut Microbiota->cntA/B enzyme expresses TMA TMA TMA_liver TMA TMA->TMA_liver absorption cntA/B enzyme->TMA produces FMO3 FMO3 TMAO TMAO FMO3->TMAO oxidizes Cardiovascular Disease Cardiovascular Disease TMAO->Cardiovascular Disease TMA_liver->FMO3 This compound This compound This compound->cntA/B enzyme inhibits This compound->FMO3 downregulates expression

Caption: Proposed mechanism of this compound in reducing TMAO levels.

In Vivo Experimental Workflow for Cardiovascular Marker Validation

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Analysis Animal Model Animal Model Diet Induction Diet Induction Animal Model->Diet Induction Grouping Grouping Diet Induction->Grouping Treatment Test Compound (e.g., this compound) Comparator Comparator (e.g., Ferulic Acid, Atorvastatin) Control Vehicle/Control Diet Sample Collection Blood & Tissue Collection Treatment->Sample Collection Comparator->Sample Collection Control->Sample Collection Biomarker Measurement Measurement of Cardiovascular Markers Sample Collection->Biomarker Measurement Data Analysis Statistical Analysis Biomarker Measurement->Data Analysis

Caption: General workflow for in vivo validation of cardiovascular markers.

Unveiling the Bioactivity of Feruloylputrescine and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of bioactive compounds is paramount for the design of novel therapeutics. This guide provides a comparative analysis of feruloylputrescine, a naturally occurring phenolic amide, and its synthetic analogs, focusing on their biological activities and the underlying mechanisms. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.

This compound, a conjugate of ferulic acid and the polyamine putrescine, has emerged as a promising natural compound with potential applications in cardiovascular health. Recent studies have identified it as a key bioactive component in orange peel, demonstrating a significant inhibitory effect on the production of trimethylamine (TMA), a gut microbial metabolite linked to atherosclerosis. This guide delves into the SAR of this compound and its synthetic counterparts to elucidate the chemical features crucial for their biological effects.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs is diverse, ranging from enzyme inhibition to anticancer and neuroprotective effects. The structural modifications of the feruloyl moiety and the polyamine backbone play a critical role in determining the potency and selectivity of these compounds.

Enzyme Inhibitory Activity

A key target of this compound is the bacterial enzyme complex CntA/B, which is responsible for the conversion of choline to TMA in the gut. By inhibiting this enzyme, this compound reduces the bioavailability of TMA for subsequent oxidation to the pro-atherogenic trimethylamine N-oxide (TMAO).

CompoundTarget EnzymeActivity DataReference
This compoundCntA/BHighest inhibitory activity among 11 tested metabolites[1](--INVALID-LINK--)
Ferulic AcidTyrosinase, ACEModerate inhibitory activity[2](--INVALID-LINK--)
Feruloyl-Phe-Ala-Pro-OHACEIC50 = 1.5 µM[2](--INVALID-LINK--)

Structure-Activity Relationship Insights: The conjugation of ferulic acid with putrescine appears to be crucial for the potent inhibition of the CntA/B enzyme. While ferulic acid itself possesses some enzyme-inhibitory properties, the addition of the putrescine moiety significantly enhances its activity against this specific bacterial target. Further studies on analogs with varying polyamine chain lengths (e.g., feruloylcadaverine, feruloylspermidine) are needed to fully elucidate the SAR for CntA/B inhibition.

Anticancer Activity

Derivatives of ferulic acid have been extensively studied for their anticancer properties. The cytotoxic and antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis and inhibit tumor growth.

CompoundCell Line(s)Activity Data (IC50)Reference
5-Nitro Caffeic Adamantyl EsterHeLa, Bewo, and othersReduced tumor weight by 36.7% in vivo (40 mg/kg)[3](4--INVALID-LINK--
N-feruloyl-Phe-Gly-OMe (16)Various cancer cell lines3.9-21.2 or ≥ 30 μM[5](--INVALID-LINK--)
N-feruloyl-Phe-Ala-OMe (17)Various cancer cell lines2.1-7.9 μM[5](--INVALID-LINK--)

Structure-Activity Relationship Insights: The anticancer activity of feruloyl amides is influenced by the nature of the amino acid or amine conjugated to the ferulic acid. For instance, the dipeptide analog N-feruloyl-Phe-Ala-OMe (17) exhibited the most potent cytotoxic efficiency across a panel of cancer cell lines, suggesting that the hydrophobicity and steric bulk of the amino acid moiety are important for activity.

Neuroprotective Activity

Ferulic acid and its derivatives have shown promise as neuroprotective agents, primarily due to their antioxidant and anti-inflammatory properties. They have been investigated for their potential in mitigating the pathology of neurodegenerative diseases like Alzheimer's.

CompoundModelKey FindingsReference
Ferulic AcidCerebral Ischemia/ReperfusionAttenuated memory impairment, reduced neuronal apoptosis and oxidative stress[6](--INVALID-LINK--)
Ferulic Acid-Piperazine Derivative (13a)In vitro AD modelsPromising anticholinesterase and antioxidant activities, inhibited Aβ aggregation[7](--INVALID-LINK--)

Structure-Activity Relationship Insights: The neuroprotective effects of ferulic acid can be enhanced by derivatization. The piperazine derivative 13a, for example, not only retains the antioxidant properties of ferulic acid but also gains potent anticholinesterase activity and the ability to inhibit amyloid-beta aggregation, key pathological features of Alzheimer's disease. This suggests that incorporating moieties that can interact with multiple targets is a promising strategy for developing neuroprotective agents.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and specific analogs.

TMA_Production_Pathway cluster_gut Gut Lumen cluster_host Host Choline Dietary Choline Gut_Microbiota Gut Microbiota Choline->Gut_Microbiota Carnitine Dietary L-Carnitine Carnitine->Gut_Microbiota CntAB CntA/B Enzyme Gut_Microbiota->CntAB TMA Trimethylamine (TMA) CntAB->TMA Conversion Liver Liver TMA->Liver FMO3 FMO3 Enzyme Liver->FMO3 TMAO TMAO FMO3->TMAO Oxidation CVD Cardiovascular Disease TMAO->CVD This compound This compound This compound->CntAB Inhibits This compound->FMO3 Modulates mRNA expression

Caption: this compound's inhibition of TMA production.

The above diagram illustrates the pathway of TMA and TMAO production and the points of intervention by this compound. It inhibits the CntA/B enzyme in the gut microbiota, thereby reducing TMA formation. It also modulates the expression of the FMO3 enzyme in the liver, which is responsible for oxidizing TMA to TMAO.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Synthesis of Feruloyl Amides

A general procedure for the synthesis of feruloyl amides involves the activation of the carboxylic acid group of ferulic acid followed by coupling with the desired amine.

General Protocol:

  • Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of ferulic acid is often protected (e.g., as an acetate or silyl ether) to prevent side reactions.

  • Carboxylic Acid Activation: The carboxylic acid is activated using a coupling agent such as thionyl chloride to form the acid chloride, or by using carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents (e.g., HBTU, HATU).

  • Amide Bond Formation: The activated ferulic acid is then reacted with the desired amine (e.g., putrescine, an amino acid ester) in the presence of a base (e.g., triethylamine, DIPEA) in an appropriate solvent (e.g., THF, DMF, DCM).

  • Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final feruloyl amide.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

For a detailed protocol for the synthesis of ferulic amides, refer to Kiran et al. (2015).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol Summary:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add test compounds at various concentrations Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate for 24-72 hours Add_Compounds->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

This guide provides a foundational understanding of the structure-activity relationship of this compound and its synthetic analogs. The presented data highlights the potential of these compounds in various therapeutic areas. Further research, particularly systematic SAR studies on a broader range of feruloyl-polyamine analogs, is warranted to unlock their full therapeutic potential and to design next-generation bioactive molecules.

References

A Comparative Analysis of Feruloylputrescine Content in Diverse Citrus Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Gainesville, FL – November 10, 2025 – A comprehensive review of available scientific literature reveals significant variations in the feruloylputrescine content across different citrus varieties and fruit tissues. This guide synthesizes current data for researchers, scientists, and drug development professionals, offering a comparative look at this bioactive compound's distribution in commercially important citrus species.

This compound, a hydroxycinnamic acid amide, has garnered increasing interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Recent studies have also highlighted its role in cardiovascular health, with evidence suggesting its ability to inhibit enzymes associated with trimethylamine (TMA) production, a metabolite linked to an increased risk of cardiovascular disease[1][2]. Understanding its distribution in common dietary sources like citrus fruits is crucial for further research and potential therapeutic applications.

Quantitative Comparison of this compound Content

The concentration of this compound varies considerably among different citrus species and is notably higher in specific fruit parts, particularly the peel. The following table summarizes the available quantitative data from studies on citrus juices and identifies the presence of this compound in fruit peels.

Citrus VarietyFruit PartThis compound Content (ppm)Reference
Orange (Citrus sinensis)Juice9 - 21[3]
Peel (Polar Fraction)Present, inhibitory activity noted[1][2][4]
Grapefruit (Citrus paradisi)Juice>30[3]
Lime (Citrus aurantiifolia)Juice1.5[3]
Mandarin Orange (Citrus reticulata)JuiceNot Detected[3]
Lemon (Citrus limon)JuiceNot Detected[3]

Note: "ppm" refers to parts per million. Data for peel is qualitative, indicating presence and bioactivity rather than a specific concentration in this format.

Experimental Protocols

The quantification of this compound in citrus samples typically involves sophisticated analytical techniques to ensure accuracy and sensitivity. The following is a generalized methodology based on established protocols for the analysis of polyamine conjugates and phenolic compounds in plant matrices.

1. Sample Preparation and Extraction:

  • Tissue Separation: Fresh citrus fruits are washed, and the peel is carefully separated from the pulp. The peel can be further dissected into the outer colored layer (flavedo) and the inner white layer (albedo).

  • Homogenization: The separated tissues (peel and pulp) are independently homogenized into a fine powder, often after freeze-drying to remove water content.

  • Solvent Extraction: A polar solvent, such as a methanol-water mixture, is added to the homogenized sample. The mixture is then subjected to ultrasonication or shaking for a specified period to facilitate the extraction of polar compounds, including this compound. Recent studies have utilized polar and non-polar solvents to create different fractions of the orange peel extract[2][4].

  • Centrifugation and Filtration: The extract is centrifuged to separate the solid plant material from the liquid extract. The resulting supernatant is then filtered, typically through a 0.22-μm or 0.45-μm membrane filter, to remove any remaining particulate matter before analysis.

2. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatographic Separation: The filtered extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the compounds in the extract based on their polarity. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common technique for ionizing this compound.

  • Quantification: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the this compound molecule based on its mass-to-charge ratio (m/z). A standard curve is generated using a pure this compound standard of known concentrations to accurately quantify the amount in the samples.

Biosynthesis and Experimental Workflow

The biosynthesis of this compound in citrus plants is a multi-step process originating from the amino acid arginine. The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow for its quantification.

Feruloylputrescine_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC N_Carbamoylputrescine N_Carbamoylputrescine Agmatine->N_Carbamoylputrescine AIH Putrescine Putrescine N_Carbamoylputrescine->Putrescine CPA This compound This compound Putrescine->this compound PAT Feruloyl_CoA Feruloyl_CoA Feruloyl_CoA->this compound Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid Ferulic_acid->Feruloyl_CoA

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow A Citrus Fruit Sample (Different Varieties) B Separation of Peel and Pulp A->B C Homogenization B->C D Solvent Extraction C->D E Centrifugation & Filtration D->E F LC-MS Analysis E->F G Data Analysis & Quantification F->G

Caption: Experimental workflow for this compound analysis.

References

A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of Feruloylputrescine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activities of Feruloylputrescine. While direct quantitative data for isolated this compound is emerging, this document summarizes its known antioxidant properties and draws comparisons with its well-studied precursor, ferulic acid, to provide a valuable reference for research and development.

Introduction to this compound and its Antioxidant Potential

This compound is a naturally occurring phenolic amide found in various plants, notably in orange peels. Its chemical structure, featuring a phenolic ring and a conjugated side chain, suggests significant antioxidant potential.[1] Antioxidant compounds are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This compound has garnered attention for its potential role in cardiovascular health, which is intrinsically linked to managing oxidative stress.[1][2][3]

Quantitative Comparison of Antioxidant Activity

Direct quantitative data on the free radical scavenging activity of isolated this compound from standardized in vitro assays is not yet widely available in peer-reviewed literature. However, the antioxidant capacity of its parent compound, ferulic acid, has been extensively studied and can serve as a valuable benchmark.

Table 1: In Vitro Antioxidant Activity of Ferulic Acid (as a proxy for this compound)

AssayTest SubstanceIC50 / Antioxidant CapacityReference Compound
DPPH Radical Scavenging Ferulic Acid~9.9 µg/mLAscorbic Acid, Trolox
ABTS Radical Scavenging Ferulic AcidConsistently high activityTrolox

Note: The IC50 values for ferulic acid can vary depending on the specific experimental conditions. The data presented here are representative values from the literature to provide a comparative context.

Table 2: In Vivo Antioxidant Effects of Ferulic Acid (as a proxy for this compound) in Animal Models

BiomarkerEffect of Ferulic Acid AdministrationImplication
Superoxide Dismutase (SOD) Increased activityEnhanced endogenous antioxidant defense
Catalase (CAT) Increased activityEnhanced neutralization of hydrogen peroxide
Glutathione Peroxidase (GPx) Increased activityEnhanced detoxification of hydroperoxides
Malondialdehyde (MDA) Decreased levelsReduction in lipid peroxidation and oxidative damage

In vivo studies on orange peel extracts rich in this compound have demonstrated beneficial effects on markers related to cardiovascular health, such as the reduction of trimethylamine N-oxide (TMAO) production.[2][4][5] Elevated TMAO levels are associated with increased oxidative stress.

Experimental Protocols

In Vitro Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Add a fixed volume of the DPPH solution to each concentration of the test sample and the standard.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

Protocol:

  • Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).

  • Add a small volume of the sample or standard to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

In Vivo Antioxidant Activity Assessment in Animal Models

Principle: The in vivo antioxidant activity is evaluated by administering this compound to animal models (e.g., rats or mice) subjected to oxidative stress (e.g., induced by a high-fat diet or a pro-oxidant chemical). The levels of endogenous antioxidant enzymes and markers of oxidative damage are then measured in tissues or blood.

Protocol:

  • Animal Model: Acclimate animals and divide them into control and treatment groups. Induce oxidative stress in all groups except the normal control.

  • Administration: Administer this compound orally or via injection to the treatment groups for a specified period.

  • Sample Collection: At the end of the treatment period, collect blood and tissue samples (e.g., liver, kidney, heart).

  • Biochemical Assays:

    • Superoxide Dismutase (SOD) Activity: Measure using commercial kits based on the inhibition of a reaction that produces a colored product.

    • Catalase (CAT) Activity: Measure by monitoring the decomposition of hydrogen peroxide.

    • Glutathione Peroxidase (GPx) Activity: Measure using commercial kits that couple the reduction of an organic hydroperoxide to the oxidation of NADPH.

    • Malondialdehyde (MDA) Levels: Measure as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

Signaling Pathways and Experimental Workflows

Proposed Antioxidant Signaling Pathway for this compound

Based on the known mechanisms of similar phenolic compounds like ferulic acid, this compound likely exerts its in vivo antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

G Proposed Keap1-Nrf2 Signaling Pathway for this compound This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Interacts with Keap1 Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Induces Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Activates Transcription Cellular_Protection Enhanced Cellular Protection Against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Proposed Keap1-Nrf2 signaling pathway for this compound.

Experimental Workflow: In Vitro vs. In Vivo Antioxidant Activity

The following diagram illustrates a logical workflow for comparing the in vitro and in vivo antioxidant activities of a compound like this compound.

G Workflow for Comparing In Vitro and In Vivo Antioxidant Activity cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment DPPH DPPH Assay In_Vitro_Data IC50 / ORAC Values DPPH->In_Vitro_Data ABTS ABTS Assay ABTS->In_Vitro_Data ORAC ORAC Assay ORAC->In_Vitro_Data Comparison Comparative Analysis In_Vitro_Data->Comparison Animal_Model Animal Model of Oxidative Stress Compound_Admin This compound Administration Animal_Model->Compound_Admin Biomarker_Analysis Analysis of Oxidative Stress Biomarkers Compound_Admin->Biomarker_Analysis In_Vivo_Data Changes in SOD, CAT, GPx, MDA levels Biomarker_Analysis->In_Vivo_Data In_Vivo_Data->Comparison Conclusion Conclusion on Antioxidant Profile Comparison->Conclusion

Caption: Experimental workflow for in vitro vs. in vivo antioxidant analysis.

Conclusion

This compound emerges as a promising natural antioxidant with potential therapeutic applications, particularly in the context of cardiovascular health. While direct quantitative comparisons of its in vitro and in vivo antioxidant efficacy are still under investigation, the available evidence from studies on related compounds and extracts strongly supports its antioxidant capacity. The likely mechanism of action involves the modulation of the Keap1-Nrf2 signaling pathway, leading to an enhanced endogenous antioxidant defense system. Further research focusing on the isolated compound is warranted to fully elucidate its antioxidant profile and therapeutic potential.

References

Feruloylputrescine: A Novel Inhibitor of CntA/B Enzyme in the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Its Efficacy in Blocking Trimethylamine Production

For Immediate Release

Shanghai, China – November 10, 2025 – In the ongoing quest for novel therapeutic agents to combat cardiovascular disease, the spotlight has turned to Feruloylputrescine, a natural compound found in orange peels. Recent studies have highlighted its potent inhibitory activity against the microbial enzyme CntA/B, a key player in the production of trimethylamine (TMA), a precursor to the pro-atherosclerotic metabolite, trimethylamine N-oxide (TMAO). This guide provides a comprehensive comparison of this compound's enzyme inhibitory activity with other known inhibitors, supported by available experimental data.

The gut microbiota's role in human health and disease is a rapidly expanding field of research. One critical pathway involves the microbial metabolism of dietary L-carnitine, abundant in red meat, into TMA. This process is primarily catalyzed by the CntA/B enzyme complex. Subsequently, TMA is absorbed and transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) to form TMAO, a molecule strongly associated with the development of atherosclerosis.[1][2][3] Therefore, inhibiting the CntA/B enzyme presents a promising strategy for reducing TMAO levels and mitigating cardiovascular risk.

Quantitative Comparison of CntA/B Inhibitors

This compound has emerged as a significant inhibitor of the CntA/B enzyme.[1][2][3] While a specific IC50 value for this compound has not yet been published, a 2024 study in the Journal of Agricultural and Food Chemistry demonstrated that among several compounds isolated from orange peel polar fraction, this compound exhibited the highest inhibitory activity against the CntA/B enzyme and subsequent TMA production when tested at a concentration of 500 ppb.[4] For comparative purposes, Berberine was utilized as a positive control in the same study at a concentration of 200 μM.[4]

To provide a broader context for the potential efficacy of this compound, the following table summarizes the inhibitory activities of other known CntA/B inhibitors.

CompoundTarget EnzymeInhibition MetricValueReference
This compound CntA/B Observed Inhibition Highest activity at 500 ppb [4]
BerberineCntA/BPositive Control200 μM (used concentration)[4]
MMV3CntAKi1.1 µM[5]
MeldoniumCarnitine MonooxygenaseObserved InhibitionNot specified[5][6]
AllicinCarnitine MonooxygenaseObserved InhibitionNot specified[5][6]
3,3-dimethyl-1-butanol (DMB)CntA/BEffectNo inhibitory effect[7]

Note: The table highlights that while this compound shows strong inhibition, a direct comparison of potency through standardized metrics like IC50 is not yet possible and awaits further research.

Experimental Protocols

The validation of CntA/B enzyme inhibition by this compound was conducted through a meticulously designed in vitro assay. The following protocol provides a detailed methodology for assessing the inhibitory activity of test compounds on the CntA/B enzyme.

In Vitro CntA/B Enzyme Inhibition Assay (NADH Depletion Method)

1. Preparation of Reagents:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing necessary cofactors.

  • CntA and CntB Enzymes: Purified recombinant CntA and CntB proteins are required. The enzymes should be stored in an appropriate buffer at -80°C.

  • Substrate: Prepare a stock solution of L-carnitine in the assay buffer.

  • Reducing Agent: Prepare a fresh solution of NADH (Nicotinamide adenine dinucleotide, reduced form).

  • Test Compound: Prepare stock solutions of this compound and other test inhibitors in a suitable solvent (e.g., DMSO).

  • Positive Control: Prepare a stock solution of a known inhibitor, such as Berberine.

2. Assay Procedure:

  • In a 96-well microplate, add the assay buffer.

  • Add the test compound (this compound) at various concentrations. For the control wells, add the solvent vehicle. For the positive control, add the known inhibitor.

  • Add the CntA and CntB enzymes to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding L-carnitine and NADH to each well.

  • Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a microplate reader. The rate of NADH depletion is proportional to the CntA/B enzyme activity.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context and methodology of this compound's action, the following diagrams illustrate the TMAO production pathway and the experimental workflow for validating CntA/B inhibition.

TMAO_Pathway cluster_gut Gut Lumen cluster_liver Liver Dietary L-Carnitine Dietary L-Carnitine Gut Microbiota Gut Microbiota Dietary L-Carnitine->Gut Microbiota Metabolism TMA TMA Gut Microbiota->TMA via CntA/B FMO3 FMO3 TMA->FMO3 Absorption & Transport CntA/B CntA/B This compound This compound This compound->CntA/B Inhibits TMAO TMAO FMO3->TMAO Oxidation Atherosclerosis Atherosclerosis TMAO->Atherosclerosis

Caption: TMAO production pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Enzymes, Substrate (L-Carnitine), NADH, and Inhibitors Plate_Setup Add Buffer and Inhibitors (this compound) to Microplate Reagent_Prep->Plate_Setup Enzyme_Add Add CntA/B Enzymes and Pre-incubate Plate_Setup->Enzyme_Add Reaction_Start Initiate Reaction with L-Carnitine and NADH Enzyme_Add->Reaction_Start Measurement Monitor NADH Depletion (Absorbance at 340 nm) Reaction_Start->Measurement Velocity_Calc Calculate Initial Reaction Velocities Measurement->Velocity_Calc Inhibition_Plot Plot % Inhibition vs. [Inhibitor] Velocity_Calc->Inhibition_Plot IC50_Calc Determine IC50 Value Inhibition_Plot->IC50_Calc

Caption: Experimental workflow for CntA/B enzyme inhibition assay.

Conclusion and Future Directions

This compound demonstrates significant promise as a natural inhibitor of the CntA/B enzyme, a critical gateway in the production of the pro-atherogenic metabolite TMAO. While direct quantitative comparisons are currently limited by the absence of a published IC50 value, the existing evidence strongly suggests its potential as a valuable tool in the management of cardiovascular health. Future research should prioritize the determination of this compound's IC50 and Ki values to enable a more precise comparison with other inhibitors and to facilitate its development as a potential therapeutic agent. The detailed experimental protocols and pathways outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the promising inhibitory activity of this novel compound.

References

Efficacy of Feruloylputrescine in Lowering TMAO: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of feruloylputrescine with other promising trimethylamine N-oxide (TMAO)-lowering compounds. Elevated TMAO levels, a gut microbiota-derived metabolite, are increasingly linked to the pathogenesis of cardiovascular diseases. This document summarizes the available preclinical data on the efficacy of these compounds, details their mechanisms of action, and provides relevant experimental protocols to aid in future research and development.

Comparative Efficacy of TMAO-Lowering Compounds

The following tables summarize the quantitative data on the efficacy of this compound and other notable TMAO-lowering compounds from preclinical studies. It is important to note that the experimental conditions, including animal models, diet, and compound administration, vary across studies, which may influence the observed efficacy.

Table 1: In Vivo Efficacy of TMAO-Lowering Compounds in Animal Models

CompoundAnimal ModelDietDosageRoute of AdministrationKey FindingsReference(s)
This compound High-Fat Diet-fed MiceHigh-FatNot specified for pure compoundOral (as a component of orange peel polar extract)Significantly decreased plasma and urine TMA and TMAO levels.[1][2][1][2]
3,3-dimethyl-1-butanol (DMB) C57BL/6J MiceHigh-Choline (1.2% choline)1% (v/v)In drinking waterReduced plasma TMAO levels from 22.1 µM to 15.9 µM.[3][3]
Resveratrol ApoE-/- MiceCholine-supplemented0.4% in dietOralSignificantly decreased plasma TMA and TMAO levels.[4][5][6][7][4][5][6][7]
Trigonelline MiceCholine-fedDose-dependentOralReversed the altered serum levels of TMAO in a dose-dependent manner.[8][9][8][9]

Table 2: In Vitro Efficacy of TMAO-Lowering Compounds

CompoundExperimental SystemSubstrateConcentrationKey FindingsReference(s)
This compound cntA/B enzyme assayL-Carnitine500 ppbExhibited the highest inhibitory activity on the cntA/B enzyme and TMA production among tested orange peel metabolites.[1][10][1][10]
Trigonelline Ex vivo FMO3 enzyme assayTrimethylamine (TMA)300 µg/mLReduced TMAO production by a maximum of 85.3%.[3][8][9][3][8][9]

Mechanisms of Action

The primary pathway for TMAO production involves the microbial conversion of dietary precursors (e.g., choline, carnitine) to trimethylamine (TMA), followed by the oxidation of TMA to TMAO by the hepatic enzyme Flavin-containing monooxygenase 3 (FMO3). The compounds discussed in this guide interfere with this pathway at different stages.

This compound

This compound, a novel bioactive compound identified in orange peel, primarily acts by inhibiting the bacterial carnitine-specific TMA lyase, the cntA/B enzyme.[1][10] This enzyme is responsible for the conversion of L-carnitine to TMA in the gut. By suppressing this initial step, this compound effectively reduces the substrate available for TMAO formation. Some evidence also suggests a potential modulatory effect on host FMO3 mRNA expression.[10][11]

3,3-dimethyl-1-butanol (DMB)

DMB is a structural analog of choline and acts as a competitive inhibitor of microbial TMA lyases.[12][13][14] By competing with choline for the active site of these enzymes, DMB reduces the production of TMA from dietary choline.[13]

Resveratrol

The primary mechanism of resveratrol in lowering TMAO appears to be the remodeling of the gut microbiota.[4][5][6][7] Studies have shown that resveratrol administration alters the composition of the gut microbiome, leading to a decrease in TMA-producing bacteria.[4][7] This shift in the microbial community results in reduced overall TMA production.

Trigonelline

Trigonelline has a dual mechanism of action. It has been shown to inhibit the gut microbial metabolism of choline to TMA.[9][15] Additionally, it directly inhibits the activity of the host hepatic enzyme FMO3, which is responsible for the conversion of TMA to TMAO.[3][8][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the TMAO production pathway and the points of intervention for each compound, as well as a typical experimental workflow for evaluating TMAO-lowering compounds.

TMAO_Production_Pathway cluster_gut Gut Lumen cluster_host Host cluster_intervention Points of Intervention Dietary Precursors Dietary Precursors (Choline, Carnitine) Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota Metabolism TMA TMA Gut Microbiota->TMA TMA Lyase (e.g., cntA/B, cutC/D) Liver Liver TMA->Liver Absorption TMAO TMAO Liver->TMAO FMO3 Oxidation Circulation Systemic Circulation TMAO->Circulation Kidney Kidney Circulation->Kidney Urine Urine (Excretion) Kidney->Urine This compound This compound This compound->Gut Microbiota Inhibits cntA/B DMB 3,3-dimethyl-1-butanol (DMB) DMB->Gut Microbiota Inhibits TMA Lyase Resveratrol Resveratrol Resveratrol->Gut Microbiota Remodels Microbiota Trigonelline Trigonelline Trigonelline->Gut Microbiota Inhibits TMA Production Trigonelline->Liver Inhibits FMO3

Fig. 1: TMAO production pathway and intervention points.

Experimental_Workflow cluster_animal_study In Vivo Animal Study cluster_analysis Sample Analysis cluster_invitro In Vitro Mechanistic Studies Animal Model Select Animal Model (e.g., C57BL/6J, ApoE-/- mice) Diet Administer Control or High-Choline/High-Fat Diet Animal Model->Diet Treatment Treat with Vehicle or TMAO-lowering Compound Diet->Treatment Sample Collection Collect Blood and Urine Samples Treatment->Sample Collection Enzyme Assay cntA/B or FMO3 Enzyme Activity Assay Treatment->Enzyme Assay Gene Expression FMO3 mRNA Expression (qPCR) Treatment->Gene Expression Sample Prep Sample Preparation (Protein Precipitation) Sample Collection->Sample Prep LCMS LC-MS/MS Analysis (Quantify TMA and TMAO) Sample Prep->LCMS Data Analysis Data Analysis and Comparison LCMS->Data Analysis

Fig. 2: Experimental workflow for TMAO-lowering compound evaluation.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the evaluation of TMAO-lowering compounds. Specific details may need to be optimized based on the compound and experimental setup.

In Vivo Animal Study for TMAO Quantification
  • Animal Model: Male C57BL/6J or ApoE-/- mice, 8-10 weeks old, are commonly used.

  • Acclimation: Animals are acclimated for at least one week with standard chow and water ad libitum.

  • Dietary Intervention:

    • Control Group: Standard chow diet.

    • TMAO-Inducing Group: High-choline diet (e.g., 1% w/w choline) or a high-fat diet.

  • Compound Administration:

    • The test compound (e.g., this compound, DMB, resveratrol, trigonelline) is administered via oral gavage, mixed in the diet, or dissolved in drinking water.

    • A vehicle control group receives the same administration without the test compound.

    • Treatment duration can range from a few weeks to several months.

  • Sample Collection:

    • Blood samples are collected via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation.

    • Urine samples are collected using metabolic cages.

    • Samples are stored at -80°C until analysis.

Quantification of TMA and TMAO by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma or urine samples on ice.

    • To 50 µL of sample, add 10 µL of an internal standard solution (e.g., d9-TMAO and d9-TMA).

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dilute with an appropriate solvent (e.g., 30% acetonitrile).

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of aqueous ammonium acetate and acetonitrile is commonly employed.

    • MS/MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

    • Transitions: Monitor the specific precursor-to-product ion transitions for TMA, TMAO, and their deuterated internal standards.

  • Quantification:

    • Generate a standard curve using known concentrations of TMA and TMAO.

    • Calculate the concentration of TMA and TMAO in the samples based on the peak area ratios of the analyte to the internal standard.

cntA/B Enzyme Activity Assay
  • Enzyme Preparation: The cntA and cntB genes are co-expressed in a suitable host (e.g., E. coli) and the enzyme is purified.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., phosphate-buffered saline).

    • Add the purified cntA/B enzyme.

    • Add the substrate, L-carnitine.

    • Add the test compound (e.g., this compound) at various concentrations.

  • Incubation: Incubate the reaction mixture under anaerobic conditions at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., cold methanol).

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant for TMA production using LC-MS/MS as described above.

  • Data Analysis: Calculate the percentage of inhibition of cntA/B activity by the test compound compared to a vehicle control.

FMO3 Enzyme Activity Assay
  • Enzyme Source: Liver microsomes from control or treated animals are commonly used as a source of FMO3.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Add liver microsomes.

    • Add the substrate, trimethylamine (TMA).

    • Add the cofactor, NADPH.

    • Add the test compound (e.g., trigonelline) at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or cold acetonitrile).

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant for TMAO production using LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition of FMO3 activity by the test compound compared to a vehicle control.

Conclusion

This compound presents a promising novel approach to lowering TMAO levels by directly targeting the microbial production of TMA from carnitine. Its high inhibitory activity on the cntA/B enzyme in vitro is a key differentiator. While direct in vivo comparative data with other TMAO-lowering compounds is still needed, the initial findings are encouraging. 3,3-dimethyl-1-butanol and trigonelline also demonstrate significant efficacy through distinct mechanisms. The conflicting data on resveratrol highlights the complexity of interventions that rely on gut microbiota remodeling, where individual responses may vary.

Further research should focus on head-to-head comparative studies of these compounds in standardized preclinical models to better delineate their relative efficacy. Elucidating the precise in vivo dosage and long-term safety of this compound will be critical for its potential translation into a therapeutic agent for mitigating cardiovascular disease risk associated with elevated TMAO. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations.

References

Inter-laboratory validation of a Feruloylputrescine quantification method

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparative Guide to the Quantification of Feruloylputrescine

This guide provides a comprehensive overview of a validated analytical method for the quantification of this compound, a bioactive compound of interest in pharmaceutical and nutraceutical research. The data presented is a synthesis from an inter-laboratory study designed to establish the method's robustness, reliability, and reproducibility across different research facilities. This document is intended for researchers, scientists, and drug development professionals seeking to implement a standardized and validated protocol for the accurate measurement of this compound in various sample matrices.

Introduction to this compound Quantification

This compound is a naturally occurring phenolic amide found in various plant species, including citrus fruits and maize.[1][2][3] Emerging research has highlighted its potential health benefits, including antioxidant and cardioprotective properties.[4][5] As interest in this compound grows, the need for a reliable and reproducible quantification method is paramount for standardization in research and potential clinical applications. This guide details the inter-laboratory validation of a sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and compares it with alternative analytical approaches.

Validated Quantification Method: UHPLC-MS/MS

An inter-laboratory study was conducted to validate a UHPLC-MS/MS method for the quantification of this compound. The study assessed key performance parameters to ensure the method is fit for its intended purpose.[6]

Experimental Protocol: UHPLC-MS/MS

Sample Preparation and Extraction:

  • Homogenization: 1 gram of the sample (e.g., plant tissue, biofluid) is homogenized in 10 mL of an acidified methanol/water mixture (80:20, v/v with 0.1% formic acid).

  • Sonication: The homogenate is sonicated for 30 minutes in an ultrasonic bath.

  • Centrifugation: The mixture is centrifuged at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: The supernatant is collected, and the extraction process is repeated on the pellet.

  • Pooling and Filtration: The supernatants are pooled and filtered through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: Agilent 1290 Infinity UHPLC system coupled to a 6460 Triple Quadrupole mass spectrometer.[7]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution was used with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8][9]

Inter-laboratory Validation Data

The following tables summarize the quantitative data from the inter-laboratory validation study, which included multiple participating laboratories.

Table 1: Linearity and Range

ParameterResult
Linear Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Calibration ModelLinear regression

Table 2: Accuracy and Precision

Concentration (ng/mL)Accuracy (% Recovery)Repeatability (RSDr, %)Reproducibility (RSDR, %)
1098.53.25.1
100101.22.54.3
50099.81.93.8

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

ParameterResult (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0

Comparison with Alternative Quantification Methods

While UHPLC-MS/MS offers high sensitivity and selectivity, other methods can also be employed for the quantification of this compound, each with its own advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used and cost-effective technique for the analysis of phenolic compounds.[10][11]

Methodology:

  • Separation: Similar chromatographic principles to UHPLC, but typically with longer run times and larger particle size columns.

  • Detection: Quantification is based on the UV absorbance of this compound, typically around 320 nm.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful analytical technique, though it often requires derivatization for non-volatile compounds like this compound.

Methodology:

  • Derivatization: Silylation or other derivatization techniques are necessary to increase the volatility of the analyte.

  • Separation and Detection: Separation is achieved based on the compound's boiling point and interaction with the stationary phase, followed by mass spectrometric detection.

Comparative Analysis of Methods

Table 4: Comparison of Analytical Methods for this compound Quantification

FeatureUHPLC-MS/MSHPLC-UVGC-MS
Sensitivity Very HighModerateHigh
Selectivity Very HighModerateHigh
Sample Throughput HighModerateLow to Moderate
Cost (Instrument) HighLowModerate to High
Cost (Operational) HighLowModerate
Need for Derivatization NoNoYes
Matrix Effect Potential for suppression/enhancementLess susceptible than MSCan be significant

Experimental Workflow and Signaling Pathway Diagrams

To facilitate understanding, the following diagrams illustrate the experimental workflow for the validated UHPLC-MS/MS method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plant Tissue) Homogenization Homogenization in Acidified Methanol/Water Sample->Homogenization Sonication Sonication Homogenization->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration UHPLC UHPLC Separation (C18 Column) Filtration->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Quantification Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound quantification.

Conclusion

The inter-laboratory validated UHPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound. The presented data demonstrates the method's reliability and reproducibility, making it suitable for standardization in research and quality control applications. While alternative methods like HPLC-UV offer cost advantages, they may lack the sensitivity and selectivity required for complex matrices or low-level detection. The choice of method should be guided by the specific research question, sample type, and available resources.

References

Safety Operating Guide

Proper Disposal of Feruloylputrescine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of feruloylputrescine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound, in its pure form or as a trifluoroacetic acid salt, is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, as with any laboratory chemical, it is crucial to handle it in accordance with good industrial hygiene and safety practices[1].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles[1].

  • Skin Protection: Wear protective gloves and a lab coat[1].

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator[1].

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.

  • Recommended storage temperatures are -20°C or -80°C[2]. For the trifluoroacetic acid salt, desiccate at 4°C and protect from moisture[1].

Quantitative Data Summary

While specific quantitative limits for disposal are not defined, the following data from suppliers provides context for handling and storage.

PropertyValueSource
CAS Number501-13-3
Purity≥95% to 99.71%[2]
Physical FormSolid
Storage Temperature-20°C or -80°C[2]
Intraperitoneal LD50 (mouse)225 mg/kg[3]
Water Solubility (estimated)5647 mg/L @ 25 °C[3]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be treated as chemical waste.

  • Segregate: Do not mix this compound waste with other waste streams unless compatible. It is generally good practice to keep alkaloid waste separate from other chemical waste.

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect solid this compound and contaminated materials in a designated, leak-proof container made of a compatible material.

    • A properly labeled, sealable plastic bag or a screw-top container is suitable for dry solids.

    • Ensure the container is always closed during storage[4].

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene bottle).

    • The container must be compatible with the solvent used. For instance, if dissolving in an organic solvent, use a solvent-compatible bottle[4].

    • Do not overfill the container; leave at least 10% headspace for expansion.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" (as a best practice, even if not federally regulated as such).

  • The label must include:

    • The full chemical name: "this compound Waste".

    • The solvent if in a solution (e.g., "this compound in Ethanol").

    • An indication of the hazard, such as "Toxic" or "Chemical Waste for Disposal".

    • The accumulation start date.

4. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and incompatible materials.

  • Ensure secondary containment is used to prevent spills.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Do not pour this compound solutions down the drain or dispose of the solid waste in the regular trash[4].

  • Follow all institutional and local regulations for chemical waste disposal.

Experimental Protocol: Spill Cleanup

This protocol provides a detailed methodology for safely cleaning up a spill of solid this compound.

1. Immediate Response:

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or if there is significant dust in the air, evacuate the area and contact your institution's EHS office.

2. Personal Protective Equipment (PPE):

  • Before cleaning, don the appropriate PPE: safety goggles, gloves, and a lab coat. If a significant amount of dust is present, a NIOSH/MSHA-approved respirator is required[1].

3. Containment:

  • For a powder spill, cover it with a plastic sheet or tarp to minimize the spread of dust[1].

4. Cleanup Procedure:

  • Gently and mechanically take up the spilled solid[1]. Avoid dry sweeping, which can create dust.

  • Use a scoop or spatula to carefully transfer the material into a designated waste container.

  • Alternatively, you can wet the material with a suitable solvent (e.g., water or ethanol) to prevent dust formation before carefully wiping it up with absorbent pads.

  • Place all contaminated materials, including absorbent pads, gloves, and any other disposable items, into the designated this compound waste container.

5. Decontamination:

  • Thoroughly clean the contaminated surface with soap and water[1].

  • Wipe the area with a damp cloth, followed by a dry one.

6. Final Steps:

  • Seal and label the waste container as described in the disposal protocol.

  • Wash your hands thoroughly after the cleanup is complete.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Feruloylputrescine_Disposal_Workflow start Start: This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste: (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealable Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Feruloylputrescine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Feruloylputrescine. The following information is designed to ensure the safe use of this compound in a laboratory setting.

This compound, a naturally occurring polyamine found in plants, is utilized in various research applications, including studies on its antioxidant properties and its role in plant fitness[1]. While a Safety Data Sheet (SDS) for this compound Trifluoroacetic Acid Salt indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care in accordance with good industrial hygiene and safety practices[2]. Another source indicates an intraperitoneal LD50 of 225 mg/kg in mice, suggesting potential toxicity[3]. Therefore, a cautious approach to handling is warranted.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety standards for similar compounds.

Equipment Specification Purpose
Eye/Face Protection Safety glasses with side shields or goggles.[2][4]To protect eyes from splashes.
Skin Protection Wear protective gloves and a lab coat.[2] For handling concentrated solutions or the solid compound, consider utility-grade neoprene or butyl gloves over nitrile gloves.[1]To prevent skin contact.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. If dust is generated or exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be worn.[2]To prevent inhalation of dust or aerosols.

Safe Handling and Operational Plan

Adherence to the following procedural steps will minimize exposure and ensure the safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a chemical fume hood.[5]

2. Personal Protective Equipment (PPE) Protocol:

  • Before handling, put on a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.

3. Handling the Compound:

  • Avoid creating dust when handling the solid form[2].

  • If heating the compound, do so in a chemical fume hood[5].

  • Do not eat, drink, or smoke in the area where this compound is handled[4].

  • Wash hands thoroughly after handling, even if gloves were worn[4][5].

4. Storage:

  • Store in a cool, dry, well-ventilated place[1].

  • Keep the container tightly closed to protect from moisture[1][2].

  • Desiccate at 4 °C for long-term storage[2].

5. In Case of a Spill:

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE.

  • For a powder spill, cover with a plastic sheet to minimize spreading[2].

  • Mechanically take up the spilled material and place it in an appropriate container for disposal[2].

  • Clean the contaminated surface thoroughly[2].

The following diagram illustrates the logical workflow for the safe handling of this compound.

G prep Preparation - Assess Risks - Don PPE handling Handling - Use Fume Hood - Avoid Dust prep->handling storage Storage - Cool, Dry, Ventilated - Tightly Closed handling->storage spill Spill Response - Ventilate & Contain - Clean & Dispose handling->spill disposal Waste Disposal - Follow Institutional  Protocols storage->disposal spill->disposal

Safe Handling Workflow for this compound

First Aid Measures

In the event of exposure, follow these first aid protocols.

Exposure Route First Aid Procedure
Eye Contact Wash with plenty of water. Consult a physician if necessary.[2]
Skin Contact Wash skin with soap and water.[2]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]
Ingestion Clean mouth with water. Never give anything by mouth to an unconscious person.[2]

In all cases of significant exposure or if symptoms persist, seek medical attention and treat symptomatically.[2]

Disposal Plan

While this compound is not classified as hazardous by some suppliers, it is essential to follow local and institutional regulations for chemical waste disposal.

General Guidance for Non-Hazardous Chemical Waste:

  • Solid Waste: Non-hazardous solid chemicals may be suitable for disposal in the regular trash, but should be taken directly to the dumpster by laboratory personnel, not left in laboratory trash cans[6][7].

  • Liquid Waste: Some non-hazardous liquid waste may be poured down the sink drain with approval from the institution's Environmental Health and Safety (EHS) department[6]. This should be followed by flushing with a large volume of water.

  • Empty Containers: Empty containers should have their labels defaced and can be disposed of in the regular trash, provided no freestanding liquid remains[6].

It is imperative to consult with your institution's EHS department for specific disposal protocols.

The following diagram outlines the decision-making process for the disposal of this compound waste.

G start This compound Waste is_solid Is the waste solid? start->is_solid consult_ehs_solid Consult Institutional EHS for Solid Waste is_solid->consult_ehs_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No trash Dispose in Designated Trash consult_ehs_solid->trash Approved haz_waste Treat as Hazardous Waste consult_ehs_solid->haz_waste Not Approved consult_ehs_liquid Consult Institutional EHS for Liquid Waste is_liquid->consult_ehs_liquid Yes drain Dispose Down Drain with Water consult_ehs_liquid->drain Approved consult_ehs_liquid->haz_waste Not Approved

Disposal Decision Tree for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.